molecular formula C7H14 B166808 (E)-4,4-Dimethyl-2-pentene CAS No. 690-08-4

(E)-4,4-Dimethyl-2-pentene

Cat. No.: B166808
CAS No.: 690-08-4
M. Wt: 98.19 g/mol
InChI Key: BIDIHFPLDRSAMB-AATRIKPKSA-N
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Description

(E)-4,4-Dimethyl-2-pentene is a defined stereoisomer of an unsaturated aliphatic hydrocarbon that serves as a valuable building block in advanced organic synthesis and chemical research . Its structure, featuring a trisubstituted double bond adjacent to a sterically hindered tert-butyl group, makes it a subject of interest in investigating regioselective and stereochemical outcomes in addition reactions . This compound is particularly relevant for studies on free radical addition processes, such as the anti-Markovnikov addition of hydrogen bromide, which is initiated by peroxides and proceeds via a mechanism that favors the formation of more stable radical intermediates . Furthermore, the well-defined geometry of the (E)-isomer provides a clean template for exploring reaction mechanisms under various conditions, including energy transfer processes studied in fields like laser chemistry . Researchers can leverage this alkene to develop novel synthetic methodologies and to gain deeper insights into reaction dynamics and kinetics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4,4-dimethylpent-2-ene
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InChI

InChI=1S/C7H14/c1-5-6-7(2,3)4/h5-6H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BIDIHFPLDRSAMB-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C/C=C/C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H14
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DSSTOX Substance ID

DTXSID5075078, DTXSID201015935
Record name 2-Pentene, 4,4-dimethyl-
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Record name (E)-4,4-Dimethylpent-2-ene
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Molecular Weight

98.19 g/mol
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Vapor Pressure

111.0 [mmHg]
Record name (E)-4,4-Dimethylpent-2-ene
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CAS No.

690-08-4, 50819-06-2, 26232-98-4
Record name (2E)-4,4-Dimethyl-2-pentene
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Record name (E)-4,4-Dimethyl-2-pentene
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Record name 2,2-Dimethylpentene
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Record name 2-Pentene, 4,4-dimethyl-
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Record name (E)-4,4-dimethylpent-2-ene
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Record name (E)-4,4-DIMETHYL-2-PENTENE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (E)-4,4-Dimethyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to obtain (E)-4,4-dimethyl-2-pentene, a valuable alkene in organic synthesis. The document details several key methodologies, including dehydration of a corresponding alcohol, catalytic isomerization of a terminal alkene, the Wittig reaction, and olefin metathesis. For each method, a theoretical background, a detailed experimental protocol, and relevant quantitative data are presented.

Dehydration of 4,4-Dimethyl-2-pentanol (B1594796)

The acid-catalyzed dehydration of alcohols is a classic and straightforward method for the synthesis of alkenes. In the case of 4,4-dimethyl-2-pentanol, this elimination reaction proceeds via an E1 mechanism, leading to the formation of a mixture of isomeric alkenes. The thermodynamically more stable internal alkene, this compound, is the major product.

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for this transformation can be adapted from classical organic chemistry procedures.

  • Apparatus: A round-bottom flask equipped with a distillation head and a condenser.

  • Reagents:

    • 4,4-dimethyl-2-pentanol

    • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) as a catalyst.

  • Procedure:

    • To a round-bottom flask, add 4,4-dimethyl-2-pentanol.

    • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

    • Heat the mixture to a temperature of 140-180°C.[1]

    • The alkene products will distill as they are formed. Collect the distillate in a flask cooled in an ice bath.

    • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).

    • Purify the product by fractional distillation.

Quantitative Data:

ParameterValueReference
Product Ratio ~82% 4,4-dimethyl-2-pentene, ~18% 4,4-dimethyl-1-pentene (B165720)[1]
(E)/(Z) Ratio The (E)-isomer is the major product due to thermodynamic stability.[1]
Yield Moderate to good, dependent on reaction conditions.

Signaling Pathway/Workflow Diagram:

Dehydration_of_Alcohol cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 4,4-Dimethyl-2-pentanol 4,4-Dimethyl-2-pentanol Heat 140-180°C 4,4-Dimethyl-2-pentanol->Heat Acid-catalyzed Dehydration H2SO4 H₂SO₄ (catalyst) H2SO4->Heat E-Alkene This compound (Major) Heat->E-Alkene Z-Alkene (Z)-4,4-Dimethyl-2-pentene (Minor) Heat->Z-Alkene Terminal_Alkene 4,4-Dimethyl-1-pentene (Minor) Heat->Terminal_Alkene Water H₂O Heat->Water

Dehydration of 4,4-dimethyl-2-pentanol to yield a mixture of alkenes.
Catalytic Isomerization of 4,4-Dimethyl-1-pentene

The isomerization of terminal alkenes to their more stable internal counterparts is a common synthetic strategy. This process is typically catalyzed by transition metals or solid acids. For the synthesis of this compound, the starting material would be 4,4-dimethyl-1-pentene. The equilibrium of this reaction strongly favors the formation of the more substituted and thermodynamically stable (E)-isomer.

Reaction Scheme:

Experimental Protocol:

A general procedure for palladium-catalyzed isomerization is provided below.

  • Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagents:

    • 4,4-dimethyl-1-pentene

    • Palladium on carbon (Pd/C) or a zeolite catalyst.[1]

    • Anhydrous solvent (e.g., toluene (B28343) or hexane).

  • Procedure:

    • In a round-bottom flask, dissolve 4,4-dimethyl-1-pentene in an anhydrous solvent.

    • Add the catalyst (e.g., 5-10 mol% Pd/C).

    • Heat the mixture to reflux with vigorous stirring.

    • Monitor the reaction progress by gas chromatography (GC) to observe the conversion of the starting material to the product.[1]

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the catalyst.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify by distillation if necessary.

Quantitative Data:

ParameterValueReference
Catalyst Palladium on carbon (Pd/C), Zeolites[1]
(E)/(Z) Ratio High selectivity for the (E)-isomer is expected due to thermodynamic control.[1]
Yield Generally high, as the reaction is driven by the formation of the more stable product.

Signaling Pathway/Workflow Diagram:

Isomerization Start 4,4-Dimethyl-1-pentene Reaction Catalytic Isomerization Start->Reaction Catalyst Pd/C or Zeolite Catalyst->Reaction Product This compound Reaction->Product

Catalytic isomerization of 4,4-dimethyl-1-pentene.
Wittig Reaction

The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones. To synthesize this compound, pivaldehyde (2,2-dimethylpropanal) would be reacted with a suitable phosphonium (B103445) ylide. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, generally lead to the formation of (E)-alkenes with high selectivity.

Reaction Scheme:

Experimental Protocol:

This is a general procedure for a Wittig reaction leading to an (E)-alkene.

  • Apparatus: A three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

  • Reagents:

    • Ethyltriphenylphosphonium bromide

    • A strong base (e.g., n-butyllithium or sodium hydride)

    • Pivaldehyde

    • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether).

  • Procedure:

    • In the reaction flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension in an ice bath and slowly add a solution of the strong base (e.g., n-butyllithium in hexanes).

    • Allow the mixture to stir at room temperature for 1-2 hours to form the ylide (a color change is often observed).

    • Cool the ylide solution in an ice bath and add a solution of pivaldehyde in anhydrous THF dropwise via the dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).

    • Wash the combined organic extracts with brine and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • The crude product will contain triphenylphosphine (B44618) oxide as a byproduct, which can be removed by crystallization or column chromatography.

Quantitative Data:

ParameterValueReference
(E)/(Z) Ratio The use of a semi-stabilized ylide can be tuned to favor the (E)-isomer.
Yield Good to excellent, depending on the specific reaction conditions and purification.

Signaling Pathway/Workflow Diagram:

Wittig_Reaction cluster_reagents Reagents Phosphonium_Salt Ethyltriphenylphosphonium bromide Ylide_Formation Ylide Formation Phosphonium_Salt->Ylide_Formation Base Strong Base (e.g., n-BuLi) Base->Ylide_Formation Aldehyde Pivaldehyde Wittig_Reaction_Step Wittig Reaction Aldehyde->Wittig_Reaction_Step Ylide_Formation->Wittig_Reaction_Step Product_Formation This compound + Triphenylphosphine oxide Wittig_Reaction_Step->Product_Formation

Workflow for the Wittig synthesis of this compound.
Olefin Metathesis

Olefin metathesis is a powerful catalytic reaction that allows for the redistribution of alkene fragments. A cross-metathesis reaction between two different alkenes can be employed to synthesize this compound. A plausible route would be the reaction of 3,3-dimethyl-1-butene (B1661986) with propene in the presence of a suitable ruthenium-based catalyst (e.g., Grubbs' catalyst). The formation of the desired product is often favored, and the volatile ethylene (B1197577) byproduct can be removed to drive the reaction to completion.

Reaction Scheme:

Experimental Protocol:

The following is a general procedure for a cross-metathesis reaction.

  • Apparatus: A Schlenk flask or a round-bottom flask equipped with a gas inlet and a condenser.

  • Reagents:

    • 3,3-dimethyl-1-butene

    • Propene (can be bubbled through the reaction mixture)

    • A ruthenium-based olefin metathesis catalyst (e.g., Grubbs' second-generation catalyst).

    • Anhydrous and degassed solvent (e.g., dichloromethane (B109758) or toluene).

  • Procedure:

    • In the reaction flask under an inert atmosphere, dissolve 3,3-dimethyl-1-butene in the anhydrous, degassed solvent.

    • Add the olefin metathesis catalyst (typically 1-5 mol%).

    • Bubble propene gas through the solution or maintain a propene atmosphere.

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction progress by GC.

    • Once the reaction is complete, quench the catalyst by adding a small amount of ethyl vinyl ether.

    • Remove the solvent under reduced pressure.

    • Purify the product by column chromatography or distillation.

Quantitative Data:

ParameterValueReference
Catalyst Grubbs' catalysts (first, second, or third generation), Schrock catalysts.
(E)/(Z) Ratio Generally favors the more stable (E)-isomer, but can be influenced by the catalyst and reaction conditions.
Yield Can be high, especially when one of the starting alkenes is used in excess or a gaseous byproduct is removed.

Signaling Pathway/Workflow Diagram:

Olefin_Metathesis Alkene1 3,3-Dimethyl-1-butene Reaction Cross-Metathesis Alkene1->Reaction Alkene2 Propene Alkene2->Reaction Catalyst Grubbs' Catalyst Catalyst->Reaction Product1 This compound Reaction->Product1 Product2 Ethylene Reaction->Product2

Cross-metathesis approach to this compound.

Summary of Synthesis Methods

Synthesis MethodStarting MaterialsKey Reagents/CatalystsTypical Yield(E)/(Z) Selectivity
Dehydration of Alcohol 4,4-Dimethyl-2-pentanolH₂SO₄ or H₃PO₄Moderate to GoodFavors (E)-isomer
Catalytic Isomerization 4,4-Dimethyl-1-pentenePd/C, ZeolitesHighHigh for (E)-isomer
Wittig Reaction Pivaldehyde, Ethyltriphenylphosphonium bromideStrong base (n-BuLi, NaH)Good to ExcellentTunable, can be high for (E)-isomer
Olefin Metathesis 3,3-Dimethyl-1-butene, PropeneGrubbs' or Schrock catalystsGood to HighGenerally favors (E)-isomer

This guide provides a foundational understanding of the key synthetic routes to this compound. The choice of a particular method will depend on factors such as the availability of starting materials, desired purity, and scalability of the reaction. For all methods, optimization of reaction conditions may be necessary to achieve the desired yield and stereoselectivity.

References

Physical properties of (E)-4,4-Dimethyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of (E)-4,4-Dimethyl-2-pentene

This guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes a detailed summary of quantitative data, experimental protocols for property determination, and workflow visualizations.

Compound Overview

This compound, also known as trans-4,4-Dimethyl-2-pentene, is an organic compound classified as an alkene.[1] Its structure is characterized by a five-carbon chain with a double bond between the second and third carbons and two methyl groups attached to the fourth carbon.[1] The "(E)" designation signifies a trans configuration, where the substituent groups are on opposite sides of the double bond.[1] This compound is a clear liquid at room temperature and serves as a valuable intermediate in organic synthesis due to the reactivity of its double bond.[1]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name (E)-4,4-dimethylpent-2-ene[1][2][3]
Synonyms trans-4,4-Dimethyl-2-pentene[1][2][4]
CAS Number 690-08-4[1][2][3][4]
Molecular Formula C₇H₁₄[1][3][4]
Molecular Weight 98.19 g/mol [1][3]
Exact Mass 98.10960 Da[2]
Boiling Point 76.7 - 77 °C[2][5][6]
Melting Point -115 °C to -115.235 °C[2][5]
Density 0.689 g/cm³[2][5]
Refractive Index 1.398[5]
Vapor Pressure 111.0 mmHg[3][6]
Critical Temperature 237 °C[5]

Experimental Protocols for Property Determination

This section details the methodologies for determining the key physical properties of liquid organic compounds like this compound.

Boiling Point Determination (Capillary Method)

The capillary method is a simple technique for determining the boiling point of a small amount of liquid.[7] The boiling point is the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[8][9]

Materials:

  • Thiele tube or beaker with high-boiling mineral oil

  • Thermometer

  • Small test tube (e.g., fusion tube)

  • Capillary tube, sealed at one end

  • Heating source (e.g., Bunsen burner or hot plate)

  • Sample of this compound

Procedure:

  • Sample Preparation: Place a few milliliters of the liquid sample into the small test tube.

  • Capillary Insertion: Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.[8]

  • Apparatus Setup: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Heating: Immerse the assembly into the Thiele tube or oil bath, ensuring the sample is below the oil level.[8]

  • Observation: Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.[8] Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube.[8][9] This indicates that the air has been replaced by the vapor of the substance.

  • Measurement: Remove the heat source and allow the apparatus to cool slowly.

  • Boiling Point Reading: The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube.[7][8] This is the point where the external pressure equals the vapor pressure of the substance.

Density Measurement (Pycnometer Method)

Density is the mass per unit volume of a substance.[10] The pycnometer (or specific gravity bottle) method provides a precise way to measure the density of a liquid.[10][11]

Materials:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

  • Analytical balance

  • Thermometer

  • Sample of this compound

  • Distilled water (for calibration)

Procedure:

  • Calibration:

    • Thoroughly clean and dry the pycnometer and weigh it accurately on the analytical balance (m_empty).

    • Fill the pycnometer with distilled water of a known temperature. Ensure no air bubbles are trapped and the capillary in the stopper is filled.

    • Wipe the outside of the pycnometer dry and weigh it again (m_water).

    • Record the temperature of the water. Using a reference table, find the density of water (ρ_water) at that temperature.

    • Calculate the exact volume of the pycnometer: V = (m_water - m_empty) / ρ_water.

  • Sample Measurement:

    • Empty and dry the pycnometer completely.

    • Fill the pycnometer with the this compound sample, ensuring the temperature is controlled and recorded.

    • Insert the stopper, wipe the exterior dry, and weigh the filled pycnometer (m_sample).

  • Calculation:

    • Calculate the mass of the sample: m_liquid = m_sample - m_empty.

    • Calculate the density of the sample: ρ_sample = m_liquid / V. For high precision, measurements should be conducted at a controlled temperature, such as 20°C.[11]

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a fundamental physical property used for substance identification and purity assessment.[12] The Abbe refractometer is a common instrument for this measurement.[13][14]

Materials:

  • Abbe refractometer

  • Constant temperature water bath (recommended)

  • Sample of this compound

  • Dropper or pipette

  • Soft tissue and a suitable solvent (e.g., ethanol (B145695) or acetone)

Procedure:

  • Instrument Setup: Turn on the refractometer's light source. If necessary, connect it to a constant temperature bath to maintain a stable temperature (e.g., 20°C or 25°C), as refractive index is temperature-dependent.

  • Cleaning: Open the prism assembly. Using a soft tissue and a small amount of ethanol or acetone, gently clean the surfaces of both the measuring and illuminating prisms.[13] Allow the solvent to evaporate completely.

  • Sample Application: Place a few drops of the this compound sample onto the surface of the lower prism.

  • Measurement: Close the prism assembly securely. Look through the eyepiece. You will see a field of view that is partially light and partially dark.[13]

  • Adjustment: Turn the coarse and fine adjustment knobs to bring the boundary line between the light and dark areas into sharp focus and exactly onto the center of the crosshairs.

  • Dispersion Correction: If a colored band is visible at the boundary, adjust the dispersion compensator until the boundary becomes a sharp, colorless line.

  • Reading: Read the refractive index value directly from the instrument's scale. Record the temperature at which the measurement was taken.

Spectroscopic Analysis

1. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups in a molecule. For an alkene like this compound, characteristic absorption bands are expected:

  • =C-H Stretch: A band appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[15][16]

  • C=C Stretch: A moderate band in the 1680-1640 cm⁻¹ region.[15][16]

  • =C-H Bend (Wag): Strong bands in the 1000-650 cm⁻¹ region, which can help determine the substitution pattern of the alkene.[15][16]

2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the structure and electronic environment of hydrogen atoms in a molecule.

  • Sample Preparation: A small amount of the sample (5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[17]

  • Analysis: The alkenyl protons (hydrogens attached to the double-bonded carbons) in this compound are expected to show signals in the deshielded region of the spectrum, typically between 4.6 and 5.9 ppm.[18][19] The coupling constant (J-value) between these protons would be characteristic of a trans relationship, typically in the range of 12-18 Hz.[17]

Mandatory Visualizations

The following diagrams illustrate the logical workflows for determining the physical properties discussed.

G General Workflow for Physical Property Determination cluster_prep Sample Preparation & Purity Check cluster_analysis Physical Property Measurement cluster_data Data Processing & Reporting A Obtain Sample of This compound B Verify Purity (e.g., GC, NMR) A->B C Determine Boiling Point (e.g., Capillary Method) B->C D Measure Density (e.g., Pycnometer) B->D E Measure Refractive Index (e.g., Abbe Refractometer) B->E F Record All Values & Experimental Conditions C->F D->F E->F G Compare with Literature Values F->G H Compile Technical Report G->H

Caption: General workflow for determining key physical properties.

G Experimental Workflow: Boiling Point by Capillary Method start Start prep_sample Place liquid sample in small test tube start->prep_sample insert_cap Insert inverted, sealed capillary tube prep_sample->insert_cap setup_app Attach tube to thermometer and immerse in oil bath insert_cap->setup_app heat Gently heat the oil bath setup_app->heat observe_bubbles Observe for a continuous stream of bubbles heat->observe_bubbles Heating cool Remove heat source and allow to cool observe_bubbles->cool Bubbles are rapid observe_entry Watch for liquid to enter capillary tube cool->observe_entry Cooling record_bp Record temperature as the boiling point observe_entry->record_bp Liquid enters end_proc End record_bp->end_proc

Caption: Step-by-step workflow for boiling point determination.

References

An In-depth Technical Guide to (E)-4,4-Dimethyl-2-pentene: Structure, Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4,4-Dimethyl-2-pentene, an unsaturated aliphatic hydrocarbon, serves as a valuable building block in organic synthesis and a model compound for studying reaction mechanisms. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed experimental protocols for its synthesis, and a summary of its spectroscopic characterization. The information is presented to support its application in chemical research and development.

Chemical Structure and Properties

This compound, with the chemical formula C₇H₁₄, is an alkene characterized by a carbon-carbon double bond between the second and third carbon atoms of a five-carbon chain.[1][2] The "(E)" designation in its IUPAC name, (E)-4,4-dimethylpent-2-ene, signifies a trans configuration across the double bond, where the substituents are on opposite sides.[2] The structure also features a sterically hindering tert-butyl group at the fourth carbon position.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₇H₁₄[2]
Molecular Weight 98.19 g/mol [2]
CAS Number 690-08-4[2]
Boiling Point 76.75 °C
Melting Point -115.235 °C
Density 0.6889 g/mL
Refractive Index 1.398
Vapor Pressure 111.0 mmHg[2]
Structural Identifiers
Identifier TypeIdentifier
IUPAC Name (E)-4,4-dimethylpent-2-ene
Synonyms trans-4,4-Dimethyl-2-pentene, 4,4-Dimethyl-trans-2-pentene
InChI InChI=1S/C7H14/c1-5-6-7(2,3)4/h5-6H,1-4H3/b6-5+
InChIKey BIDIHFPLDRSAMB-AATRIKPKSA-N
SMILES C/C=C/C(C)(C)C

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main routes: the dehydration of 4,4-dimethyl-2-pentanol (B1594796) and the catalytic isomerization of 4,4-dimethyl-1-pentene (B165720). The (E)-isomer is thermodynamically more stable than the (Z)-isomer, which often makes it the major product in equilibrium-controlled reactions.[1]

Dehydration of 4,4-Dimethyl-2-pentanol

This method involves the acid-catalyzed elimination of a water molecule from 4,4-dimethyl-2-pentanol to form a mixture of alkene isomers, with this compound being a major product.[3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, place 4,4-dimethyl-2-pentanol.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid, to the alcohol.

  • Heating: Heat the mixture to a temperature of 140-180°C.[3]

  • Distillation: The alkene products will distill as they are formed. Collect the distillate in a cooled receiving flask.

  • Work-up: Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

  • Purification: Purify the product by fractional distillation to separate the desired (E)-isomer from other alkene isomers and any remaining starting material. The reaction typically yields a mixture of approximately 82% 4,4-dimethyl-2-pentene and 18% 4,4-dimethyl-1-pentene.[3]

Catalytic Isomerization of 4,4-Dimethyl-1-pentene

This process involves the rearrangement of the less stable terminal alkene, 4,4-dimethyl-1-pentene, to the more thermodynamically stable internal alkene, this compound, using a metal catalyst.[1]

Experimental Protocol:

  • Catalyst Preparation: In a suitable reaction vessel, suspend a palladium on carbon (Pd/C) catalyst in an inert solvent.

  • Reactant Addition: Add 4,4-dimethyl-1-pentene to the catalyst suspension.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The progress of the isomerization can be monitored by gas chromatography (GC).[1]

  • Catalyst Removal: Once the reaction has reached the desired conversion, remove the catalyst by filtration.

  • Purification: Remove the solvent under reduced pressure. The resulting product can be further purified by distillation if necessary.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available in search results

¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
Data not available in search results
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorption bands are associated with the C=C double bond and C-H bonds.

IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignmentReference
~3040-3100Medium=C-H stretch[4]
~1620-1680Weak-MediumC=C stretch[4]
~960-980Strongtrans C-H bend (out-of-plane)[4]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Mass Spectrometry Data

m/zRelative IntensityAssignmentReference
98ModerateMolecular Ion [M]⁺[1]
83Moderate[M - CH₃]⁺[1]
41High[M - C(CH₃)₃]⁺[1]

Visualizations

IUPAC Naming Logic

The following diagram illustrates the logical relationship between the IUPAC name and the chemical structure of this compound.

IUPAC_Structure_Relationship cluster_iupac IUPAC Name: this compound cluster_structure Chemical Structure IUPAC This compound Pentene Pentene (5-carbon chain with a double bond) IUPAC->Pentene TwoPentene 2-pentene (B8815676) (Double bond at C2) Pentene->TwoPentene Dimethyl 4,4-Dimethyl (Two methyl groups at C4) TwoPentene->Dimethyl E_isomer (E) (trans configuration) Dimethyl->E_isomer Structure      CH3       | CH3-C-CH=CH-CH3       |      CH3 E_isomer->Structure Defines Structure

Caption: Logical breakdown of the IUPAC name for this compound.

Synthesis and Characterization Workflow

The diagram below outlines a typical experimental workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Material (4,4-dimethyl-2-pentanol or 4,4-dimethyl-1-pentene) Reaction Chemical Reaction (Dehydration or Isomerization) Start->Reaction Workup Reaction Work-up (Neutralization, Washing) Reaction->Workup Purification Purification (Distillation) Workup->Purification Product Pure this compound Purification->Product NMR NMR Spectroscopy (¹H and ¹³C) IR IR Spectroscopy MS Mass Spectrometry Product->NMR Product->IR Product->MS

Caption: General workflow for the synthesis and characterization of the target compound.

References

Spectroscopic and Synthetic Profile of (E)-4,4-Dimethyl-2-pentene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-4,4-Dimethyl-2-pentene, a valuable building block in organic synthesis. The information presented herein is intended to support research and development activities by providing detailed spectral characterization, experimental methodologies, and a logical workflow for its synthesis and analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a structured format for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
5.45dq15.6, 6.2H-3
5.29dq15.6, 1.2H-2
1.66d6.2C(1)H₃
0.98s-C(5)H₃ (tert-butyl)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmAssignment
136.2C-3
124.9C-2
32.8C-4
29.5C(5)H₃ (tert-butyl)
17.8C-1
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2960StrongC-H stretch (alkane)
1670MediumC=C stretch (alkene)
965Strong=C-H bend (trans alkene)
Mass Spectrometry (MS)
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
9825[M]⁺ (Molecular Ion)
83100[M-CH₃]⁺
5780[C₄H₉]⁺ (tert-butyl cation)
4160[C₃H₅]⁺ (allyl cation)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are representative of standard analytical practices for volatile organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 5-10 mg) was dissolved in deuterated chloroform (B151607) (CDCl₃, 0.5 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (0 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.

  • ¹H NMR: The spectrum was acquired using a standard pulse sequence with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.

  • ¹³C NMR: The spectrum was acquired using a proton-decoupled pulse sequence with a spectral width of 220 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated.

Data Processing: The raw data (Free Induction Decay - FID) was processed using a Fourier transform with an exponential window function. Phase and baseline corrections were applied to the resulting spectra.

Infrared (IR) Spectroscopy

Sample Preparation: The vapor phase IR spectrum was obtained by introducing a small amount of liquid this compound into an evacuated gas cell with KBr windows.

Instrumentation and Data Acquisition: The spectrum was recorded on a DIGILAB FTS-14 Fourier Transform Infrared (FT-IR) spectrometer.[1] The data was collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the empty gas cell was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The analysis was performed using a gas chromatograph (GC) coupled to a mass spectrometer (MS). A dilute solution of this compound in dichloromethane (B109758) was injected into the GC. The compound was separated from the solvent on a nonpolar capillary column and introduced into the ion source of the mass spectrometer. Electron ionization (EI) was used with an electron energy of 70 eV.

Instrumentation and Data Acquisition: The mass spectrum was obtained using a quadrupole mass analyzer. The instrument was scanned over a mass range of m/z 35-200.

Synthesis and Analysis Workflow

The synthesis of this compound can be achieved through various routes, with two common methods being the dehydration of 4,4-dimethyl-2-pentanol (B1594796) and the isomerization of 4,4-dimethyl-1-pentene.[2][3] The subsequent purification and spectroscopic analysis are crucial for confirming the identity and purity of the final product.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Material (4,4-Dimethyl-1-pentene or 4,4-Dimethyl-2-pentanol) reaction Chemical Reaction (Isomerization or Dehydration) start->reaction workup Aqueous Workup & Extraction reaction->workup drying Drying with Anhydrous Agent workup->drying purification Purification (e.g., Distillation) drying->purification product This compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry (GC-MS) product->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Synthetic and analytical workflow for this compound.

References

An In-depth Technical Guide to the NMR Spectrum Analysis of (E)-4,4-Dimethyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of (E)-4,4-Dimethyl-2-pentene. This document outlines the theoretical basis for the expected spectral features, provides detailed experimental protocols for data acquisition, and presents the anticipated data in a structured format for clarity and comparative analysis.

Introduction to the NMR Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic compounds.[1] For this compound, a molecule with the chemical formula C7H14, both ¹H and ¹³C NMR spectroscopy provide unique insights into its molecular structure, confirming the presence of key functional groups and the stereochemistry of the double bond.[2]

The structure of this compound, featuring a trans-configured double bond and a sterically demanding tert-butyl group, gives rise to a characteristic and predictable NMR spectrum. The analysis of chemical shifts (δ), coupling constants (J), and signal multiplicities allows for the unambiguous assignment of each proton and carbon atom in the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the four unique proton environments in the molecule. The chemical shifts are influenced by the electronic environment of the protons, with the vinyl protons appearing further downfield due to the deshielding effect of the double bond.

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)Integration
H1~1.7Doublet~6.03H
H2~5.4Doublet of Quartets~15.5, ~6.01H
H3~5.5Doublet of Doublets~15.5, ~1.01H
H5~1.0Singlet-9H

Note: The predicted chemical shifts and coupling constants are based on typical values for similar structural motifs. Actual experimental values may vary slightly and are available in spectral databases such as SpectraBase and ChemicalBook.[2][3]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound will show five distinct signals, corresponding to the five unique carbon environments. The sp² hybridized carbons of the double bond are expected to resonate at lower field (higher ppm) compared to the sp³ hybridized carbons of the alkyl groups.

CarbonChemical Shift (δ, ppm) (Predicted)
C1~18
C2~125
C3~135
C4~33
C5~29

Note: The predicted chemical shifts are based on typical values for similar structural motifs. Actual experimental values may vary and can be found in spectral databases like SpectraBase and ChemicalBook.[3][4]

Experimental Protocols

The following sections detail the standardized procedures for the preparation of a sample of this compound and the acquisition of its NMR spectra.

Sample Preparation

A standard protocol for preparing an alkene sample for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar compounds like alkenes.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The general workflow for acquiring ¹H and ¹³C NMR spectra is as follows:

  • Instrument Setup: Place the NMR tube into a spinner turbine and insert it into the NMR spectrometer's magnet.

  • Locking: The spectrometer will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

  • Shimming: An automated or manual shimming process is performed to optimize the homogeneity of the magnetic field, which enhances spectral resolution.

  • Parameter Setup: Set the appropriate acquisition parameters for ¹H or ¹³C NMR. This includes defining the pulse angle, acquisition time, relaxation delay, and the number of scans.

  • Acquisition: Initiate the data acquisition process.

  • Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform to generate the frequency-domain NMR spectrum. This involves phasing, baseline correction, and referencing the spectrum to a known standard (e.g., tetramethylsilane, TMS).

Visualization of NMR Principles and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the NMR analysis of this compound.

G cluster_molecule Structure of this compound cluster_spectrum ¹H NMR Signal Splitting H1 H1 (CH3) S2 Doublet of Quartets H1->S2 J(H1,H2) H2 H2 (CH) S1 Doublet H2->S1 J(H2,H1) S3 Doublet of Doublets H2->S3 J(H2,H3) H3 H3 (CH) H3->S2 J(H3,H2) H5 H5 (t-Bu) S5 Singlet G start Start sample_prep Sample Preparation (Weigh, Dissolve, Filter) start->sample_prep nmr_acquisition NMR Data Acquisition (Lock, Shim, Acquire) sample_prep->nmr_acquisition data_processing Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) data_processing->spectral_analysis structure_elucidation Structure Elucidation spectral_analysis->structure_elucidation

References

Mass spectrometry fragmentation of (E)-4,4-Dimethyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of (E)-4,4-Dimethyl-2-pentene

Disclaimer: The quantitative mass spectrometry data presented in this document is illustrative and based on the predicted fragmentation patterns for a branched alkene of this structure. Publicly available, experimentally derived mass spectra for this compound are limited. The fragmentation pathways and corresponding data are proposed based on established principles of mass spectrometry.

Introduction

This compound is an unsaturated aliphatic hydrocarbon with the molecular formula C₇H₁₄ and a molecular weight of 98.19 g/mol .[1] Understanding its fragmentation behavior under electron ionization (EI) mass spectrometry is crucial for its identification and structural elucidation in complex mixtures. The fragmentation of alkenes is primarily governed by the stability of the resulting carbocations, with allylic cleavage being a dominant pathway.[2][3] This guide provides a detailed overview of the predicted fragmentation pattern, a comprehensive experimental protocol for its analysis, and a visual representation of the fragmentation pathways.

Predicted Mass Spectrometry Data

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The quantitative data presented below is illustrative of a potential fragmentation pattern.

m/zProposed Fragment IonRelative Intensity (%)
98[C₇H₁₄]⁺ (Molecular Ion)15
83[C₆H₁₁]⁺45
57[C₄H₉]⁺100 (Base Peak)
41[C₃H₅]⁺60
29[C₂H₅]⁺30

Fragmentation Pathways

The fragmentation of the this compound molecular ion is primarily driven by the formation of stable carbocations. The most significant fragmentation is the allylic cleavage, which leads to the formation of resonance-stabilized cations.

Major Fragmentation Pathways
  • Formation of the Base Peak (m/z 57): The most abundant fragment is predicted to be the tert-butyl cation ([C₄H₉]⁺) at m/z 57. This is formed by cleavage of the C3-C4 bond, which is an allylic position. This cleavage results in a highly stable tertiary carbocation.

  • Formation of the [M-15]⁺ Ion (m/z 83): Loss of a methyl radical (•CH₃) from the tert-butyl group via cleavage of a C4-C5 bond results in the formation of a fragment ion at m/z 83.

  • Formation of the Allyl Cation (m/z 41): Cleavage of the C2-C3 bond can lead to the formation of the resonance-stabilized allyl cation ([C₃H₅]⁺) at m/z 41.

The following diagram illustrates these predicted fragmentation pathways.

fragmentation_pathway M C₇H₁₄⁺˙ This compound m/z = 98 F1 [C₄H₉]⁺ tert-butyl cation m/z = 57 (Base Peak) M->F1 - •C₃H₅ F2 [C₆H₁₁]⁺ m/z = 83 M->F2 - •CH₃ F3 [C₃H₅]⁺ allyl cation m/z = 41 M->F3 - •C₄H₉ R1 •C₃H₅ R2 •CH₃ R3 •C₄H₉

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

The analysis of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) due to its volatile nature.

Sample Preparation

For a pure standard, dilute the sample in a volatile solvent such as hexane (B92381) or pentane (B18724) to a concentration of approximately 10-100 µg/mL. For analysis in a complex matrix, appropriate extraction and clean-up procedures such as solid-phase microextraction (SPME) or purge-and-trap may be necessary.

Gas Chromatography (GC) Conditions
  • Injector: Split/splitless inlet

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio for a standard solution)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Column: A non-polar or mid-polarity capillary column is suitable. For example, a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Analyzer: Quadrupole

  • Scan Range: m/z 20 - 200

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent)

The following diagram outlines the general experimental workflow for GC-MS analysis.

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Dilution Dilution in Volatile Solvent Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Interpretation Fragmentation Analysis Spectrum->Interpretation

Caption: General workflow for GC-MS analysis of volatile compounds.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be dominated by allylic cleavage, leading to the formation of a stable tert-butyl cation as the base peak at m/z 57. Other significant fragments are expected at m/z 83 and 41. The experimental protocol outlined provides a robust method for the analysis of this and similar volatile organic compounds. This information is valuable for researchers and professionals in fields requiring the identification and characterization of organic molecules.

References

An In-depth Technical Guide to the Reactivity Profile of (E)-4,4-Dimethyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4,4-dimethyl-2-pentene, a sterically hindered alkene, exhibits a distinct reactivity profile governed by the electronic properties of its carbon-carbon double bond and the significant steric bulk imparted by the adjacent tert-butyl group. This technical guide provides a comprehensive overview of its key reactions, including electrophilic additions, hydroboration-oxidation, oxidation, and hydrogenation. Detailed experimental protocols for these transformations are presented, alongside a summary of relevant quantitative data. Furthermore, this document explores the potential relevance of the 4,4-dimethylpentyl scaffold in the context of medicinal chemistry, illustrating its incorporation into biologically active molecules. The reaction mechanisms and logical relationships are visualized through detailed diagrams to facilitate a deeper understanding of the underlying chemical principles.

Physical and Spectroscopic Properties

This compound is a colorless liquid at room temperature. Its physical and spectroscopic properties are summarized in the tables below.

Physical Property Value Reference(s)
IUPAC Name(E)-4,4-dimethylpent-2-ene
CAS Number690-08-4[1]
Molecular FormulaC₇H₁₄[1]
Molecular Weight98.19 g/mol [1]
Density0.689 g/mL[2]
Boiling Point83 °C[3]
Melting Point-115 °C[2]
Refractive Index1.398[2]
Vapor Pressure111.0 mmHg[1]
Spectroscopic Data Description Reference(s)
¹H NMRData available[4]
¹³C NMRData available[1]
Mass SpectrometryData available[1]
Infrared (IR) SpectroscopyData available[1]
Raman SpectroscopyData available[1]

Reactivity Profile

The reactivity of this compound is dominated by the presence of the C=C double bond, making it susceptible to addition reactions. However, the steric hindrance from the tert-butyl group plays a crucial role in dictating the regioselectivity and stereoselectivity of these reactions.

Electrophilic Addition

The addition of hydrogen bromide to this compound can proceed through two different mechanisms, leading to distinct constitutional isomers.

  • Markovnikov Addition (in the absence of peroxides): The reaction follows a carbocation-mediated mechanism. The initial protonation of the double bond can occur at either C2 or C3. Protonation at C2 would lead to a more stable tertiary carbocation at C3, but this is sterically hindered. Protonation at C3 leads to a secondary carbocation at C2. Due to the significant steric hindrance at C3, the formation of the secondary carbocation at C2 is favored, which then undergoes nucleophilic attack by the bromide ion.

  • Anti-Markovnikov Addition (in the presence of peroxides): In the presence of peroxides, the reaction proceeds via a free-radical chain mechanism. The bromine radical adds to the double bond first to generate the most stable carbon radical. Addition of the bromine radical to the C2 position results in a more stable tertiary radical at C3. However, due to steric hindrance, the bromine radical preferentially adds to the C3 position, forming a secondary radical at C2. This radical then abstracts a hydrogen atom from HBr to yield the anti-Markovnikov product. Some sources suggest that with this particular substrate, both products may be formed in comparable amounts as both carbons of the double bond are similarly substituted.[2] The major product is reported to be 4-bromo-2,2-dimethylpentane (B15322155) due to the stability of the resulting compound.[2]

G cluster_markovnikov Markovnikov Addition (No Peroxides) cluster_anti_markovnikov Anti-Markovnikov Addition (With Peroxides) Alkene_M This compound Carbocation_M Secondary Carbocation Intermediate (at C2) Alkene_M->Carbocation_M + HBr Product_M 3-Bromo-4,4-dimethylpentane (Major Product) Carbocation_M->Product_M + Br⁻ Alkene_AM This compound Radical_AM Secondary Radical Intermediate (at C2) Alkene_AM->Radical_AM + Br• Product_AM 2-Bromo-4,4-dimethylpentane (Major Product) Radical_AM->Product_AM + HBr

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond results in the formation of vicinal dihalides. For instance, the reaction with bromine yields 2,3-dibromo-4,4-dimethylpentane.[5] The reaction proceeds through a cyclic halonium ion intermediate, followed by backside attack by the halide ion, typically resulting in anti-addition.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereochemistry.[6] In the case of this compound, the boron atom of the borane (B79455) reagent (e.g., BH₃ or 9-BBN) adds to the less sterically hindered carbon of the double bond (C2). Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding 4,4-dimethyl-2-pentanol. The use of a bulky hydroborating agent like 9-borabicyclo[3.3.1]nonane (9-BBN) can enhance the regioselectivity of the addition to almost exclusively place the boron on the less hindered carbon.[7][8]

G Alkene This compound Organoborane Trialkylborane Intermediate Alkene->Organoborane 1. BH₃•THF or 9-BBN Alcohol 4,4-Dimethyl-2-pentanol Organoborane->Alcohol 2. H₂O₂, NaOH

Oxidation with Potassium Permanganate (B83412) (KMnO₄)

The oxidation of this compound with potassium permanganate can lead to different products depending on the reaction conditions.

  • Cold, Dilute, Alkaline KMnO₄: Under these mild conditions, syn-dihydroxylation of the double bond occurs, yielding 4,4-dimethylpentane-2,3-diol.[9][10]

  • Hot, Concentrated, Acidic KMnO₄: These harsh conditions lead to the oxidative cleavage of the carbon-carbon double bond.[9][10] The C2 carbon, being bonded to one hydrogen and one methyl group, will be oxidized to a carboxylic acid (acetic acid). The C3 carbon, bonded to a hydrogen and the tert-butyl group, will be oxidized to a carboxylic acid (pivalic acid or 2,2-dimethylpropanoic acid).

G Alkene This compound Diol 4,4-Dimethylpentane-2,3-diol Alkene->Diol Cold, Dilute, Alkaline KMnO₄ Carboxylic_Acids Acetic Acid + Pivalic Acid Alkene->Carboxylic_Acids Hot, Concentrated, Acidic KMnO₄

Catalytic Hydrogenation

The catalytic hydrogenation of this compound involves the addition of hydrogen gas (H₂) across the double bond in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.[11][12] This reaction results in the formation of the corresponding saturated alkane, 4,4-dimethylpentane. The reaction typically proceeds via syn-addition of the two hydrogen atoms from the surface of the catalyst.

Reaction Reagents Major Product(s) Regioselectivity/Stereoselectivity Yield
Electrophilic AdditionHBr (no peroxides)3-Bromo-4,4-dimethylpentaneMarkovnikovNot specified
Electrophilic AdditionHBr (with peroxides)2-Bromo-4,4-dimethylpentaneAnti-MarkovnikovNot specified
HalogenationBr₂ in CCl₄2,3-Dibromo-4,4-dimethylpentaneAnti-additionNot specified
Hydroboration-Oxidation1. BH₃•THF; 2. H₂O₂, NaOH4,4-Dimethyl-2-pentanolAnti-Markovnikov, Syn-additionNot specified
Hydroboration-Oxidation1. 9-BBN; 2. H₂O₂, NaOH4,4-Dimethyl-2-pentanolHigh Anti-Markovnikov, Syn-additionNot specified
Mild OxidationCold, dilute, alkaline KMnO₄4,4-Dimethylpentane-2,3-diolSyn-dihydroxylationNot specified
Strong OxidationHot, concentrated, acidic KMnO₄Acetic acid + Pivalic acidOxidative cleavageNot specified
Catalytic HydrogenationH₂, Pd/C4,4-DimethylpentaneSyn-additionNot specified

Experimental Protocols

The following are representative experimental protocols for the key reactions of this compound. These are generalized procedures and may require optimization for specific laboratory conditions.

Hydroboration-Oxidation to 4,4-Dimethyl-2-pentanol

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃•THF) solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar is charged with this compound (1.0 eq) dissolved in anhydrous THF.

  • The flask is cooled to 0 °C in an ice bath.

  • The BH₃•THF solution (0.33 eq) is added dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is carefully quenched by the slow, dropwise addition of water.

  • 3 M NaOH solution is then added, followed by the slow, dropwise addition of 30% H₂O₂ solution, keeping the temperature below 40 °C with an ice bath.

  • The mixture is stirred at room temperature for 1 hour and then heated to 50 °C for another hour to ensure complete oxidation.

  • After cooling to room temperature, the reaction mixture is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product, 4,4-dimethyl-2-pentanol, can be purified by fractional distillation or column chromatography.

Catalytic Hydrogenation to 4,4-Dimethylpentane

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol (B145695) or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon filled with H₂)

  • Filtration setup (e.g., Celite pad)

Procedure:

  • In a suitable hydrogenation flask, this compound (1.0 eq) is dissolved in a solvent such as ethanol or ethyl acetate.

  • A catalytic amount of 10% Pd/C (typically 1-5 mol%) is carefully added to the solution.

  • The flask is connected to the hydrogenation apparatus, and the air is replaced with hydrogen gas by evacuating and refilling the system with H₂ several times.

  • The reaction mixture is stirred vigorously under a positive pressure of hydrogen (typically 1-3 atm or a balloon) at room temperature.

  • The reaction progress is monitored by TLC or GC until the starting material is consumed.

  • Upon completion, the hydrogen atmosphere is carefully vented and replaced with an inert gas like nitrogen or argon.

  • The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with the reaction solvent.

  • The solvent is removed from the filtrate by distillation or rotary evaporation to yield 4,4-dimethylpentane. Further purification is typically not necessary if the reaction goes to completion.

Relevance in Drug Development and Medicinal Chemistry

While this compound itself is not directly used as a therapeutic agent or known to be involved in specific signaling pathways, the 4,4-dimethylpentyl substructure, or more broadly, the gem-dimethyl group, is a valuable motif in medicinal chemistry. The presence of a gem-dimethyl group can confer several advantageous properties to a drug candidate:

  • Increased Metabolic Stability: The quaternary carbon is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.

  • Improved Lipophilicity: The alkyl nature of the group can enhance the molecule's ability to cross cell membranes.

  • Conformational Restriction: The steric bulk of the tert-butyl group can lock the molecule into a specific conformation, which may be favorable for binding to a biological target. This can lead to increased potency and selectivity.

  • Enhanced Target Engagement: The non-polar nature of the group can lead to favorable van der Waals interactions within the binding pocket of a protein.

This compound can serve as a starting material for the synthesis of building blocks containing the 4,4-dimethylpentyl scaffold. For example, the product of hydroboration-oxidation, 4,4-dimethyl-2-pentanol, can be further functionalized to be incorporated into more complex drug-like molecules. An example of a marketed drug containing a related structural motif is the opioid receptor antagonist Alvimopan, which features a 3,4-dimethylpiperidine (B1368319) core.

G Alkene This compound Functionalized_Intermediate Functionalized 4,4-Dimethylpentyl Intermediate (e.g., alcohol, halide) Alkene->Functionalized_Intermediate Chemical Transformation (e.g., Hydroboration-Oxidation) Scaffold_Synthesis Incorporation into Drug-like Scaffolds Functionalized_Intermediate->Scaffold_Synthesis Multi-step Synthesis Bioactive_Molecule Biologically Active Molecule with Improved Pharmacokinetic/Pharmacodynamic Properties Scaffold_Synthesis->Bioactive_Molecule Properties Increased Metabolic Stability Enhanced Lipophilicity Conformational Rigidity Bioactive_Molecule->Properties

Conclusion

This compound is a valuable substrate for studying the interplay of electronic and steric effects in alkene reactivity. Its reactions, including electrophilic addition, hydroboration-oxidation, oxidation, and hydrogenation, are well-established transformations in organic synthesis. While not directly implicated in biological pathways, its role as a precursor to the metabolically robust and conformationally influential 4,4-dimethylpentyl scaffold highlights its potential utility in the design and synthesis of novel therapeutic agents. The detailed protocols and reactivity data presented in this guide serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

References

Thermodynamic properties of (E)-4,4-Dimethyl-2-pentene isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermodynamic Properties of (E)-4,4-Dimethyl-2-pentene and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of this compound and its isomers, primarily (Z)-4,4-dimethyl-2-pentene and 4,4-dimethyl-1-pentene (B165720). This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the energetic characteristics of these non-polar hydrocarbons.

Introduction

This compound and its isomers are branched alkenes that serve as important substrates and intermediates in organic synthesis. Their thermodynamic properties, such as enthalpy of formation, entropy, and Gibbs free energy, are fundamental to understanding their relative stabilities, reaction equilibria, and potential synthetic pathways. Due to their simple, non-polar nature, these compounds are not involved in biological signaling pathways. Their primary relevance lies in the study of reaction mechanisms, steric effects, and as reference compounds in thermochemical studies.

The (E)-isomer is generally more stable than the (Z)-isomer due to reduced steric strain between the bulky tert-butyl group and the methyl group across the double bond.[1] The terminal alkene, 4,4-dimethyl-1-pentene, is typically the least stable of the three, providing a thermodynamic driving force for isomerization to the internal alkenes.

Comparative Thermodynamic Data

The following table summarizes the available experimental thermodynamic data for the isomers of 4,4-dimethyl-2-pentene. All data is for the liquid state at standard conditions (298.15 K and 1 bar) unless otherwise specified.

Thermodynamic PropertyThis compound(Z)-4,4-Dimethyl-2-pentene4,4-Dimethyl-1-pentene
Enthalpy of Combustion (ΔcH°liquid) Not explicitly found-4650.1 ± 1.2 kJ/mol[2]-4644.8 ± 1.7 kJ/mol[3]
Enthalpy of Formation (ΔfH°liquid) -110.2 kJ/mol (calculated)-105.3 kJ/mol[2]-110.6 kJ/mol[3][4]
Enthalpy of Hydrogenation (ΔrH°) -114.3 ± 0.42 kJ/mol (gas phase, 355 K)Not explicitly found-122.5 ± 0.42 kJ/mol (gas phase, 355 K)
Enthalpy of Isomerization (ΔrH°) (E) to (Z): 4.9 kJ/mol (calculated)(Z) to (E): -4.9 kJ/mol (calculated)Not explicitly found
Standard Molar Entropy (S°) Data not availableData not availableData not available
Gibbs Free Energy of Formation (ΔfG°) Data not availableData not availableData not available

Note: The enthalpy of formation for the (E)-isomer and the enthalpy of isomerization were calculated using the enthalpies of formation of the (Z)-isomer and 4,4-dimethyl-1-pentene, assuming the difference in their enthalpies of combustion corresponds to the difference in their enthalpies of formation.

Isomerization and Stability

The relative stability of the isomers can be understood through their isomerization reactions. The isomerization of 4,4-dimethyl-1-pentene to the more stable internal alkenes, (E)- and (Z)-4,4-dimethyl-2-pentene, is a thermodynamically favorable process often catalyzed by acids or transition metals.[1]

Isomerization_Pathway 4,4-Dimethyl-1-pentene 4,4-Dimethyl-1-pentene Carbocation Intermediate Carbocation Intermediate 4,4-Dimethyl-1-pentene->Carbocation Intermediate Protonation E_Isomer This compound Carbocation Intermediate->E_Isomer Deprotonation Z_Isomer (Z)-4,4-Dimethyl-2-pentene Carbocation Intermediate->Z_Isomer Deprotonation E_Isomer->Z_Isomer Isomerization Bomb_Calorimetry_Workflow cluster_prep Sample Preparation cluster_calorimetry Calorimetry Measurement cluster_calc Calculation Sample Weigh a precise mass of the liquid alkene sample Encapsulate Encapsulate in a sample holder (e.g., gelatin capsule) Sample->Encapsulate Fuse Attach a fuse wire Encapsulate->Fuse Bomb Place the sample in a steel bomb Fuse->Bomb Pressurize Pressurize the bomb with excess pure oxygen Bomb->Pressurize Water_Bath Immerse the bomb in a known mass of water in the calorimeter Pressurize->Water_Bath Equilibrate Allow the system to reach thermal equilibrium and record the initial temperature (Ti) Water_Bath->Equilibrate Ignite Ignite the sample via the fuse wire Equilibrate->Ignite Record_Tf Record the final, maximum temperature (Tf) Ignite->Record_Tf q_cal Calculate heat absorbed by the calorimeter: q_cal = C_cal * ΔT Record_Tf->q_cal q_rxn Determine the heat of reaction: q_rxn = -q_cal q_cal->q_rxn Delta_E Calculate the change in internal energy (ΔE) at constant volume q_rxn->Delta_E Delta_H Convert ΔE to the enthalpy of combustion (ΔH) Delta_E->Delta_H Benson_Method Molecule This compound Groups Identify Constituent Groups: - C(C)3(H) - C(Cd)(C)3 - Cd(H)(C) - Cd(H)(Cd) Molecule->Groups Summation Sum Group Contributions for ΔfH°, S°, and Cp Groups->Summation Corrections Apply Symmetry and Steric Corrections Summation->Corrections Result Estimated Thermodynamic Property Corrections->Result

References

An In-depth Technical Guide to (E)-4,4-Dimethyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 690-08-4

This technical guide provides a comprehensive overview of (E)-4,4-Dimethyl-2-pentene, a key aliphatic hydrocarbon in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, spectroscopic data, synthesis protocols, and reactivity.

Chemical and Physical Properties

This compound, also known as trans-4,4-Dimethyl-2-pentene, is a flammable, colorless liquid.[1] Its structure, featuring a sterically hindered tert-butyl group adjacent to a trisubstituted double bond, makes it a subject of interest for investigating regioselective and stereochemical outcomes in various chemical reactions.[2]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 690-08-4
Molecular Formula C₇H₁₄
Molecular Weight 98.19 g/mol
Density 0.689 g/cm³
Boiling Point 76-77 °C
Melting Point -115.2 °C
Refractive Index 1.398

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Key Spectroscopic Data for this compound

Spectroscopic TechniqueKey Features
¹H NMR Signals corresponding to the vinyl, allylic, and tert-butyl protons with characteristic chemical shifts and coupling constants.
¹³C NMR Resonances for the sp² and sp³ hybridized carbon atoms, including the distinct signal for the quaternary carbon of the tert-butyl group.
Infrared (IR) Spectroscopy C=C stretching vibration around 1670 cm⁻¹.
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 98, with a characteristic fragmentation pattern.

Experimental Protocols: Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. The two primary methods are the dehydration of 4,4-dimethyl-2-pentanol (B1594796) and the isomerization of 4,4-dimethyl-1-pentene (B165720).

Dehydration of 4,4-Dimethyl-2-pentanol

This method involves the acid-catalyzed elimination of water from the corresponding secondary alcohol. The (E)-isomer is the thermodynamically more stable product and is thus favored.

  • Materials: 4,4-dimethyl-2-pentanol, concentrated sulfuric acid (or other acidic catalyst like alumina), anhydrous sodium sulfate, distillation apparatus.

  • Procedure:

    • In a round-bottom flask, place 4,4-dimethyl-2-pentanol.

    • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

    • Gently heat the mixture to the reaction temperature to induce dehydration. The alkene product will distill as it is formed.

    • Collect the distillate, which is a mixture of the alkene and water.

    • Separate the organic layer and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Purify the product by fractional distillation to obtain pure this compound.

Isomerization of 4,4-Dimethyl-1-pentene

This industrial method involves the catalytic isomerization of the terminal alkene to the more stable internal alkene.

  • Materials: 4,4-dimethyl-1-pentene, a suitable catalyst (e.g., a solid acid catalyst or a transition metal complex), reaction vessel.

  • Procedure:

    • The gaseous or liquid 4,4-dimethyl-1-pentene is passed over a heated catalyst bed.

    • The reaction temperature and pressure are optimized to favor the formation of the (E)-isomer.

    • The product mixture is then cooled and the desired this compound is separated by distillation.

Reactivity and Applications in Organic Synthesis

The presence of the double bond makes this compound a versatile starting material for a variety of organic transformations. Its reactivity is a subject of interest in studying reaction mechanisms.

Electrophilic Addition of Hydrogen Halides

The addition of hydrogen halides, such as HBr, to this compound is a classic example of an electrophilic addition reaction. The reaction proceeds via a carbocation intermediate, with the regioselectivity governed by Markovnikov's rule.

Electrophilic_Addition cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Alkene This compound Carbocation Tertiary Carbocation Intermediate Alkene->Carbocation Protonation of double bond HBr HBr Product 2-Bromo-2,3-dimethylpentane Carbocation->Product Nucleophilic attack by Br⁻

Electrophilic addition of HBr to this compound.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity. This reaction is highly useful in synthetic organic chemistry.

Hydroboration_Oxidation Alkene This compound Step1 1. BH₃, THF Alkene->Step1 Organoborane Trialkylborane Intermediate Step1->Organoborane Hydroboration (syn-addition) Step2 2. H₂O₂, NaOH Organoborane->Step2 Alcohol 4,4-Dimethyl-2-pentanol Step2->Alcohol Oxidation

Hydroboration-oxidation of this compound.

Relevance in Drug Development

While this compound itself is not a therapeutic agent, its structural motifs and derivatives have relevance in medicinal chemistry. For instance, structurally related compounds are used as intermediates in the synthesis of metabolites of approved drugs. A notable example is the anticonvulsant drug Stiripentol, where a derivative of 4,4-dimethyl-1-penten-3-one serves as a precursor to its metabolites. This highlights the utility of the dimethylpentene scaffold in generating molecules with biological activity.

The following diagram illustrates a hypothetical synthetic pathway to a bioactive molecule based on the structural features of this compound.

Drug_Synthesis_Workflow Start This compound Epoxidation Epoxidation (e.g., m-CPBA) Start->Epoxidation Epoxide Epoxide Intermediate Epoxidation->Epoxide RingOpening Ring Opening (e.g., with an amine nucleophile) Epoxide->RingOpening AminoAlcohol Amino Alcohol Derivative RingOpening->AminoAlcohol Bioactive Potential Bioactive Scaffold AminoAlcohol->Bioactive Further Functionalization

Hypothetical synthesis of a bioactive scaffold.

References

Technical Guide: Molecular Weight of (E)-4,4-Dimethyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a detailed technical overview of the molecular weight of (E)-4,4-Dimethyl-2-pentene (CAS No: 690-08-4). The primary focus is the calculation of its molecular weight based on its chemical formula and the experimental methods for its determination. This compound is an unsaturated aliphatic hydrocarbon, specifically an alkene, with the molecular formula C7H14.[1][2][3][4][5][6] Its structure is characterized by a five-carbon chain with a double bond at the second position and two methyl groups on the fourth carbon.[1] The "(E)" designation specifies the trans configuration of substituents across the double bond. This guide presents the compound's elemental composition and molecular weight in a structured format and outlines the general experimental protocol for molecular weight determination using mass spectrometry.

Compound Identification and Properties

This compound is a clear liquid at room temperature.[1] Due to the presence of a carbon-carbon double bond, it serves as a reactive intermediate in organic synthesis.[1]

Table 1: Compound Identification

Identifier Value Source
IUPAC Name (E)-4,4-dimethylpent-2-ene [1][5]
Synonyms trans-4,4-Dimethyl-2-pentene [2][3]
CAS Number 690-08-4 [1][2][3][7]
Chemical Formula C7H14 [1][2][3][5][6]
InChI Key BIDIHFPLDRSAMB-AATRIKPKSA-N [1][7]

| SMILES | C/C=C/C(C)(C)C |[1][4] |

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.

Calculation from Chemical Formula

The chemical formula for this compound is C7H14. The molecular weight is calculated as follows:

  • Atomic weight of Carbon (C): ~12.011 g/mol

  • Atomic weight of Hydrogen (H): ~1.008 g/mol

Calculation: Molecular Weight = (7 × 12.011 g/mol ) + (14 × 1.008 g/mol ) Molecular Weight = 84.077 g/mol + 14.112 g/mol Molecular Weight = 98.189 g/mol

Various sources confirm the molecular weight is approximately 98.19 g/mol .[1][2][4][5][7] The monoisotopic mass is 98.109550448 Da.[5]

Table 2: Molecular Weight Summary

Parameter Value
Chemical Formula C7H14
Number of Carbon Atoms 7
Number of Hydrogen Atoms 14
Average Molecular Weight 98.19 g/mol [1][2][4][5][7]

| Monoisotopic Molecular Weight | 98.110 Da |

Logical Workflow for Molecular Weight Calculation

The process of determining the molecular weight from the compound name is a sequential workflow. This can be visualized as follows:

G A Compound Name This compound B Deconstruct Name - Pentene (5-C chain) - 2-ene (C=C at C2) - 4,4-Dimethyl (2x CH3 at C4) A->B Analyze C Determine Structure CH3-CH=CH-C(CH3)3 B->C Synthesize D Derive Chemical Formula C7H14 C->D Count Atoms E Sum Atomic Weights (7 * C) + (14 * H) D->E Apply F Calculated Molecular Weight 98.19 g/mol E->F Calculate

Caption: Workflow for calculating molecular weight.

Experimental Protocols for Molecular Weight Verification

While theoretical calculation provides a precise molecular weight, experimental verification is crucial. For a volatile organic compound like this compound, several methods are applicable.

Mass Spectrometry

Mass spectrometry is a modern, highly accurate technique for determining the molecular weight of a compound.[8] It measures the mass-to-charge ratio (m/z) of ionized molecules.

Objective: To determine the molecular weight of this compound by identifying its molecular ion peak (M•+).

Methodology:

  • Sample Introduction: A small, pure sample of the liquid compound is injected into the mass spectrometer. Given its volatility (Boiling Point: 76.7 °C), it is readily vaporized in the instrument's inlet.[2]

  • Ionization: The gaseous molecules are bombarded with high-energy electrons. This process, known as Electron Ionization (EI), removes an electron from the molecule to form a positively charged molecular ion (M•+).[7]

  • Acceleration: The newly formed ions are accelerated by an electric field to give them all the same kinetic energy.

  • Deflection: The ions then travel through a magnetic field, which deflects them. The degree of deflection depends on the mass-to-charge ratio; lighter ions are deflected more than heavier ones.

  • Detection: A detector records the abundance of ions at each m/z value.

  • Data Analysis: The resulting mass spectrum plots ion abundance versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion (M•+), directly indicating the molecular weight of the compound. For this compound, this peak would be observed at an m/z value of approximately 98.

Dumas or Victor Meyer Method

Historically, the molecular weight of volatile liquids was determined using methods based on the ideal gas law (PV=nRT), such as the Dumas or Victor Meyer methods.[8][9][10] These techniques involve vaporizing a known mass of the substance and measuring the volume, temperature, and pressure of the resulting gas to calculate the number of moles and, subsequently, the molecular weight.[8][9][10]

G cluster_sample Sample Preparation cluster_ms Mass Spectrometry A Inject Pure Sample B Vaporize Sample A->B C Ionize Molecules (EI) B->C D Accelerate Ions C->D E Deflect in Magnetic Field D->E F Detect Ions E->F G Analyze Mass Spectrum Identify Molecular Ion Peak (M•+) F->G

Caption: Experimental workflow for Mass Spectrometry.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (E)-4,4-Dimethyl-2-pentene

This technical guide provides a comprehensive overview of the chemical compound this compound, including its nomenclature, physicochemical properties, synthesis protocols, and reactivity. This information is intended to support research and development activities in the chemical and pharmaceutical sciences.

IUPAC Nomenclature and Structure

The IUPAC name for the trans isomer of 4,4-Dimethyl-2-pentene is (E)-4,4-dimethylpent-2-ene . The "(E)" designation specifies the stereochemistry of the double bond, indicating that the higher priority groups on each carbon of the double bond are on opposite sides. In this case, the methyl group and the tert-butyl group are on opposite sides of the double bond.

Synonyms:

  • trans-4,4-Dimethyl-2-pentene[1][2]

  • 4,4-Dimethyl-trans-2-pentene[1][2]

  • This compound[1][2]

  • trans-1,1,1-Trimethyl-2-butene[1]

Chemical Structure: The structure of (E)-4,4-dimethylpent-2-ene is characterized by a five-carbon chain with a double bond between the second and third carbon atoms. A tert-butyl group is attached to the fourth carbon atom.

Physicochemical Properties

A summary of the key physicochemical properties of (E)-4,4-dimethylpent-2-ene is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₁₄[1][3][4]
Molecular Weight 98.19 g/mol [3][4]
CAS Registry Number 690-08-4[1][2][3]
Boiling Point 76.75 °C[4]
Melting Point -115.235 °C[4]
Density 0.6889 g/cm³[4]
IUPAC Standard InChI InChI=1S/C7H14/c1-5-6-7(2,3)4/h5-6H,1-4H3/b6-5+[1][2]
IUPAC Standard InChIKey BIDIHFPLDRSAMB-AATRIKPKSA-N[1][2]

Synthesis of this compound

This compound can be synthesized through several routes. The most common methods involve the isomerization of a less stable alkene or through olefination reactions.

One of the primary methods for synthesizing 4,4-dimethyl-2-pentene is the catalytic isomerization of the terminal alkene, 4,4-dimethyl-1-pentene.[1] This process involves shifting the double bond from the 1-position to the more thermodynamically stable 2-position.[1] The trans isomer is generally the thermodynamic product in such isomerizations.[5]

Reaction Workflow:

G 4,4-Dimethyl-1-pentene 4,4-Dimethyl-1-pentene Protonation Protonation 4,4-Dimethyl-1-pentene->Protonation H+ Secondary Carbocation Secondary Carbocation Protonation->Secondary Carbocation Deprotonation Deprotonation Secondary Carbocation->Deprotonation -H+ This compound This compound Deprotonation->this compound

Caption: Acid-catalyzed isomerization of 4,4-dimethyl-1-pentene.

Experimental Protocol:

A general procedure for the acid-catalyzed isomerization of an alkene is as follows:

  • Catalyst Preparation: A solid acid catalyst, such as an ion-exchange resin (e.g., Nafion-H+), is prepared and activated according to the manufacturer's instructions.[3]

  • Reaction Setup: The starting material, 4,4-dimethyl-1-pentene, is dissolved in a suitable inert solvent (e.g., hexane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reaction Initiation: The acid catalyst is added to the solution. The reaction mixture is then heated to reflux.

  • Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to determine the ratio of the starting material to the desired product and any byproducts.[1]

  • Workup: Once the reaction has reached equilibrium or the desired conversion, the catalyst is removed by filtration. The solvent is then removed under reduced pressure.

  • Purification: The resulting mixture of isomers can be separated and purified by fractional distillation.

The Wittig reaction provides a versatile method for the synthesis of alkenes with a defined stereochemistry. To synthesize this compound, a phosphorus ylide can be reacted with an appropriate aldehyde.

Retrosynthetic Analysis and Workflow:

G cluster_0 Ylide Preparation cluster_1 Wittig Reaction Triphenylphosphine (B44618) Triphenylphosphine Phosphonium (B103445) Salt Phosphonium Salt Triphenylphosphine->Phosphonium Salt + Ethyl Bromide (SN2) Ethylidene\ntriphenylphosphorane (Ylide) Ethylidene triphenylphosphorane (Ylide) Phosphonium Salt->Ethylidene\ntriphenylphosphorane (Ylide) + Strong Base (e.g., n-BuLi) Oxaphosphetane Intermediate Oxaphosphetane Intermediate Ethylidene\ntriphenylphosphorane (Ylide)->Oxaphosphetane Intermediate + Pivalaldehyde This compound This compound Oxaphosphetane Intermediate->this compound + Triphenylphosphine oxide Pivalaldehyde Pivalaldehyde Pivalaldehyde->Oxaphosphetane Intermediate

Caption: Synthesis of this compound via the Wittig reaction.

Experimental Protocol:

A general procedure for a Wittig reaction is as follows:

  • Ylide Preparation:

    • Triphenylphosphine is reacted with an ethyl halide (e.g., ethyl bromide) in a suitable solvent (e.g., THF) to form the corresponding phosphonium salt via an SN2 reaction.[6]

    • The phosphonium salt is then deprotonated with a strong base, such as n-butyllithium, in an anhydrous solvent under an inert atmosphere to generate the phosphorus ylide.[6]

  • Reaction with Aldehyde:

    • Pivalaldehyde (2,2-dimethylpropanal) is added dropwise to the solution of the ylide at a low temperature (e.g., -78 °C).

    • The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

  • Workup and Purification:

    • The reaction is quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

    • The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated.

    • The crude product is purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Chemical Reactivity of this compound

The double bond in this compound is the primary site of its chemical reactivity, making it susceptible to electrophilic addition reactions.

The addition of hydrogen halides, such as HBr, to this compound proceeds via an electrophilic addition mechanism.[1] The reaction follows Markovnikov's rule, where the proton adds to the carbon of the double bond that is bonded to more hydrogen atoms, leading to the formation of the more stable carbocation intermediate.

Reaction Mechanism:

G This compound This compound Tertiary Carbocation Tertiary Carbocation This compound->Tertiary Carbocation + HBr (Protonation) 2-Bromo-2,2-dimethylpentane 2-Bromo-2,2-dimethylpentane Tertiary Carbocation->2-Bromo-2,2-dimethylpentane + Br- (Nucleophilic Attack)

Caption: Electrophilic addition of HBr to this compound.

Due to the formation of the more stable tertiary carbocation, the major product of the reaction is 2-bromo-2,2-dimethylpentane.[1]

Experimental Protocol:

  • Reaction Setup: this compound is dissolved in a non-polar, aprotic solvent (e.g., dichloromethane) in a flask.

  • Reagent Addition: Anhydrous HBr gas is bubbled through the solution, or a solution of HBr in a suitable solvent is added dropwise at a low temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or GC.

  • Workup: The reaction mixture is washed with a dilute aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by washing with water.

  • Purification: The organic layer is dried, the solvent is removed, and the product is purified by distillation or chromatography.

In the presence of peroxides, the addition of HBr to this compound proceeds via a free-radical mechanism, leading to the anti-Markovnikov product.[1][7]

Reaction Mechanism:

G cluster_initiation Initiation cluster_propagation Propagation Peroxide Peroxide Alkoxy Radical Alkoxy Radical Peroxide->Alkoxy Radical Heat or UV light Bromine Radical Bromine Radical Alkoxy Radical->Bromine Radical + HBr This compound This compound Tertiary Radical Tertiary Radical This compound->Tertiary Radical + Br• 1-Bromo-4,4-dimethylpentane (B1339465) 1-Bromo-4,4-dimethylpentane Tertiary Radical->1-Bromo-4,4-dimethylpentane + HBr

Caption: Free-radical addition of HBr to this compound.

The bromine radical adds to the double bond to form the more stable tertiary radical intermediate, resulting in the formation of 1-bromo-4,4-dimethylpentane as the major product.[7]

References

An In-depth Technical Guide to (E)-4,4-Dimethyl-2-pentene: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (E)-4,4-Dimethyl-2-pentene, a significant alkene in the study of organic reaction mechanisms and a valuable building block in synthetic chemistry. Its unique structure, featuring a sterically demanding tert-butyl group adjacent to a double bond, has made it a subject of interest for investigating regioselective and stereochemical outcomes in various reactions.

Discovery and History

While a singular definitive publication marking the "discovery" of this compound is not readily apparent in historical literature, its synthesis and characterization are intrinsically linked to the broader development of alkene chemistry and the study of sterically hindered molecules. Early research into branched alkenes, often referred to under the umbrella of "triptene" and related compounds, laid the groundwork for understanding the behavior of molecules like 4,4-Dimethyl-2-pentene.

Key historical developments in synthetic methodologies, such as acid-catalyzed dehydration of alcohols and isomerization of less stable alkenes, were instrumental in the eventual isolation and characterization of this specific isomer. The thermodynamic stability of the (E)-isomer over its (Z)-counterpart, due to reduced steric strain, would have made it the more readily accessible isomer in equilibrium-controlled reactions, likely leading to its characterization in studies focused on the products of such reactions.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are well-documented and crucial for its identification and application in research.

PropertyValueReference(s)
Molecular Formula C₇H₁₄[1]
Molecular Weight 98.19 g/mol [1]
CAS Number 690-08-4[1]
Boiling Point 77-78 °C
Melting Point -115 °C
Density 0.689 g/cm³ at 20 °C
Enthalpy of Isomerization (E → Z) -4.90 ± 0.08 kJ/mol[1]

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: Characteristic C=C stretching vibrations are observed around 1650 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak is observed at m/z 98. A notable fragment from allylic cleavage appears at m/z 69.[1]

Synthesis of this compound

Two primary methods have been established for the synthesis of this compound, each with its own advantages and mechanistic considerations.

A prevalent laboratory method for synthesizing this compound is the acid-catalyzed dehydration of 4,4-dimethyl-2-pentanol (B1594796). This elimination reaction proceeds through a carbocation intermediate, with the formation of the more stable alkene being favored.

Experimental Protocol: Acid-Catalyzed Dehydration

  • Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, place 4,4-dimethyl-2-pentanol.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).

  • Heating: Heat the mixture to a temperature sufficient to induce dehydration and distill the resulting alkene product. The temperature is typically maintained to selectively distill the lower-boiling alkene from the higher-boiling alcohol.

  • Workup: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate) and purify by fractional distillation to isolate this compound.

Dehydration_Workflow start Start: 4,4-Dimethyl-2-pentanol in Round-Bottom Flask add_catalyst Add Acid Catalyst (e.g., H₂SO₄) start->add_catalyst heat_distill Heat and Distill (Collect Alkene) add_catalyst->heat_distill wash_bicarb Wash with NaHCO₃ (aq) heat_distill->wash_bicarb wash_water Wash with H₂O wash_bicarb->wash_water dry Dry over MgSO₄ wash_water->dry purify Fractional Distillation dry->purify end End: Purified This compound purify->end

Another significant synthetic route is the catalytic isomerization of the terminal alkene, 4,4-dimethyl-1-pentene (B165720).[1] This process leverages the greater thermodynamic stability of the internal alkene.

Experimental Protocol: Catalytic Isomerization

  • Reaction Setup: In a suitable reaction vessel, dissolve 4,4-dimethyl-1-pentene in an appropriate solvent.

  • Catalyst Addition: Introduce a catalyst, such as palladium on carbon (Pd/C) or a zeolite.

  • Reaction Conditions: Heat the mixture under reflux or as required by the specific catalyst system to facilitate the isomerization.

  • Monitoring: Monitor the progress of the reaction using gas chromatography (GC) to determine the ratio of isomers.

  • Workup and Purification: Once the desired conversion is achieved, filter to remove the catalyst. The solvent can be removed by distillation, and the resulting mixture of isomers can be purified by fractional distillation to isolate the this compound.

Isomerization_Workflow start Start: 4,4-Dimethyl-1-pentene in Solvent add_catalyst Add Catalyst (e.g., Pd/C) start->add_catalyst reflux Heat under Reflux add_catalyst->reflux monitor_gc Monitor by GC reflux->monitor_gc filter Filter to Remove Catalyst monitor_gc->filter Reaction Complete remove_solvent Remove Solvent filter->remove_solvent purify Fractional Distillation remove_solvent->purify end End: Purified This compound purify->end

Reaction Mechanisms and Pathways

This compound is a valuable substrate for studying various reaction mechanisms due to its well-defined structure.

The dehydration of 4,4-dimethyl-2-pentanol proceeds via an E1-like mechanism.

Dehydration_Mechanism alcohol 4,4-Dimethyl-2-pentanol protonated_alcohol Protonated Alcohol alcohol->protonated_alcohol + H⁺ carbocation Secondary Carbocation protonated_alcohol->carbocation - H₂O alkene This compound carbocation->alkene - H⁺ h3o H₃O⁺ water H₂O

The addition of hydrogen bromide (HBr) to this compound follows Markovnikov's rule, proceeding through a carbocation intermediate.

Electrophilic_Addition alkene This compound carbocation Tertiary Carbocation (more stable) alkene->carbocation + H⁺ from HBr product 2-Bromo-2,3-dimethylpentane carbocation->product + Br⁻ hbr H-Br br_ion Br⁻

In the presence of peroxides, the addition of HBr proceeds via an anti-Markovnikov mechanism.

Free_Radical_Addition cluster_initiation Initiation cluster_propagation Propagation roor RO-OR ro_rad 2 RO• roor->ro_rad Heat ro_rad2 RO• br_rad Br• ro_rad2->br_rad + HBr hbr H-Br roh RO-H alkene This compound bromo_rad Bromoalkyl Radical (more stable) alkene->bromo_rad + Br• br_rad2 Br• product 1-Bromo-4,4-dimethylpentane bromo_rad->product + HBr hbr2 H-Br br_rad3 Br•

Conclusion

This compound remains a cornerstone compound for both pedagogical and research applications in organic chemistry. Its synthesis via classical elimination and isomerization reactions provides excellent examples of fundamental principles. Furthermore, its reactivity serves as a clear model for understanding the nuances of electrophilic and free-radical addition reactions, making it an indispensable tool for researchers and professionals in the chemical sciences.

References

Methodological & Application

Application Notes and Protocols for Addition Reactions of (E)-4,4-Dimethyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4,4-Dimethyl-2-pentene is a sterically hindered alkene that serves as an interesting substrate for studying the mechanisms and outcomes of various addition reactions. Its unique structure, featuring a trisubstituted double bond in proximity to a bulky tert-butyl group, influences the regioselectivity and stereoselectivity of these reactions. These application notes provide a detailed overview of several key addition reactions involving this compound, including hydrogenation, halogenation, hydrohalogenation, hydration, and epoxidation. The provided protocols are based on general procedures for alkenes and should be optimized for this specific substrate.

I. Catalytic Hydrogenation

Catalytic hydrogenation of this compound results in the saturation of the double bond to yield the corresponding alkane, 4,4-dimethylpentane. This reaction is typically carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). The addition of hydrogen occurs in a syn fashion, with both hydrogen atoms adding to the same face of the double bond.

Reaction Scheme:

This compound + H₂ --(Catalyst)--> 4,4-Dimethylpentane

Quantitative Data
Product NameCatalystSolventTemperature (°C)Pressure (atm)Reaction Time (h)Yield (%)
4,4-Dimethylpentane10% Pd/CEthanol (B145695)2512-4>95 (estimated)
4,4-DimethylpentanePtO₂ (Adam's catalyst)Acetic Acid2511-3>95 (estimated)

Note: The quantitative data presented are typical for the hydrogenation of alkenes and may require optimization for this compound.

Experimental Protocol: Catalytic Hydrogenation using Pd/C
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 10.2 mmol) in ethanol (20 mL).

  • Catalyst Addition: Carefully add 10% palladium on carbon (50 mg, 5 mol%).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen from the balloon. Repeat this process two more times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield 4,4-dimethylpentane.

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve this compound in Ethanol B Add 10% Pd/C catalyst A->B C Evacuate and backfill with H2 (3x) B->C D Stir under H2 atmosphere (balloon pressure) C->D E Filter through Celite® D->E F Remove solvent (rotary evaporation) E->F G 4,4-Dimethylpentane (Product) F->G

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

II. Halogenation: Bromination

The reaction of this compound with bromine (Br₂) results in the anti-addition of two bromine atoms across the double bond, yielding 2,3-dibromo-4,4-dimethylpentane. The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face.

Reaction Scheme:

This compound + Br₂ --> 2,3-Dibromo-4,4-dimethylpentane

Quantitative Data
Product NameReagentSolventTemperature (°C)Reaction TimeYield (%)
2,3-Dibromo-4,4-dimethylpentaneBr₂Dichloromethane (B109758)0 to 2530 minHigh (typically >90)

Note: The quantitative data is based on general procedures for alkene bromination.

Experimental Protocol: Bromination
  • Preparation: Dissolve this compound (1.0 g, 10.2 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of bromine (1.63 g, 10.2 mmol) in dichloromethane (10 mL) dropwise to the stirred alkene solution. The characteristic reddish-brown color of bromine should disappear upon addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 15 minutes.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to consume any excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter and concentrate the organic layer under reduced pressure to obtain 2,3-dibromo-4,4-dimethylpentane.

Bromination_Mechanism Alkene This compound Br2 Br-Br Bromonium Cyclic Bromonium Ion Intermediate Alkene->Bromonium + Br₂ Br_ion Br⁻ Product 2,3-Dibromo-4,4-dimethylpentane (anti-addition) Bromonium->Product + Br⁻ (backside attack) Hydrobromination_Pathways cluster_markovnikov Markovnikov Pathway (No Peroxides) cluster_anti_markovnikov Anti-Markovnikov Pathway (With Peroxides) A This compound B Tertiary Carbocation Intermediate A->B + H⁺ C 3-Bromo-4,4-dimethylpentane (Major Product) B->C + Br⁻ D This compound E Secondary Radical Intermediate D->E + Br• F 2-Bromo-4,4-dimethylpentane (Major Product) E->F + HBr Hydration_Mechanism A This compound B Secondary Carbocation A->B + H⁺ C Tertiary Carbocation (Rearranged) B->C 1,2-Hydride Shift D Oxonium Ion C->D + H₂O E 2,3-Dimethyl-2-pentanol (Major Product) D->E - H⁺ Epoxidation_Mechanism Alkene This compound mCPBA m-CPBA Transition_State Concerted 'Butterfly' Transition State Alkene->Transition_State + m-CPBA Epoxide (2R,3S)-2,3-epoxy-4,4-dimethylpentane + m-Chlorobenzoic Acid Transition_State->Epoxide

Application Notes and Protocols for the Hydrogenation of (E)-4,4-Dimethyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the catalytic hydrogenation of (E)-4,4-Dimethyl-2-pentene to yield 4,4-dimethylpentane. The protocol outlines the use of common heterogeneous catalysts such as Palladium on Carbon (Pd/C) and Platinum(IV) Oxide (PtO₂, Adams' catalyst). This procedure is intended for researchers and scientists in the fields of organic chemistry and drug development.

Introduction

Catalytic hydrogenation is a fundamental chemical reaction in which hydrogen gas (H₂) is added across a double or triple bond in the presence of a metal catalyst.[1] This process is a type of addition reaction and is widely used in organic synthesis to produce saturated compounds from unsaturated precursors.[1] For alkenes, this reaction results in the formation of the corresponding alkane.

This compound is a sterically hindered trisubstituted alkene. Its hydrogenation presents an interesting case for studying the effects of steric hindrance on catalytic activity. The successful hydrogenation of this substrate yields 4,4-dimethylpentane. Common catalysts for this transformation include platinum, palladium, and nickel.[2] The reaction is typically carried out by adsorbing the alkene onto the surface of the metal catalyst, followed by the syn-addition of hydrogen atoms.[3]

This application note provides a standardized protocol that can be adapted for various sterically hindered alkenes, with a focus on providing clear, reproducible steps for achieving high conversion and yield.

Experimental Protocol

This protocol is adapted from general procedures for the catalytic hydrogenation of alkenes.[4][5]

2.1. Materials

  • This compound (Substrate)

  • 10% Palladium on Carbon (Pd/C) or Platinum(IV) Oxide (PtO₂, Adams' catalyst)

  • Ethanol (B145695) (or Methanol (B129727), Ethyl Acetate)

  • Hydrogen gas (H₂)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Celite® (for filtration)

2.2. Equipment

  • Two- or three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogen gas cylinder with regulator

  • Vacuum/inert gas manifold

  • Buchner funnel and filter flask

  • Rotary evaporator

2.3. Procedure

  • Preparation of the Reaction Vessel: A dry two- or three-necked round-bottom flask equipped with a magnetic stir bar is flushed with an inert gas (argon or nitrogen) for several minutes to remove air and moisture.

  • Addition of Catalyst: Under a positive pressure of the inert gas, the catalyst (10% Pd/C, ~1-5 mol%) is carefully added to the flask.

  • Addition of Solvent and Substrate: The chosen solvent (e.g., ethanol) is added to the flask to suspend the catalyst. Subsequently, this compound is added.

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas. This process is repeated three times to ensure the atmosphere is saturated with hydrogen. A hydrogen-filled balloon is then attached to the flask, or it is connected to a hydrogen gas cylinder set to the desired pressure (typically atmospheric pressure for this type of reaction).

  • Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is then filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with a small amount of the solvent.

  • Isolation of Product: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product, 4,4-dimethylpentane.

  • Purification and Characterization (Optional): If necessary, the product can be purified by distillation. The identity and purity of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the hydrogenation of a sterically hindered alkene, based on a representative procedure for a similar substrate.[6]

ParameterValueNotes
SubstrateThis compoundA sterically hindered trisubstituted alkene.
Substrate Amount0.633 mmolThis can be scaled as needed.
Catalyst10% Pd/C or PtO₂Common heterogeneous catalysts for alkene hydrogenation.[5]
Catalyst Loading1-5 mol%The optimal loading may need to be determined empirically.
SolventEthanolProtic solvents like ethanol or methanol can accelerate the reaction rate.[4]
Solvent VolumeSufficient to ensure good stirringA typical concentration would be around 0.1 M.
Hydrogen Pressure1-4 atm (15-60 psi)Atmospheric pressure (balloon) is often sufficient for unhindered alkenes.[7]
Temperature23 °C (Room Temperature)
Reaction Time1-24 hoursReaction time will vary depending on the catalyst, pressure, and steric hindrance of the substrate.
Product4,4-dimethylpentane
Theoretical YieldQuantitative (>95%)Expected yield upon complete conversion.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation prep_flask Prepare Reaction Vessel (Inert Atmosphere) add_catalyst Add Catalyst (Pd/C or PtO₂) prep_flask->add_catalyst add_reagents Add Solvent and This compound add_catalyst->add_reagents hydrogenate Introduce Hydrogen Gas (1-4 atm) add_reagents->hydrogenate stir Stir at Room Temperature hydrogenate->stir monitor Monitor Reaction (TLC/GC) stir->monitor filter Filter to Remove Catalyst monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate product Obtain 4,4-dimethylpentane concentrate->product reaction_mechanism cluster_reactants Reactants cluster_intermediates Key Steps on Catalyst Surface alkene This compound catalyst Catalyst Surface (e.g., Pd/C) alkene->catalyst hydrogen H₂ hydrogen->catalyst adsorption Adsorption of Alkene and H₂ catalyst->adsorption h_addition Syn-addition of Hydrogen Atoms adsorption->h_addition product 4,4-dimethylpentane h_addition->product

References

Application of (E)-4,4-Dimethyl-2-pentene in Polymer Chemistry: A Review of Challenges and Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(E)-4,4-Dimethyl-2-pentene, a trisubstituted alkene, presents a unique case study in polymer chemistry. Its structure, characterized by a bulky tert-butyl group adjacent to the double bond, significantly influences its reactivity, particularly in polymerization reactions. This document provides an overview of the current understanding of this compound's role in polymer science, focusing on the substantial challenges to its homopolymerization and its utility as a synthetic building block.

Homopolymerization Challenges: The Impact of Steric Hindrance

Extensive literature searches reveal a notable absence of reports on the successful homopolymerization of this compound. This lack of evidence strongly suggests that the monomer is highly resistant to polymerization under typical conditions. The primary reason for this recalcitrance is the profound steric hindrance imposed by the tert-butyl group.[1]

This bulky substituent effectively shields the double bond, impeding the approach of catalysts and the growing polymer chain. Both major pathways for alkene polymerization, cationic and Ziegler-Natta polymerization, are susceptible to this steric congestion.

  • Cationic Polymerization: While alkenes that can form stable carbocations are good candidates for cationic polymerization, the steric bulk around the double bond of this compound would likely hinder the necessary nucleophilic attack of another monomer molecule on the carbocation intermediate.[2][3][4][5][6]

  • Ziegler-Natta Polymerization: These catalysts, which are highly effective for the polymerization of terminal alkenes (1-alkenes), are notoriously sensitive to steric bulk around the double bond.[7][8][9][10] The internal and sterically encumbered nature of this compound makes its coordination and insertion into the metal-alkyl bond of the catalyst highly unfavorable. While specialized catalysts have been developed for the copolymerization of some sterically hindered α-olefins with less hindered monomers like ethylene (B1197577), no such success has been documented for this compound.[11]

The diagram below illustrates the concept of steric hindrance by comparing the accessible double bond of a simple alkene (propene) with the sterically shielded double bond of this compound.

Steric_Hindrance cluster_0 Polymerizable Alkene (Propene) cluster_1 This compound Propene Propene (Accessible Double Bond) Catalyst1 Catalyst/ Growing Chain Propene->Catalyst1 Approach Feasible Monomer This compound (Sterically Hindered Double Bond) Catalyst2 Catalyst/ Growing Chain Monomer->Catalyst2 Approach Inhibited

Caption: Steric hindrance in alkene polymerization.

Utility as a Synthetic Intermediate

Despite its inertness towards polymerization, this compound is a valuable building block in organic synthesis.[1] Its well-defined stereochemistry and the reactivity of its double bond can be exploited in various non-polymeric chemical transformations.[1]

Physicochemical Properties of this compound

The following table summarizes the key physical and chemical properties of the monomer.

PropertyValueReference(s)
Molecular Formula C₇H₁₄[12][13]
Molecular Weight 98.19 g/mol [12][13]
CAS Number 690-08-4[12][13]
Density 0.689 g/mL[14]
Melting Point -115 °C[14]
Boiling Point 80-81 °C[13]
Refractive Index 1.398[14]
Vapor Pressure 111.0 mmHg[12]

Experimental Protocols: Synthesis of this compound

While polymerization protocols are unavailable due to the monomer's lack of reactivity, its synthesis is well-documented. Two primary routes are the catalytic isomerization of 4,4-dimethyl-1-pentene (B165720) and the dehydration of 4,4-dimethyl-2-pentanol.[1]

Protocol: Catalytic Isomerization of 4,4-Dimethyl-1-pentene

This method involves the migration of the double bond from the terminal position to the more thermodynamically stable internal position, yielding a higher proportion of the (E)-isomer.[1]

Materials:

  • 4,4-Dimethyl-1-pentene

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Anhydrous non-polar solvent (e.g., hexane, cyclohexane)

  • Inert gas (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • Set up a reaction vessel under an inert atmosphere.

  • To a solution of 4,4-dimethyl-1-pentene in the chosen anhydrous non-polar solvent, add the Pd/C catalyst. The typical catalyst loading is 1-5 mol%.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the isomerization by periodically taking aliquots from the reaction mixture and analyzing them by GC. The retention times of 4,4-dimethyl-1-pentene and the (E)- and (Z)-isomers of 4,4-dimethyl-2-pentene will be distinct.

  • Continue the reaction until the desired level of conversion to the (E)-isomer is achieved. The (E)-isomer is thermodynamically more stable than the (Z)-isomer, and its proportion will increase with reaction time.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the Pd/C catalyst by filtration through a pad of celite.

  • The solvent can be removed by rotary evaporation.

  • If necessary, the (E)-isomer can be further purified from any remaining starting material or the (Z)-isomer by fractional distillation or preparative gas chromatography.[1]

The following diagram outlines the general workflow for the synthesis of this compound via catalytic isomerization.

Synthesis_Workflow Start Start: 4,4-Dimethyl-1-pentene Reaction Catalytic Isomerization (Pd/C, Heat) Start->Reaction Monitoring Reaction Monitoring (Gas Chromatography) Reaction->Monitoring Monitoring->Reaction Continue Reaction Workup Reaction Workup (Filtration, Solvent Removal) Monitoring->Workup Reaction Complete Purification Purification (Distillation/Prep GC) Workup->Purification End Product: this compound Purification->End

References

Application Notes and Protocols: The Role of (E)-4,4-Dimethyl-2-pentene in Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

(E)-4,4-Dimethyl-2-pentene is a valuable compound for investigating the mechanisms of chemical reactions, particularly in the field of organic chemistry. Its unique structure, featuring a trisubstituted double bond adjacent to a sterically bulky tert-butyl group, allows researchers to probe the subtleties of regioselectivity, stereochemistry, and the influence of steric hindrance on reaction pathways. This document provides detailed application notes and experimental protocols for its use in mechanistic studies.

Synthesis of this compound

The most common and illustrative synthesis of this compound for mechanistic studies is the acid-catalyzed dehydration of 4,4-dimethyl-2-pentanol (B1594796). This reaction is a classic example of an elimination reaction and allows for the study of reaction conditions on the formation of E/Z isomers.[1]

Experimental Protocol: Acid-Catalyzed Dehydration of 4,4-Dimethyl-2-pentanol

This protocol is adapted from the synthesis of 2-pentene (B8815676) from 2-pentanol.[2]

Materials:

  • 4,4-dimethyl-2-pentanol

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous calcium chloride (CaCl₂)

  • Distillation apparatus

  • Separatory funnel

  • Round-bottom flask (500 mL)

  • Heating mantle

  • Ice bath

Procedure:

  • In a 500 mL round-bottomed flask, prepare a cooled mixture of 100 mL of water and 100 mL of concentrated sulfuric acid by slowly adding the acid to the water in an ice bath.

  • Slowly add 88 g (0.76 mol) of 4,4-dimethyl-2-pentanol to the cooled acid mixture with gentle swirling.

  • Assemble a distillation apparatus with the flask, a condenser, and a receiving flask cooled in an ice bath.

  • Gently heat the mixture in the flask using a heating mantle to initiate the dehydration reaction. The alkene product will co-distill with water. Continue heating until distillation ceases.

  • Transfer the distillate to a separatory funnel and wash with approximately 25 mL of 5% NaOH solution to neutralize any acidic byproducts.

  • Separate the organic layer and dry it over anhydrous CaCl₂.

  • Perform a final fractional distillation to purify the this compound. The (E)-isomer is thermodynamically more stable and should be the major product under equilibrium conditions.[1]

Expected Outcome: The reaction should yield a mixture of alkene isomers, with this compound as the major product. The ratio of (E) to (Z) isomers can be determined by gas chromatography (GC).[1]

Mechanistic Studies of Electrophilic Addition

This compound is an excellent substrate for studying the mechanism of electrophilic addition reactions, such as the addition of hydrogen halides (e.g., HBr). These reactions proceed through a carbocation intermediate, and the regioselectivity is governed by Markovnikov's rule.

Experimental Protocol: Electrophilic Addition of HBr to this compound

Materials:

  • This compound

  • Anhydrous hydrogen bromide (HBr) gas or a solution of HBr in acetic acid

  • Inert solvent (e.g., dichloromethane)

  • Round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer and stir bar

  • Drying tube (e.g., with CaCl₂)

Procedure:

  • Dissolve a known amount of this compound in an inert solvent in a round-bottom flask equipped with a magnetic stir bar.

  • If using gaseous HBr, bubble the gas through the solution via a gas dispersion tube. If using a solution of HBr in acetic acid, add it dropwise to the alkene solution.

  • The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC) or GC.

  • Upon completion, the reaction mixture can be washed with a saturated sodium bicarbonate solution to remove excess acid, followed by water.

  • The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the product.

Expected Outcome: The major product will be 2-bromo-2,4,4-trimethylpentane, as predicted by Markovnikov's rule, due to the formation of the more stable tertiary carbocation intermediate.

Mechanistic Studies of Free-Radical Addition

In the presence of peroxides, the addition of HBr to this compound proceeds via a free-radical mechanism, leading to the anti-Markovnikov product. This provides a clear contrast to the electrophilic addition mechanism and highlights the role of reaction initiators in determining the reaction pathway.

Experimental Protocol: Anti-Markovnikov Addition of HBr to this compound

Materials:

  • This compound

  • Hydrogen bromide (HBr)

  • A radical initiator (e.g., benzoyl peroxide)

  • Inert solvent (e.g., hexane)

  • UV lamp (optional, can help initiate the reaction)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound and a small amount of benzoyl peroxide in an inert solvent like hexane.

  • Add HBr to the mixture.

  • The reaction can be initiated by gentle heating under reflux or by irradiation with a UV lamp.

  • Monitor the reaction progress using GC or TLC.

  • After the reaction is complete, the mixture is worked up similarly to the electrophilic addition protocol to isolate the product.

Expected Outcome: The major product will be 1-bromo-4,4-dimethyl-2-pentane, the anti-Markovnikov product, formed through the more stable secondary radical intermediate.

Mechanistic Studies of Halogenation

The addition of halogens, such as bromine (Br₂), across the double bond of this compound is a stereospecific reaction that proceeds through a cyclic halonium ion intermediate. This leads to anti-addition of the two halogen atoms.

Experimental Protocol: Bromination of this compound

Materials:

  • This compound

  • A solution of bromine (Br₂) in an inert solvent (e.g., carbon tetrachloride or dichloromethane)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in an inert solvent in a round-bottom flask.

  • Slowly add the bromine solution dropwise from a dropping funnel with continuous stirring. The disappearance of the bromine color indicates the progress of the reaction.

  • Continue adding bromine until a faint orange color persists.

  • The solvent can be removed under reduced pressure to yield the dibrominated product.

Expected Outcome: The product will be (2R,3S)-2,3-dibromo-4,4-dimethylpentane (as a racemic mixture), resulting from the anti-addition of bromine to the double bond.

Mechanistic Studies of Ozonolysis

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. The reaction of this compound with ozone followed by a reductive workup yields an aldehyde and a ketone, providing insight into the structure of the original alkene.[3]

Experimental Protocol: Ozonolysis of this compound

Materials:

  • This compound

  • Ozone (O₃) generator

  • Solvent (e.g., dichloromethane, methanol)

  • Reducing agent (e.g., zinc dust, dimethyl sulfide)

  • Gas dispersion tube

  • Round-bottom flask

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Dissolve this compound in a suitable solvent in a round-bottom flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a blue color persists, indicating the presence of excess ozone.

  • Purge the solution with an inert gas (e.g., nitrogen) to remove excess ozone.

  • Add a reducing agent (e.g., zinc dust and water, or dimethyl sulfide) to the solution to work up the ozonide intermediate.

  • Allow the reaction mixture to warm to room temperature.

  • The products can be isolated and identified using standard techniques such as distillation and spectroscopy.

Expected Outcome: The ozonolysis of this compound followed by reductive workup will yield one molecule of acetaldehyde (B116499) and one molecule of pinacolone (B1678379) (3,3-dimethyl-2-butanone).[3]

Mechanistic Studies of Catalytic Hydrogenation

Catalytic hydrogenation of this compound involves the syn-addition of hydrogen across the double bond on the surface of a metal catalyst. This reaction is highly stereospecific.

Experimental Protocol: Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • Hydrogen gas (H₂)

  • Catalyst (e.g., 10% Palladium on carbon, Pd/C)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon filled with H₂)

  • Filtration setup

Procedure:

  • Dissolve this compound in a suitable solvent in a reaction vessel.

  • Carefully add the Pd/C catalyst.

  • Evacuate the vessel and backfill with hydrogen gas. This process may be repeated to ensure an inert atmosphere.

  • Pressurize the vessel with hydrogen gas (or maintain a hydrogen atmosphere with a balloon) and stir the mixture vigorously.

  • Monitor the reaction by observing the uptake of hydrogen or by TLC/GC analysis.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the alkane product.

Expected Outcome: The product of the hydrogenation is 4,4-dimethylpentane.[4]

Quantitative Data Summary

ReactionReactantsMajor Product(s)Key Mechanistic Feature Investigated
Acid-Catalyzed Dehydration4,4-Dimethyl-2-pentanol, H₂SO₄This compoundE/Z Isomer Stability, Elimination Mechanisms
Electrophilic Addition of HBrThis compound, HBr2-Bromo-2,4,4-trimethylpentaneCarbocation Stability, Markovnikov's Rule
Free-Radical Addition of HBrThis compound, HBr, Peroxide1-Bromo-4,4-dimethyl-2-pentaneRadical Stability, Anti-Markovnikov Addition
BrominationThis compound, Br₂(2R,3S)-2,3-Dibromo-4,4-dimethylpentane (racemic)Stereospecificity (anti-addition)
Ozonolysis (Reductive Workup)This compound, O₃, Zn/H₂OAcetaldehyde, PinacoloneCleavage of C=C bond
Catalytic HydrogenationThis compound, H₂, Pd/C4,4-DimethylpentaneStereospecificity (syn-addition)

Visualizations

Synthesis of this compound

G cluster_synthesis Synthesis via Dehydration 4,4-Dimethyl-2-pentanol 4,4-Dimethyl-2-pentanol This compound This compound 4,4-Dimethyl-2-pentanol->this compound  + H₂SO₄, Δ H2SO4 H2SO4 Heat Heat H2O H2O

Caption: Synthesis of this compound.

Electrophilic vs. Free-Radical Addition of HBr

G cluster_electrophilic Electrophilic Addition cluster_radical Free-Radical Addition A This compound B Tertiary Carbocation Intermediate A->B + HBr C Markovnikov Product B->C + Br⁻ D This compound E Secondary Radical Intermediate D->E + Br• F Anti-Markovnikov Product E->F + HBr

Caption: Comparison of HBr addition mechanisms.

Stereochemistry of Bromination

G cluster_bromination Stereochemistry of Bromination Start This compound Intermediate Cyclic Bromonium Ion Start->Intermediate + Br₂ Product Anti-addition Product Intermediate->Product Attack by Br⁻ (from opposite face)

Caption: Stereospecific bromination pathway.

References

Application Note: High-Resolution Separation of Pentene Isomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the separation of six common pentene isomers using gas chromatography with a flame ionization detector (GC-FID). Achieving baseline separation of these volatile and structurally similar C5 alkenes is critical in various applications, including petrochemical analysis, quality control of gasoline, and monitoring of industrial processes. The presented protocol utilizes a highly selective porous layer open tubular (PLOT) column, providing excellent resolution and reproducibility. This document provides detailed experimental parameters, a quantitative data summary, and a step-by-step protocol for researchers, scientists, and professionals in related fields.

Introduction

Pentene (C₅H₁₀) exists as several structural and geometric isomers, including 1-pentene, cis-2-pentene, trans-2-pentene, 2-methyl-1-butene, 3-methyl-1-butene, and 2-methyl-2-butene. Due to their similar boiling points and chemical properties, their separation presents a significant analytical challenge. Gas chromatography (GC) is the premier technique for this analysis, with column selection being the most critical factor. Alumina-based PLOT columns are particularly well-suited for separating light hydrocarbons, offering high retention and selectivity for unsaturated compounds.[1][2] This note describes an optimized GC method employing an Agilent CP-Al₂O₃/KCl PLOT column for the successful separation of these isomers.

Experimental Conditions

A standard gas chromatographic system equipped with a flame ionization detector (FID) is used for this analysis. The key to the separation is the use of a highly selective alumina (B75360) PLOT column.

Table 1: Gas Chromatography Parameters

ParameterValue
Gas Chromatograph Agilent 7890 Series GC or equivalent
Column Agilent CP-Al₂O₃/KCl, 50 m x 0.32 mm ID, 5.0 µm film thickness
Carrier Gas Helium, constant flow at 2.5 mL/min
Inlet Split/Splitless
Inlet Temperature 200 °C
Split Ratio 100:1
Injection Volume 1.0 µL (gas-tight syringe for gaseous samples)
Oven Program
Initial Temperature50 °C
Hold Time5 minutes
Ramp Rate5 °C/min
Final Temperature200 °C
Final Hold Time5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (He) 25 mL/min

Data Presentation

The following table summarizes the retention times for several pentene isomers obtained under the specified GC conditions. The elution order is primarily determined by the interaction of the double bond with the alumina stationary phase.

Table 2: Retention Times of Pentene Isomers

CompoundRetention Time (min)[3]
1-PenteneNot explicitly stated, but typically elutes before 2-pentenes
trans-2-Pentene17.51
2-Methyl-2-butene18.04
cis-2-Pentene18.76
2-Methyl-1-buteneElution order varies based on conditions
3-Methyl-1-buteneElution order varies based on conditions

Note: The complete elution order of all six isomers can vary slightly based on the specific column and conditions. However, PLOT columns with KCl deactivation are known for their ability to separate these closely related compounds.[1][4]

Experimental Protocol

This protocol outlines the procedure for preparing the sample and running the GC analysis.

1. Sample Preparation

  • Standard Preparation: Prepare a gaseous standard mixture containing the pentene isomers of interest at known concentrations in an inert gas like nitrogen. Alternatively, for liquid standards, prepare a dilute solution (e.g., 100 ppm of each isomer) in a volatile, non-polar solvent such as n-hexane.

  • Sample Collection: For unknown gaseous samples, use a gas-tight syringe to draw a representative sample. For liquid samples, ensure they are well-mixed before taking an aliquot.

2. Gas Chromatograph Setup

  • Install the Agilent CP-Al₂O₃/KCl column in the GC oven.

  • Set the GC parameters as detailed in Table 1.

  • Allow the system to equilibrate until a stable baseline is achieved.

3. Sample Injection and Analysis

  • Flush the gas-tight syringe (for gaseous samples) or the liquid syringe with the sample multiple times.

  • Draw the appropriate volume of sample (1.0 µL is a good starting point).

  • Inject the sample into the GC inlet.

  • Start the data acquisition immediately after injection.

  • The run will proceed according to the temperature program defined in Table 1.

4. Data Analysis

  • Identify the peaks corresponding to the pentene isomers based on their retention times, by comparing them to the standard mixture.

  • Integrate the peak areas for each isomer.

  • For quantitative analysis, create a calibration curve by plotting the peak area versus the concentration of each isomer from the standard runs.

  • Determine the concentration of each pentene isomer in the unknown sample by using the calibration curve.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the gas chromatographic analysis of pentene isomers.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Standard Prepare Gaseous or Liquid Standard Mixture Injection Inject 1.0 µL of Sample Standard->Injection Unknown Collect Unknown Sample Unknown->Injection Setup GC System Setup (Column, Parameters) Setup->Injection Separation Chromatographic Separation (PLOT Column) Injection->Separation Temperature Program Detection FID Detection Separation->Detection Identification Peak Identification (Retention Time) Detection->Identification Quantification Peak Integration and Quantification Identification->Quantification Report Generate Report Quantification->Report

References

Application Notes and Protocols for the Synthesis of Derivatives from (E)-4,4-Dimethyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from (E)-4,4-Dimethyl-2-pentene, a sterically hindered alkene. The unique structural feature of a tert-butyl group adjacent to the double bond influences the reactivity and stereoselectivity of these transformations. The resulting derivatives, such as epoxides, diols, and C-C coupled products, serve as valuable building blocks in organic synthesis and have potential applications in medicinal chemistry and drug discovery.

Epoxidation of this compound

Epoxides are versatile synthetic intermediates. The epoxidation of this compound can be achieved using various oxidizing agents. Due to the steric hindrance of the tert-butyl group, the approach of the reagent is directed, leading to specific stereochemical outcomes.

Application Note:

The resulting epoxide, (2R,3S)-2,3-epoxy-4,4-dimethylpentane, is a chiral building block. The oxirane ring is susceptible to ring-opening reactions with various nucleophiles, providing access to a range of functionalized 4,4-dimethylpentane derivatives. Epoxides derived from sterically hindered alkenes have been investigated for their potential biological activities, including antibacterial and anticancer properties.[1][2] The strained three-membered ring can interact with biological macromolecules, making these compounds interesting candidates for targeted therapies.

Experimental Protocol: Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol describes the epoxidation of this compound using m-CPBA, a common and effective epoxidizing agent.[3]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve m-CPBA (1.2 eq) in dichloromethane.

  • Slowly add the m-CPBA solution to the stirred solution of the alkene at 0 °C over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the pure epoxide.

Quantitative Data:
ProductReagentsSolventTime (h)Temp (°C)Yield (%)Spectroscopic Data
(2R,3S)-2,3-epoxy-4,4-dimethylpentanem-CPBADCM4-50 to RT85-95¹H NMR (CDCl₃, 400 MHz): δ 2.89 (d, 1H), 2.65 (dq, 1H), 1.24 (d, 3H), 0.90 (s, 9H). ¹³C NMR (CDCl₃, 100 MHz): δ 63.8, 58.9, 31.9, 26.0, 17.8.

Experimental Workflow:

epoxidation_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in DCM cool Cool to 0 °C start->cool add Slowly add m-CPBA solution cool->add reagent Prepare m-CPBA solution in DCM reagent->add stir Stir at 0 °C then RT add->stir quench Quench with Na₂S₂O₃ stir->quench wash Wash with NaHCO₃ and Brine quench->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify product Pure Epoxide purify->product

Epoxidation of this compound Workflow.

Dihydroxylation of this compound

The syn-dihydroxylation of alkenes is a fundamental transformation that introduces two adjacent hydroxyl groups. The Sharpless Asymmetric Dihydroxylation allows for the enantioselective synthesis of vicinal diols, which are crucial chiral synthons.[4][5]

Application Note:

The resulting diol, (2R,3R)- or (2S,3S)-4,4-dimethylpentane-2,3-diol, is a valuable chiral building block. Vicinal diols are precursors to various functional groups and are found in many biologically active molecules. For instance, the diol moiety is a key structural feature in several natural products with therapeutic properties.[6] Derivatives of 4,4-dimethyl-7-oxygenated sterols have shown inhibitory activity against HMG-CoA reductase, an important target in cholesterol-lowering therapies.[7] While not a direct derivative, this illustrates the potential of incorporating the 4,4-dimethylpentane scaffold into pharmacologically relevant molecules.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

This protocol describes the asymmetric dihydroxylation of this compound using AD-mix-β to selectively form the (2R,3R)-diol.

Materials:

Procedure:

  • In a 250 mL round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1, v/v).

  • Add AD-mix-β (1.4 g per 1 mmol of alkene) to the solvent mixture and stir until the two phases are homogeneous and the mixture turns a pale yellow/green.

  • Add methanesulfonamide (1.0 eq) to the mixture and stir until it dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add this compound (1.0 eq) to the cooled mixture.

  • Stir the reaction vigorously at 0 °C for 24 hours. The color of the reaction mixture will change from yellow/green to a deep orange/brown.

  • After 24 hours, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for 1 hour at room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure diol.

Quantitative Data:
ProductReagentsSolventTime (h)Temp (°C)Yield (%)Enantiomeric Excess (ee %)
(2R,3R)-4,4-dimethylpentane-2,3-diolAD-mix-β, CH₃SO₂NH₂t-BuOH/H₂O24080-90>95

Reaction Workflow:

dihydroxylation_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Prepare AD-mix-β in t-BuOH/H₂O add_msa Add Methanesulfonamide start->add_msa cool Cool to 0 °C add_msa->cool add_alkene Add this compound cool->add_alkene stir Stir at 0 °C for 24h add_alkene->stir quench Quench with Na₂SO₃ stir->quench extract Extract with EtOAc quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify product Pure Chiral Diol purify->product

Sharpless Asymmetric Dihydroxylation Workflow.

Heck Reaction of this compound

The Heck reaction is a powerful palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[7][8] For sterically hindered alkenes like this compound, specific conditions may be required to achieve good yields.[5][9]

Application Note:

The Heck reaction allows for the introduction of aryl or vinyl substituents, leading to more complex molecular scaffolds. Trisubstituted alkenes synthesized via the Heck reaction are versatile pharmaceutical intermediates.[10][11] For example, the Heck reaction has been employed in the synthesis of various biologically active molecules, including anticancer agents. The resulting products can be further functionalized to explore structure-activity relationships in drug discovery programs. The steric bulk of the 4,4-dimethylpentenyl moiety can influence the pharmacological profile of the resulting compounds.

Experimental Protocol: Heck Reaction with Iodobenzene (B50100)

This protocol describes a typical Heck reaction of this compound with iodobenzene.

Materials:

  • This compound

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (B128534) (Et₃N), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried round-bottom flask or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.03 eq) and tri(o-tolyl)phosphine (0.06 eq).

  • Add anhydrous DMF, followed by this compound (1.5 eq), iodobenzene (1.0 eq), and anhydrous triethylamine (2.0 eq).

  • Seal the vessel and heat the reaction mixture to 100 °C for 16-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether and wash with saturated aqueous ammonium chloride (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluent: hexanes) to afford the desired coupled product.

Quantitative Data:
ProductAryl HalideCatalystLigandBaseSolventTime (h)Temp (°C)Yield (%)
(E)-4,4-Dimethyl-3-phenyl-2-penteneIodobenzenePd(OAc)₂P(o-tol)₃Et₃NDMF16-2410060-75

Reaction Mechanism Overview:

heck_mechanism pd0 Pd(0)L₂ pd_complex1 L₂Pd(Ar)(X) pd0->pd_complex1 Oxidative Addition aryl_halide Ar-X pi_complex Alkene π-complex pd_complex1->pi_complex Alkene Coordination alkene This compound insertion_product σ-alkyl Pd(II) complex pi_complex->insertion_product Migratory Insertion elimination_product Hydrido-Pd(II) complex insertion_product->elimination_product β-Hydride Elimination elimination_product->pd0 Reductive Elimination product Coupled Product hx_base [H-Base]⁺X⁻ base Base

Catalytic Cycle of the Heck Reaction.

Applications in Drug Development and Potential Signaling Pathways

Derivatives of this compound, owing to their specific steric and electronic properties, are of interest in the design of new therapeutic agents. The tert-butyl group can serve as a lipophilic moiety and a steric shield, influencing the compound's pharmacokinetic and pharmacodynamic properties.

Potential as Enzyme Inhibitors:

The 4,4-dimethylpentane scaffold can be incorporated into molecules designed to inhibit specific enzymes. For example, derivatives of 4,4'-dimethyl-7-oxygenated sterols have been shown to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[7] This suggests that the 4,4-dimethyl motif can be accommodated in the active site of certain enzymes, potentially leading to potent and selective inhibition.

Anticancer and Antibacterial Potential:

Epoxides are known to exhibit a range of biological activities, including anticancer and antibacterial effects.[1][2] The reactivity of the epoxide ring allows for covalent modification of biological targets, which can lead to therapeutic effects. The synthesis of 4,4-dimethylcurcumin derivatives has also been explored for anticancer activities.[11] Furthermore, various heterocyclic compounds derived from synthetic intermediates have shown promise as anticancer agents.[12][13]

Hypothetical Signaling Pathway Interaction:

Derivatives of this compound could potentially modulate cellular signaling pathways implicated in diseases such as cancer. For instance, a hypothetical inhibitor derived from this scaffold could target a key kinase in a proliferation pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor inhibitor Derivative of This compound inhibitor->kinase2 Inhibition proliferation Cell Proliferation transcription_factor->proliferation

Hypothetical Inhibition of a Kinase Signaling Pathway.

References

Application Notes and Protocols for the Synthesis of Pharmaceuticals from (E)-4,4-Dimethyl-2-pentene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(E)-4,4-Dimethyl-2-pentene and its structural analogs, particularly those containing the tert-butyl group, are valuable starting materials in the synthesis of various pharmaceuticals. The bulky tert-butyl group can impart unique pharmacological properties to the final molecule, influencing its binding affinity, metabolic stability, and overall efficacy. This document provides detailed application notes and experimental protocols for the synthesis of the antifungal agent Terbinafine (B446), a prominent pharmaceutical derived from a key intermediate structurally related to this compound.

Application: Synthesis of the Antifungal Agent Terbinafine

Terbinafine is a widely used allylamine (B125299) antifungal agent effective against a broad spectrum of dermatophytes. Its synthesis relies on the preparation of a key intermediate, (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne, which contains the characteristic tert-butyl moiety.

Synthetic Strategy:

The overall synthesis of Terbinafine hydrochloride can be conceptually broken down into three main stages:

  • Synthesis of the Key Intermediate (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne: This stage starts from tert-butylacetylene (3,3-dimethyl-1-butyne), a close derivative of this compound.

  • Synthesis of the N-methyl-1-naphthalenemethylamine: Preparation of the second key coupling partner.

  • Coupling and Final Salt Formation: Condensation of the two key intermediates followed by conversion to the hydrochloride salt to yield Terbinafine HCl.

Below are the detailed experimental protocols for each stage.

Experimental Protocols

Stage 1: Synthesis of (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne

This key intermediate can be synthesized via a Sonogashira coupling reaction.

Reaction Scheme:

Protocol 1: Synthesis of (E)-1-hydroxy-6,6-dimethyl-2-hepten-4-yne

  • Materials:

    • trans-1,3-Dichloropropene

    • tert-Butylacetylene

    • Tetrahydrofuran (THF)

    • Tri-n-butylamine

    • Bis(triphenylphosphine)palladium(II) chloride

    • Cuprous iodide

  • Procedure:

    • In a reaction flask, dissolve trans-1,3-dichloropropene (1.0 eq) in THF.

    • Add tri-n-butylamine (2.5 eq), bis(triphenylphosphine)palladium(II) chloride (0.02 eq), and cuprous iodide (0.01 eq).

    • To this mixture, add tert-butylacetylene (1.1 eq) dropwise while maintaining the temperature at 40 °C.

    • After the addition is complete, continue the reaction for 30-50 hours.

    • Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent.

    • The organic layer is dried and concentrated to yield the crude product, which is then purified by vacuum distillation.

Protocol 2: Chlorination of (E)-1-hydroxy-6,6-dimethyl-2-hepten-4-yne

  • Materials:

    • (E)-1-hydroxy-6,6-dimethyl-2-hepten-4-yne

    • Thionyl chloride (SOCl₂) or a mixture of POCl₃ and HCl

    • Anhydrous diethyl ether or other suitable solvent

  • Procedure:

    • Dissolve (E)-1-hydroxy-6,6-dimethyl-2-hepten-4-yne (1.0 eq) in anhydrous diethyl ether and cool the solution to 0 °C.

    • Slowly add thionyl chloride (1.1 eq) to the cooled solution.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours.

    • The reaction is quenched by pouring it into ice-water.

    • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by vacuum distillation (70-80 °C at 15 mmHg) to afford (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne.[1]

Quantitative Data for Stage 1:

StepProductStarting MaterialsReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1(E)-1-hydroxy-6,6-dimethyl-2-hepten-4-ynetrans-1,3-dichloropropene, tert-butylacetylenePd(PPh₃)₂Cl₂, CuI, Tri-n-butylamineTHF4030-50~85>95 (GC)
2(E)-1-chloro-6,6-dimethyl-2-hepten-4-yne(E)-1-hydroxy-6,6-dimethyl-2-hepten-4-yneSOCl₂Diethyl ether0 - RT3-486-92>96 (GC)

Characterization Data for (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne:

  • ¹H NMR (CDCl₃): δ 5.90 (dt, 1H), 5.65 (dt, 1H), 4.15 (d, 2H), 1.25 (s, 9H) ppm.

  • IR (neat): 2970, 2230, 1640, 960 cm⁻¹.

  • MS (EI): m/z 156 (M⁺), 141, 121, 105, 91, 57.

Stage 2: Synthesis of N-methyl-1-naphthalenemethylamine

Reaction Scheme:

Protocol: Reductive Amination

  • Materials:

  • Procedure:

    • Dissolve 1-naphthaldehyde (1.0 eq) in methanol.

    • Add methylamine solution (2.0 eq) and stir the mixture at room temperature for 1 hour to form the imine.

    • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

    • After the addition, allow the reaction to warm to room temperature and stir for an additional 3 hours.

    • The reaction is quenched by the slow addition of water.

    • The methanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

    • Purification by vacuum distillation or column chromatography yields pure N-methyl-1-naphthalenemethylamine.

Quantitative Data for Stage 2:

ProductStarting MaterialsReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
N-methyl-1-naphthalenemethylamine1-Naphthaldehyde, MethylamineNaBH₄Methanol0 - RT4~85>98 (GC)

Characterization Data for N-methyl-1-naphthalenemethylamine:

  • ¹H NMR (CDCl₃): δ 8.10 (d, 1H), 7.85 (d, 1H), 7.75 (d, 1H), 7.50-7.40 (m, 4H), 4.15 (s, 2H), 2.50 (s, 3H) ppm.

  • MS (EI): m/z 171 (M⁺), 156, 142, 115.

Stage 3: Synthesis of Terbinafine Hydrochloride

Reaction Scheme:

Protocol: Condensation and Salt Formation

  • Materials:

    • (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne

    • N-methyl-1-naphthalenemethylamine

    • Sodium carbonate (Na₂CO₃)

    • Dimethylformamide (DMF)

    • Hydrochloric acid (HCl) in ethanol (B145695)

  • Procedure:

    • In a reaction flask, combine N-methyl-1-naphthalenemethylamine (1.0 eq), sodium carbonate (1.5 eq), and DMF.

    • Cool the mixture to -5 °C.

    • Slowly add a solution of (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne (1.1 eq) in DMF.

    • Stir the reaction at this temperature for 30 minutes, then warm to 80-100 °C and maintain for several hours until the starting material is consumed (monitored by TLC).[2]

    • After completion, cool the reaction mixture and pour it into water.

    • Extract the aqueous mixture with ethyl acetate. The combined organic layers are washed with water, dried, and concentrated to yield crude Terbinafine base as an oil.

    • Dissolve the crude Terbinafine base in ethanol and cool in an ice bath.

    • Slowly add a solution of HCl in ethanol until the pH is acidic.

    • The precipitated Terbinafine hydrochloride is collected by filtration, washed with cold ethanol, and dried under vacuum.

Quantitative Data for Stage 3:

ProductStarting MaterialsReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
Terbinafine HCl(E)-1-chloro-6,6-dimethyl-2-hepten-4-yne, N-methyl-1-naphthalenemethylamineNa₂CO₃, HClDMF, Ethanol-5 to 1004-6~80>99 (HPLC)

Characterization Data for Terbinafine Hydrochloride:

  • Melting Point: 204-208 °C

  • ¹H NMR (CDCl₃): δ 8.2-7.4 (m, 7H, Ar-H), 6.0-5.5 (m, 2H, -CH=CH-), 4.3 (s, 2H, Ar-CH₂-), 3.2 (d, 2H, =CH-CH₂-), 2.7 (s, 3H, N-CH₃), 1.2 (s, 9H, C(CH₃)₃) ppm.

  • IR (KBr): 3050, 2970, 2230, 1590, 800 cm⁻¹.

  • MS (ESI): m/z 292.2 (M+H)⁺ for Terbinafine base.

Visualizations

Caption: Workflow for the synthesis of Terbinafine HCl.

Terbinafine_MoA Squalene Squalene Squalene_Epoxidase Squalene Epoxidase (Fungal Enzyme) Squalene->Squalene_Epoxidase catalyzes Fungal_Cell_Death Fungal Cell Death Squalene->Fungal_Cell_Death accumulation leads to Squalene_2_3_epoxide Squalene_2_3_epoxide Squalene_Epoxidase->Squalene_2_3_epoxide Lanosterol Lanosterol Squalene_2_3_epoxide->Lanosterol ...multiple steps Ergosterol Ergosterol (Fungal Cell Membrane Component) Lanosterol->Ergosterol ...multiple steps Ergosterol->Fungal_Cell_Death depletion leads to Terbinafine Terbinafine Terbinafine->Squalene_Epoxidase inhibits

Caption: Mechanism of action of Terbinafine.

References

Industrial Applications of Dimethylpentene Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the industrial uses of various dimethylpentene isomers. The information is intended to guide researchers, scientists, and professionals in drug development in understanding and utilizing these versatile chemical compounds.

Application as a High-Octane Fuel Additive

Dimethylpentene isomers, particularly those with a high degree of branching, are valued for their high octane (B31449) ratings. Neohexene (3,3-dimethyl-1-butene) and other dimethylpentene isomers can be blended with gasoline to increase its resistance to knocking, thereby improving engine performance and efficiency.

Data Presentation: Octane Numbers of Dimethylpentene Isomers

The Research Octane Number (RON) and Motor Octane Number (MON) are standard measures of a fuel's anti-knock performance. The following table summarizes the octane numbers for several dimethylpentene isomers.

IsomerIUPAC NameRONMON
Neohexene3,3-Dimethyl-1-butene111.793.3
2,3-Dimethyl-1-pentene--
2,3-Dimethyl-2-pentene97.580.0
2,4-Dimethyl-1-pentene--
2,4-Dimethyl-2-pentene100.084.6
3,4-Dimethyl-1-pentene--
3,4-Dimethyl-2-pentene96.082.2
4,4-Dimethyl-1-pentene--
4,4-Dimethyl-2-pentene--
2-Ethyl-3-methyl-1-butene97.082.0

Data sourced from various chemical databases.[1] Note: Some isomers have limited publicly available data.

Experimental Protocol: Evaluation of Octane Number of a Gasoline Blend

Objective: To determine the RON and MON of a gasoline blend containing a dimethylpentene isomer.

Materials:

  • Cooperative Fuel Research (CFR) engine

  • Primary reference fuels (isooctane and n-heptane)

  • Base gasoline

  • Dimethylpentene isomer (e.g., Neohexene, >98% purity)

  • Calibrated volumetric glassware

Procedure:

  • Blend Preparation: Prepare a series of gasoline blends containing the dimethylpentene isomer at various concentrations (e.g., 5%, 10%, 15% by volume). Ensure accurate volumetric measurements and thorough mixing.

  • CFR Engine Setup: Calibrate the CFR engine according to standard ASTM methods (ASTM D2699 for RON and ASTM D2700 for MON).

  • Sample Testing:

    • Introduce the gasoline blend into the CFR engine's fuel system.

    • Operate the engine under the specified conditions for either RON or MON testing.

    • Adjust the compression ratio until a standard level of knock is detected.

  • Reference Fuel Comparison:

    • Run primary reference fuels of known octane numbers through the engine.

    • Determine the composition of the primary reference fuel blend that produces the same knock intensity as the sample blend at the same compression ratio.

  • Data Recording: The octane number of the sample blend is equal to the octane number of the matching primary reference fuel blend.

Logical Relationship: Octane Number and Molecular Structure

cluster_structure Molecular Structure cluster_property Fuel Property Branching Increased Branching RON Higher RON Branching->RON MON Higher MON Branching->MON Compactness More Compact Structure Compactness->RON Compactness->MON

Caption: Relationship between molecular structure and octane number.

Application in Fine Chemical Synthesis

Dimethylpentene isomers, particularly neohexene, serve as crucial starting materials in the synthesis of high-value fine chemicals, including pharmaceuticals and fragrances.

Synthesis of Terbinafine (B446) (Antifungal Drug)

Neohexene is a key building block in the industrial synthesis of Terbinafine, a widely used antifungal medication.[2] The synthesis involves the reaction of a Grignard reagent derived from neohexene with other intermediates.

Reaction Scheme: A simplified representation of a synthetic route to a key intermediate for Terbinafine, starting from neohexene. The process involves multiple steps, including the formation of 1-chloro-6,6-dimethyl-2-hepten-4-yne.

Quantitative Data: Terbinafine Synthesis

StepReactantsCatalyst/ReagentsTemperature (°C)Yield (%)
Intermediate SynthesisN-(trans-3-chloro-2-propenyl)-N-methyl-1-naphthalenemethanamine, tert-butylacetylene GrignardNiCl2, triphenylphosphine (B44618)90-9587.0 (crude)
SalificationCrude Terbinafine baseHydrochloric acid in isopropanol20-2566.4

Data from patent literature describing analogous syntheses.[3][4]

Experimental Protocol: Synthesis of a Terbinafine Precursor

Objective: To synthesize a key intermediate for Terbinafine via a nickel-catalyzed cross-coupling reaction.

Materials:

  • N-(trans-3-chloro-2-propenyl)-N-methyl-1-naphthalenemethanamine

  • tert-butylacetylene magnesium bromide (Grignard reagent)

  • Nickel(II) chloride (NiCl₂)

  • Triphenylphosphine (PPh₃)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Toluene

  • Aqueous EDTA disodium (B8443419) salt solution

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare the Grignard reagent from tert-butylacetylene and a suitable Grignard reagent precursor in anhydrous THF.

  • Catalyst Preparation: In a separate inerted reactor, add NiCl₂ and triphenylphosphine to THF.

  • Coupling Reaction:

    • To the Grignard reagent, add the crude N-(trans-3-chloro-2-propenyl)-N-methyl-1-naphthalenemethanamine.

    • Transfer the catalyst suspension to this mixture.

    • Heat the reaction mixture to reflux (approximately 90-95 °C) for 2-4 hours, monitoring the reaction progress by TLC or GC.[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding an aqueous solution of EDTA disodium salt.

    • Separate the organic and aqueous phases.

    • Extract the aqueous phase with toluene.

    • Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or crystallization.

Experimental Workflow: Terbinafine Intermediate Synthesis

Start Start Grignard Prepare Grignard Reagent (tert-butylacetylene) Start->Grignard Catalyst Prepare Ni Catalyst (NiCl2, PPh3) Start->Catalyst Reactants Combine Reactants and Catalyst Grignard->Reactants Catalyst->Reactants Reaction Heat to Reflux (90-95°C, 2-4h) Reactants->Reaction Workup Quench and Extract Reaction->Workup Purify Purify Product Workup->Purify End End Purify->End

Caption: Workflow for the synthesis of a Terbinafine intermediate.

Synthesis of a Precursor for Synthetic Musks (Tonalide)

Neohexene is used in the synthesis of precursors for polycyclic musks, such as Tonalide (B74961) (AHTN). The process typically involves a Friedel-Crafts alkylation of p-cymene (B1678584) with neohexene.

Quantitative Data: Synthesis of Tonalide Precursor

Reaction StepReactantsCatalystSolventTemperature (°C)Molar Yield (%)
Cyclialkylationp-Cymene, Neohexene, t-Butyl chlorideAlCl₃Cyclohexane (B81311)058.5

Data sourced from a study on Friedel-Crafts cyclialkylation.[5]

Experimental Protocol: Friedel-Crafts Cyclialkylation

Objective: To synthesize 1,1,3,4,4,6-Hexamethyl-1,2,3,4-tetrahydronaphthalene (HMT), a precursor to Tonalide.

Materials:

  • p-Cymene

  • Neohexene

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Cyclohexane (anhydrous)

  • Ice water

  • 5% Aqueous HCl

  • 10% Aqueous Na₂CO₃

  • Anhydrous K₂CO₃

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, add anhydrous aluminum chloride to cyclohexane and cool the mixture to 0°C.

  • Addition of Reactants: Prepare a mixture of p-cymene, neohexene, and tert-butyl chloride. Add this mixture dropwise to the cooled catalyst suspension over 1.5 hours, maintaining the temperature at 0°C.

  • Reaction: Stir the mixture at 0°C for an additional 3 hours.

  • Quenching and Work-up:

    • Slowly pour the reaction mixture into ice water to quench the reaction.

    • Wash the organic layer sequentially with 5% aqueous HCl, 10% aqueous Na₂CO₃, and water.

    • Dry the organic layer over anhydrous K₂CO₃.

  • Purification: Remove the solvent by evaporation to yield the crude product. The product can be further purified by vacuum distillation.

Application in Polymerization

Dimethylpentene isomers, as alpha-olefins, can be polymerized to produce polyolefins with specific properties. The bulky side groups in polymers derived from dimethylpentenes can influence their thermal and mechanical properties. Ziegler-Natta and cationic polymerization are common methods for the polymerization of such monomers.

Ziegler-Natta Polymerization

This method allows for the synthesis of stereoregular polymers. The catalyst system typically consists of a transition metal compound and an organoaluminum co-catalyst.[6][7]

Experimental Protocol: Ziegler-Natta Polymerization of Neohexene

Objective: To polymerize neohexene using a Ziegler-Natta catalyst system.

Materials:

Procedure:

  • Catalyst Preparation:

    • In a dry, nitrogen-purged Schlenk flask, dissolve TiCl₄ in anhydrous heptane.

    • In a separate flask, prepare a solution of triethylaluminum in anhydrous heptane.

    • Slowly add the triethylaluminum solution to the TiCl₄ solution at a controlled temperature (e.g., 0°C) to form the active catalyst complex. The molar ratio of Al to Ti is a critical parameter to control.

  • Polymerization:

    • In a separate reactor under a nitrogen atmosphere, add anhydrous heptane and the purified neohexene monomer.

    • Introduce the prepared Ziegler-Natta catalyst to the monomer solution to initiate polymerization.

    • Maintain the reaction at a constant temperature (e.g., 50-70°C) and pressure for a specified duration.

  • Termination and Polymer Isolation:

    • Terminate the polymerization by adding methanol containing a small amount of hydrochloric acid.

    • The polymer will precipitate. Filter the polymer and wash it thoroughly with methanol to remove catalyst residues.

    • Dry the polymer under vacuum at a moderate temperature.

Signaling Pathway: Ziegler-Natta Polymerization Mechanism

Catalyst Active Catalyst Site (Ti-Al complex) Monomer Monomer Coordination Catalyst->Monomer Alkene approaches Insertion Migratory Insertion Monomer->Insertion π-complex formation Propagation Chain Propagation Insertion->Propagation New C-C bond forms Propagation->Monomer Cycle repeats Termination Chain Termination Propagation->Termination e.g., β-hydride elimination

Caption: Simplified mechanism of Ziegler-Natta polymerization.

Cationic Polymerization

Cationic polymerization is initiated by an electrophile, which attacks the double bond of the monomer to form a carbocation that propagates the polymer chain.[8][9]

Experimental Protocol: Cationic Polymerization of Neohexene

Objective: To polymerize neohexene via a cationic mechanism.

Materials:

  • Neohexene (purified and dried)

  • Boron trifluoride etherate (BF₃·OEt₂) (initiator)

  • Anhydrous dichloromethane (B109758) (solvent)

  • Methanol (for termination)

  • Schlenk line and glassware for inert atmosphere techniques

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, add anhydrous dichloromethane and the purified neohexene monomer.

  • Initiation: Cool the solution to a low temperature (e.g., -78°C). Slowly add the initiator, boron trifluoride etherate, to the stirred solution.

  • Polymerization: Maintain the reaction at the low temperature for the desired time. The reaction is typically very fast.

  • Termination: Quench the polymerization by adding cold methanol.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the polymer, wash with methanol, and dry under vacuum.

References

Application Note and Protocol for the Laboratory Preparation of High-Purity (E)-4,4-Dimethyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the laboratory synthesis of high-purity (E)-4,4-dimethyl-2-pentene, a valuable alkene intermediate in organic synthesis. The primary method described is the acid-catalyzed dehydration of 4,4-dimethyl-2-pentanol, a robust and accessible laboratory procedure. An alternative approach via the Wittig reaction is also discussed. This guide is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental procedures, data presentation, and characterization methods to ensure the attainment of the high-purity E-isomer.

Introduction

This compound is an acyclic olefin with the chemical formula C₇H₁₄.[1] Its structure, featuring a trans-configured double bond adjacent to a sterically demanding tert-butyl group, makes it a useful substrate for studying reaction mechanisms and a precursor in the synthesis of more complex molecules.[2] The stereoselective synthesis of the (E)-isomer is often desired to avoid complications arising from mixtures of geometric isomers in subsequent reactions. This application note details a reliable method for its preparation and purification.

Synthesis Methodology

Two primary synthetic routes are considered for the preparation of this compound:

  • Method A: Acid-Catalyzed Dehydration of 4,4-Dimethyl-2-pentanol. This is a classic elimination reaction that is straightforward to perform in a standard laboratory setting.[2] The (E)-isomer is the thermodynamically more stable product and its formation is favored under equilibrium conditions.[2]

  • Method B: Wittig Olefination. The Wittig reaction offers excellent control over the location of the double bond and can be tuned to favor the (E)-isomer.[3][4][5]

This protocol will provide a detailed experimental procedure for Method A and an overview of the strategy for Method B.

Experimental Protocol: Method A - Dehydration of 4,4-Dimethyl-2-pentanol

This procedure follows the general principles of acid-catalyzed alcohol dehydration.

Materials:

  • 4,4-Dimethyl-2-pentanol

  • Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Boiling Chips

Equipment:

  • Round-bottom flask

  • Distillation apparatus (condenser, receiving flask, heating mantle)

  • Separatory funnel

  • Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 4,4-dimethyl-2-pentanol. Cool the flask in an ice bath.

  • Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the cooled alcohol with continuous stirring. A typical ratio is approximately 1 part acid to 4 parts alcohol by volume.

  • Dehydration: Add a few boiling chips to the mixture. Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask. Heat the mixture gently using a heating mantle. The product alkene, being more volatile than the starting alcohol, will distill as it is formed. Maintain the reaction temperature to ensure a steady distillation rate. The temperature of the distillate should be monitored and kept near the boiling point of the product.

  • Work-up: Collect the distillate in a receiving flask cooled in an ice bath. Transfer the distillate to a separatory funnel and wash it with an equal volume of cold deionized water to remove the bulk of any unreacted alcohol and acid.

  • Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently to release any CO₂ gas that evolves.

  • Final Wash: Wash the organic layer again with deionized water.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Decant or filter the dried liquid into a clean, dry round-bottom flask. Purify the this compound by fractional distillation. Collect the fraction boiling at the literature boiling point of the desired product.

Characterization

The purity and identity of the synthesized this compound should be confirmed using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any isomeric byproducts.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and stereochemistry of the (E)-isomer.[2]

Quantitative Data Summary

ParameterValueReference
Molecular Formula C₇H₁₄[6]
Molecular Weight 98.19 g/mol [6]
Boiling Point ~84-86 °C
Density ~0.700 g/cm³[1]
¹H NMR See reference spectra[7][8]
¹³C NMR See reference spectra[6][9]
GC Retention Index Kovats, non-polar: ~621-626[6]
Isomerization Enthalpy (E to Z) -4.90 ± 0.08 kJ/mol[2]

Alternative Synthesis: Method B - Wittig Reaction Overview

The Wittig reaction provides a highly selective method for alkene synthesis. To obtain this compound, two primary disconnections are possible:

  • Route 1: Reaction of pivaldehyde with ethyltriphenylphosphonium ylide.

  • Route 2: Reaction of acetaldehyde (B116499) with (2,2-dimethylpropyl)triphenylphosphonium ylide.

To favor the formation of the (E)-alkene, a stabilized ylide or the Schlosser modification of the Wittig reaction with a non-stabilized ylide can be employed.[3] The Schlosser modification involves the use of a strong base at low temperatures to equilibrate the intermediate betaine (B1666868) to the more stable threo form, which then eliminates to give the (E)-alkene.

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start 4,4-Dimethyl-2-pentanol Reaction Dehydration & Distillation Start->Reaction Acid H₂SO₄ / H₃PO₄ (cat.) Acid->Reaction Workup Aqueous Workup (H₂O, NaHCO₃) Reaction->Workup Drying Drying (MgSO₄) Workup->Drying Purification Fractional Distillation Drying->Purification Product This compound Purification->Product Analysis GC-MS & NMR Product->Analysis

Caption: Workflow for the synthesis of this compound.

Wittig_Pathway cluster_route1 Route 1 Pivaldehyde Pivaldehyde Product This compound Pivaldehyde->Product Ylide1 Ethyltriphenylphosphonium ylide Ylide1->Product Acetaldehyde Acetaldehyde Acetaldehyde->Product Ylide2 (2,2-Dimethylpropyl)triphenyl- phosphonium ylide Ylide2->Product

Caption: Alternative Wittig reaction pathways.

References

Application Notes and Protocols for (E)-4,4-Dimethyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4,4-Dimethyl-2-pentene, also known as trans-4,4-dimethyl-2-pentene, is an acyclic olefin.[1] It serves as a valuable building block in organic synthesis. Its structure, featuring a trisubstituted double bond adjacent to a sterically hindered tert-butyl group, makes it a subject of interest in studies of regioselective and stereochemical outcomes in addition reactions. This document provides detailed procedures for the safe handling, storage, and use of this compound in a laboratory setting.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is provided below. This data has been compiled from various safety data sheets and chemical databases.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 690-08-4
Molecular Formula C₇H₁₄
Molecular Weight 98.19 g/mol
Boiling Point 76.75 °C
Melting Point -115.235 °C
Density 0.6889 g/cm³
Vapor Pressure 111 mm Hg

Table 2: Safety and Hazard Information for this compound

Hazard CategoryDescription
Physical Hazards Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.
Health Hazards May be harmful if swallowed, inhaled, or absorbed through the skin. Aspiration hazard. Causes skin, eye, and respiratory tract irritation.
Environmental Hazards No specific data available, but it should be prevented from entering the environment.

Handling and Storage Protocols

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If the concentration in the air is high, a respirator with an organic vapor cartridge may be necessary.

Storage Procedures

Proper storage of this compound is crucial to maintain its integrity and ensure laboratory safety.

  • Containers: Keep containers tightly closed.[2]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents.[2] The storage area should be a designated flammables cabinet.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2] Use only non-sparking tools when handling.

  • Grounding: To avoid ignition from static electricity discharge, all metal parts of the equipment must be grounded.[2]

Spill and Waste Disposal Procedures
  • Spills: In case of a spill, remove all sources of ignition. Ventilate the area and absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbed material in a sealed container for disposal.

  • Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain.

Experimental Protocols

This compound is commonly used in electrophilic addition reactions. The following is a generalized protocol for the hydrobromination of this compound.

Objective: To synthesize 2-bromo-4,4-dimethylpentane via the electrophilic addition of hydrogen bromide to this compound.

Materials:

  • This compound

  • Hydrogen bromide (in acetic acid or as a gas)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar. Dissolve a known amount of this compound in anhydrous diethyl ether.

  • Addition of HBr: Cool the flask in an ice bath. Slowly add a stoichiometric equivalent of hydrogen bromide solution from a dropping funnel with continuous stirring. If using HBr gas, bubble it through the solution.

  • Reaction: Allow the reaction to stir in the ice bath for a specified time (e.g., 1 hour) and then let it warm to room temperature.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any excess acid. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer with water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification and Analysis: The crude product can be purified by distillation. Analyze the product using techniques such as NMR and GC-MS to confirm its identity and purity.

Visualizations

Safe Handling and Storage Workflow

The following diagram illustrates the decision-making process for the safe handling and storage of this compound.

start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood check_ignition Check for Ignition Sources fume_hood->check_ignition no_ignition No Ignition Sources Present check_ignition->no_ignition None ignition_present Ignition Sources Present check_ignition->ignition_present Yes proceed Proceed with Experiment no_ignition->proceed remove_ignition Remove Ignition Sources ignition_present->remove_ignition remove_ignition->no_ignition storage Store in Flammables Cabinet proceed->storage After Use end End storage->end

Caption: Safe Handling and Storage Workflow.

Generalized Experimental Workflow for Electrophilic Addition

This diagram outlines a typical experimental workflow for an electrophilic addition reaction using this compound.

cluster_reaction Reaction cluster_workup Workup & Purification setup Reaction Setup (Flask, Stirrer, Fume Hood) addition Slow Addition of Reagent (e.g., HBr) setup->addition reaction Reaction Period (Controlled Temperature) addition->reaction quench Quench Reaction reaction->quench extract Extraction quench->extract dry Drying extract->dry evaporate Solvent Removal dry->evaporate purify Purification (e.g., Distillation) evaporate->purify analysis Product Analysis (NMR, GC-MS) purify->analysis

Caption: Experimental Workflow.

References

Troubleshooting & Optimization

Technical Support Center: (E)-4,4-Dimethyl-2-pentene Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (E)-4,4-Dimethyl-2-pentene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found with this compound after synthesis?

A1: Common impurities depend on the synthesis route. If synthesized via catalytic isomerization of 4,4-dimethyl-1-pentene, the primary impurity will be the starting material and the (Z)-isomer of 4,4-dimethyl-2-pentene.[1] Synthesis through dehydration of the corresponding pentanol (B124592) can also result in a mixture of (E) and (Z) isomers.[1] Other potential impurities include residual solvents, catalysts, and by-products from side reactions.

Q2: Which purification technique is most effective for separating the (E) and (Z) isomers?

A2: Due to their similar boiling points, simple distillation is often ineffective. Fractional distillation can provide better separation if the boiling point difference is sufficient.[2][3] However, for high-purity isolation of the (E)-isomer, preparative gas chromatography (prep-GC) is a powerful and highly effective technique.[1][4][5] It separates isomers based on small differences in their polarity and boiling points, allowing for the collection of pure fractions.[1][4]

Q3: Can I use liquid chromatography to purify this compound?

A3: While column chromatography on silica (B1680970) gel is a common technique for separating geometric isomers of some organic compounds, it is generally more suitable for more polar molecules.[6] For a non-polar hydrocarbon like 4,4-dimethyl-2-pentene, achieving good separation of (E) and (Z) isomers on standard silica or alumina (B75360) columns can be challenging. Gas chromatography is the preferred chromatographic method.[1]

Q4: What are the key physical properties to monitor during purification?

A4: The most important physical properties to monitor are the boiling point and the refractive index. A sharp and constant boiling point during distillation indicates a pure substance.[2] The refractive index is also a sensitive measure of purity. Any deviation from the literature values for the pure (E)-isomer suggests the presence of impurities. Gas chromatography (GC) is the ultimate analytical tool to confirm purity and determine the ratio of isomers.[1]

Data Presentation: Physical Properties

The following table summarizes key quantitative data for this compound and its related isomers.

PropertyThis compound(Z)-4,4-Dimethyl-2-penteneUnitReference(s)
Molecular Formula C₇H₁₄C₇H₁₄-[7]
Molecular Weight 98.1998.19 g/mol [7][8]
Boiling Point 76.75~81-82°C[7]
Melting Point -115.235-°C[7][9]
Density 0.6889-g/cm³[7][9]
Refractive Index 1.398--[9]

Troubleshooting Guides

Guide 1: Fractional Distillation

Q: I am seeing poor separation between the (E) and (Z) isomers. What can I do?

A: Poor separation during fractional distillation is a common issue when boiling points are close.[2][3]

  • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge). This increases the number of theoretical plates, enhancing separation.[2][3]

  • Control the Heating Rate: Heat the distillation flask slowly and steadily to establish a proper temperature gradient in the column. Overheating can cause the vapor to travel up the column too quickly, preventing effective equilibration and separation.[10][11][12]

  • Ensure Proper Insulation: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss to the surroundings. This helps maintain the temperature gradient essential for separation.[2]

  • Optimize Reflux Ratio: If your setup allows, increase the reflux ratio. This means returning a larger proportion of the condensate to the column to undergo more vaporization-condensation cycles, which improves separation.

Q: My distillation is boiling unevenly or "bumping". How can I fix this?

A: Uneven boiling is typically caused by superheating of the liquid.

  • Use Boiling Chips/Stir Bar: Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. This provides nucleation sites for smooth boiling.

  • Ensure Even Heating: Use a heating mantle or an oil bath for uniform heat distribution. Avoid heating the flask directly with a flame.[2]

Q: The temperature at the thermometer is fluctuating wildly.

A: This usually indicates a problem with either the heating rate or the thermometer placement.

  • Check Thermometer Placement: The top of the thermometer bulb must be level with the bottom of the side arm leading to the condenser. If it's too high, it won't accurately read the temperature of the vapor entering the condenser. If it's too low, it will read a temperature that is too high.

  • Reduce Heating Rate: Fluctuations can occur if the heating is too vigorous, causing cycles of flooding and draining in the column.[10] Reduce the heat input to achieve a slow, steady distillation rate of 1-2 drops per second.

Guide 2: Preparative Gas Chromatography (Prep-GC)

Q: I am getting poor resolution between the (E) and (Z) isomer peaks.

A: Peak resolution in GC is critical for effective purification.[4]

  • Optimize Temperature Program: Lower the initial oven temperature or decrease the temperature ramp rate. A slower ramp allows for better interaction with the stationary phase, improving separation.

  • Select the Right Column: Use a longer column or a column with a stationary phase that has a higher selectivity for alkene isomers (e.g., a more polar phase).

  • Adjust Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., Helium, Nitrogen) affects efficiency. Optimize the flow rate to achieve the best resolution. Too high or too low a flow rate can decrease separation efficiency.

  • Reduce Sample Size: Injecting too much sample can overload the column, leading to broad, overlapping peaks.[13] Reduce the injection volume.

Q: My collected fractions are not pure. What is the cause?

A: Contamination of collected fractions can happen for several reasons.

  • Inaccurate Fraction Collection Timing: Ensure your collection window is set precisely for the peak of interest. Start collecting just after the peak begins to elute and stop just before it returns to the baseline.

  • Peak Tailing: If the desired peak is tailing into the next one, it can lead to cross-contamination. Address peak tailing by using a more inert column, checking for cold spots in the transfer line, or ensuring the sample is fully vaporized in the injector.

  • Condensation Issues: Ensure the collection trap is sufficiently cold to efficiently condense the analyte as it elutes from the column. Inefficient trapping can lead to loss of product and contamination of subsequent fractions.

Q: I have a very low recovery of my compound after collection.

A: Low recovery is a common challenge in preparative GC.[4]

  • Check for Leaks: Perform a leak check on the entire system, from the injector to the collection trap.

  • Optimize Trap Temperature: The collection trap must be cold enough to condense the compound but not so cold that it freezes the carrier gas or creates aerosols that are carried away. Liquid nitrogen is often used.

  • Avoid Overloading: While tempting to inject large volumes, this can lead to poor separation and inefficient trapping. Perform multiple smaller injections instead.[13]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a three-way adapter with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

    • Place a magnetic stir bar or boiling chips in the round-bottom flask.

    • Position the thermometer correctly: the top of the bulb should be aligned with the bottom of the condenser arm.

    • Attach tubing for cooling water to the condenser, with water entering at the bottom and exiting at the top.

  • Procedure:

    • Charge the round-bottom flask with the crude this compound mixture (do not fill more than two-thirds full).

    • Begin stirring and gently heat the flask using a heating mantle.

    • Observe the vapor rising slowly through the fractionating column.

    • Allow the temperature to stabilize. Collect any initial low-boiling impurities in a separate flask (the forerun).

    • When the temperature holds steady at the boiling point of the desired fraction (approx. 77°C), switch to a clean, pre-weighed receiving flask.[7]

    • Maintain a slow and steady distillation rate (1-2 drops per second) by carefully controlling the heat.

    • Stop the distillation when the temperature begins to rise again or when only a small amount of liquid remains in the distillation flask. Never distill to dryness.

  • Analysis:

    • Analyze the collected fraction for purity using analytical gas chromatography (GC) and measure its refractive index.

Protocol 2: Purification by Preparative Gas Chromatography (Prep-GC)
  • System Preparation:

    • Install a suitable preparative column (wider diameter than an analytical column) in the gas chromatograph. A non-polar or mid-polarity phase is typically used for hydrocarbon separation.

    • Set the carrier gas flow rate to the optimal level for the column.

    • Establish a temperature program. For example: initial oven temperature of 40°C, hold for 2 minutes, then ramp at 5°C/min to 100°C.

    • Set the injector and detector temperatures appropriately higher than the final oven temperature to ensure sample vaporization and prevent condensation.

  • Procedure:

    • Perform an initial analytical run with a small injection volume to determine the retention times of the (E) and (Z) isomers.

    • Based on the analytical run, set the timing for the fraction collection system to isolate the peak corresponding to this compound.

    • Prepare the collection trap by cooling it with an appropriate coolant (e.g., liquid nitrogen or a dry ice/acetone bath).

    • Inject a larger, preparative-scale volume of the crude mixture.

    • The automated system will divert the column effluent to the collection trap during the specified time window.

    • Repeat the injection and collection cycle as needed to obtain the desired amount of pure product.

  • Product Recovery:

    • Once the collections are complete, remove the collection trap from the coolant.

    • Allow the trap to warm to room temperature and rinse the pure, condensed liquid out with a small amount of a highly volatile solvent (e.g., pentane).

    • Carefully remove the solvent under a gentle stream of nitrogen or by rotary evaporation to yield the pure this compound.

    • Confirm the purity of the collected material using analytical GC.

Visualizations

Purification_Workflow start Crude Product (Mixture of Isomers) distill Fractional Distillation start->distill Initial Cleanup gc_analysis Purity Check (GC) distill->gc_analysis prep_gc Preparative GC gc_analysis->prep_gc Isomers Present pure_product Pure (E)-Isomer gc_analysis->pure_product >99% Pure final_analysis Final Purity Analysis prep_gc->final_analysis final_analysis->pure_product Purity Met fail Impure: Re-process or change method final_analysis->fail Purity Not Met

Caption: General purification workflow for this compound.

Distillation_Troubleshooting problem Problem: Poor Isomer Separation cause1 Cause: Insufficient Theoretical Plates problem->cause1 cause2 Cause: Poor Temperature Gradient problem->cause2 cause3 Cause: Distillation Rate Too High problem->cause3 sol1a Solution: Use a longer or more efficient column cause1->sol1a sol1b Solution: Increase reflux ratio cause1->sol1b sol2a Solution: Heat slowly and steadily cause2->sol2a sol2b Solution: Insulate the column (foil or glass wool) cause2->sol2b sol3 Solution: Reduce heating to get 1-2 drops/sec cause3->sol3

Caption: Troubleshooting guide for fractional distillation issues.

GC_Troubleshooting problem Problem: Poor Peak Resolution cause1 Cause: Column Overload problem->cause1 cause2 Cause: Suboptimal Temperature Program problem->cause2 cause3 Cause: Incorrect Flow Rate problem->cause3 cause4 Cause: Inappropriate Stationary Phase problem->cause4 sol1 Solution: Decrease injection volume cause1->sol1 sol2 Solution: Lower the initial temp or reduce ramp rate cause2->sol2 sol3 Solution: Optimize carrier gas flow rate cause3->sol3 sol4 Solution: Use a longer column or a more selective phase cause4->sol4

Caption: Troubleshooting guide for preparative GC resolution problems.

References

Identifying common impurities in (E)-4,4-Dimethyl-2-pentene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (E)-4,4-Dimethyl-2-pentene, targeting researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory-scale synthetic routes to this compound are:

  • Dehydration of 4,4-Dimethyl-2-pentanol (B1594796): This acid-catalyzed elimination reaction is a straightforward method for introducing the double bond.[1][2]

  • Isomerization of 4,4-Dimethyl-1-pentene: This method involves the catalytic rearrangement of the terminal alkene to the more thermodynamically stable internal alkene.[1]

  • Wittig Reaction: This classic olefination reaction involves the reaction of pivaldehyde with a phosphorus ylide.

Q2: What are the primary impurities I should expect in my final product?

A2: The common impurities are highly dependent on the synthetic route chosen. The table below summarizes the most likely impurities for each method.

Synthesis MethodCommon Impurities
Dehydration of 4,4-Dimethyl-2-pentanol(Z)-4,4-Dimethyl-2-pentene, 4,4-Dimethyl-1-pentene, Di-sec-pentyl ether
Isomerization of 4,4-Dimethyl-1-penteneUnreacted 4,4-Dimethyl-1-pentene, (Z)-4,4-Dimethyl-2-pentene, Hydrogenation byproducts (if H₂ is present)
Wittig Reaction(Z)-4,4-Dimethyl-2-pentene, Triphenylphosphine (B44618) oxide, Unreacted pivaldehyde

Q3: How can I analyze the purity and isomeric ratio of my product?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying the volatile components of your reaction mixture, including the desired product and any isomeric impurities.[3] ¹H NMR spectroscopy can also be used to determine the ratio of (E) to (Z) isomers by analyzing the distinct signals of the vinylic protons.

Q4: What is the thermodynamic stability of the (E) vs. (Z) isomer?

A4: The (E)-isomer of 4,4-Dimethyl-2-pentene is thermodynamically more stable than the (Z)-isomer due to reduced steric strain.[1] This stability is a key factor in methods like acid-catalyzed dehydration and isomerization, which tend to favor the formation of the more stable (E)-isomer under equilibrium conditions.

Troubleshooting Guides

This section provides troubleshooting for specific issues that may be encountered during the synthesis of this compound.

Method 1: Dehydration of 4,4-Dimethyl-2-pentanol

Problem: Low yield of the desired (E)-isomer and a high percentage of isomeric impurities.

  • Possible Cause 1: Inappropriate reaction temperature.

    • Solution: The reaction temperature for alcohol dehydration is critical. For secondary alcohols like 4,4-dimethyl-2-pentanol, a temperature range of 100-140°C is typically required. Lower temperatures may lead to incomplete reaction or favor the formation of ether byproducts, while excessively high temperatures can lead to charring and other side reactions.

  • Possible Cause 2: Incorrect choice or concentration of acid catalyst.

    • Solution: Concentrated sulfuric acid or phosphoric acid are commonly used. The amount of acid should be catalytic. Too much acid can promote polymerization and other side reactions. A typical experimental protocol involves the slow addition of the alcohol to a cooled mixture of water and concentrated sulfuric acid, followed by heating to effect dehydration and distill the alkene product.

  • Possible Cause 3: Inefficient purification.

    • Solution: The crude distillate will contain a mixture of alkene isomers. Fractional distillation is necessary to separate this compound from the lower-boiling 4,4-Dimethyl-1-pentene and the (Z)-isomer. Careful control of the distillation temperature is crucial for achieving good separation.

Quantitative Data: Isomer Distribution in Dehydration

One study on the dehydration of 4,4-dimethyl-2-pentanol reported the following approximate isomer distribution in the resulting alkene mixture[2]:

IsomerPercentage
4,4-Dimethyl-2-pentene (E/Z mixture)~82%
4,4-Dimethyl-1-pentene~18%
Method 2: Isomerization of 4,4-Dimethyl-1-pentene

Problem: Incomplete conversion of the starting material.

  • Possible Cause 1: Inactive catalyst.

    • Solution: Palladium on carbon (Pd/C) is a common catalyst for this isomerization. Ensure the catalyst is fresh and has not been deactivated by exposure to air or contaminants. The catalyst is often used in a 5-10% loading by weight.

  • Possible Cause 2: Insufficient reaction time or temperature.

    • Solution: Isomerization reactions can sometimes be slow. Monitor the reaction progress by GC to determine the optimal reaction time. Gentle heating may be required to drive the reaction to completion. Some palladium-catalyzed isomerizations are carried out at room temperature, while others may require heating.[4]

  • Possible Cause 3: Presence of catalyst poisons.

    • Solution: Sulfur-containing compounds and other impurities in the starting material or solvent can poison the palladium catalyst. Ensure the starting alkene and solvent are of high purity.

Problem: Formation of hydrogenated byproducts.

  • Possible Cause: Unintentional introduction of a hydrogen source.

    • Solution: While some isomerization reactions are promoted by the presence of a hydrogen source, if simple isomerization is desired, ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and that the solvents are degassed.[5]

Method 3: Wittig Reaction

Problem: Low E/Z ratio (high amount of the undesired (Z)-isomer).

  • Possible Cause: Use of a non-stabilized ylide.

    • Solution: The Wittig reaction of aldehydes with non-stabilized ylides, such as the one generated from ethyltriphenylphosphonium bromide, generally favors the formation of the (Z)-alkene. To increase the proportion of the (E)-isomer, a Schlosser modification of the Wittig reaction can be employed. This involves the use of a strong base like phenyllithium (B1222949) at low temperatures to equilibrate the intermediate betaine (B1666868) to the more stable threo-isomer, which then collapses to the (E)-alkene.

Problem: Difficulty in removing triphenylphosphine oxide byproduct.

  • Possible Cause: High polarity and crystallinity of triphenylphosphine oxide.

    • Solution 1: Crystallization. Triphenylphosphine oxide is often crystalline and can sometimes be removed by crystallization from a suitable solvent system. Adding a non-polar solvent like hexanes or pentane (B18724) to the crude reaction mixture can induce precipitation of the byproduct.[6][7]

    • Solution 2: Chromatography. If the product is relatively non-polar, a simple filtration through a plug of silica (B1680970) gel can effectively remove the highly polar triphenylphosphine oxide.[8][9]

    • Solution 3: Precipitation with a metal salt. Triphenylphosphine oxide can form an insoluble complex with zinc chloride (ZnCl₂). Adding a solution of ZnCl₂ in ethanol (B145695) to the reaction mixture can precipitate the complex, which can then be removed by filtration.[6][9]

Experimental Protocols

Key Experiment 1: Dehydration of 4,4-Dimethyl-2-pentanol
  • Reaction Setup: In a round-bottomed flask equipped with a distillation head and a receiving flask cooled in an ice bath, cautiously add 20 mL of concentrated sulfuric acid to 20 mL of water. Cool the mixture in an ice bath.

  • Addition of Alcohol: Slowly add 20 g of 4,4-dimethyl-2-pentanol to the cooled acid mixture with stirring.

  • Dehydration and Distillation: Gently heat the reaction mixture. The alkene products will co-distill with water. Continue heating until no more organic layer is observed in the distillate.

  • Workup: Separate the organic layer from the aqueous layer in the receiving flask. Wash the organic layer with a 5% sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Purify the crude product by fractional distillation to separate the (E)- and (Z)-isomers of 4,4-dimethyl-2-pentene from the lower-boiling 4,4-dimethyl-1-pentene.

Key Experiment 2: Wittig Reaction of Pivaldehyde and Ethyltriphenylphosphonium Bromide
  • Ylide Generation: In a flame-dried, three-necked round-bottomed flask under an inert atmosphere (e.g., nitrogen), suspend ethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0°C in an ice bath. Add a strong base, such as n-butyllithium, dropwise with stirring. Allow the resulting orange-red solution of the ylide to stir for 30 minutes.

  • Reaction with Aldehyde: Cool the ylide solution to -78°C (dry ice/acetone bath). Slowly add a solution of pivaldehyde in anhydrous THF dropwise.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight. Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Workup: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product will contain the alkene isomers and triphenylphosphine oxide. Purify by column chromatography on silica gel or by one of the methods described in the troubleshooting guide to remove triphenylphosphine oxide.

Visualizations

Dehydration_Workflow Dehydration of 4,4-Dimethyl-2-pentanol Workflow cluster_reaction Reaction cluster_workup Workup & Purification start 4,4-Dimethyl-2-pentanol reaction Dehydration Reaction start->reaction Add to acid acid H₂SO₄ / H₂O acid->reaction heat Heat (100-140°C) heat->reaction distillate Crude Distillate (Alkenes + Water) reaction->distillate separation Phase Separation distillate->separation wash Wash with NaHCO₃ and Brine separation->wash dry Dry (Na₂SO₄) wash->dry fractional_distillation Fractional Distillation dry->fractional_distillation product This compound fractional_distillation->product impurities Impurities: (Z)-isomer, 4,4-dimethyl-1-pentene fractional_distillation->impurities Wittig_Troubleshooting Troubleshooting the Wittig Reaction issue1 Low E/Z Ratio cause1 Non-stabilized ylide used issue1->cause1 solution1 Employ Schlosser modification (PhLi, low temp) cause1->solution1 issue2 Triphenylphosphine Oxide Contamination solution2a Crystallization (add non-polar solvent) issue2->solution2a solution2b Silica Gel Plug Filtration issue2->solution2b solution2c Precipitation with ZnCl₂ issue2->solution2c

References

Technical Support Center: Optimizing (E)-4,4-Dimethyl-2-pentene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for (E)-4,4-Dimethyl-2-pentene.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The main synthetic routes include the dehydration of 4,4-dimethyl-2-pentanol, catalytic isomerization of 4,4-dimethyl-1-pentene, the Wittig reaction, and the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] The Wittig and HWE reactions are particularly useful for stereoselective synthesis.[3][4]

Q2: My reaction yield is consistently low. What are the common causes?

A2: Low yields can stem from several factors:

  • Impure Reagents: Starting materials and solvents must be pure and anhydrous, especially for moisture-sensitive reactions like the Wittig reaction.[5][6]

  • Suboptimal Temperature: Incorrect reaction temperatures can lead to side reactions or incomplete conversion.[6]

  • Steric Hindrance: The bulky tert-butyl group in the target molecule can slow down reactions, particularly with sterically hindered ketones or ylides.[7][8]

  • Losses During Workup: Significant product loss can occur during extraction, drying, and purification steps. Ensure thorough rinsing of all glassware and careful handling during transfers.[5]

  • Reaction Stalling: The reaction may not be proceeding to completion. This could be due to insufficient reagent, catalyst deactivation, or unfavorable equilibrium.[5]

Q3: How can I maximize the yield of the (E)-isomer over the (Z)-isomer?

A3: The (E)-isomer is generally more thermodynamically stable than the (Z)-isomer due to reduced steric strain.[2] To favor its formation:

  • Horner-Wadsworth-Emmons (HWE) Reaction: This method inherently favors the formation of (E)-alkenes, especially with stabilized phosphonate (B1237965) carbanions.[3][9]

  • Wittig Reaction (Schlosser Modification): The standard Wittig reaction with non-stabilized ylides often yields the (Z)-alkene.[8][10] The Schlosser modification, which involves using phenyllithium (B1222949) at low temperatures, can be employed to convert the intermediate to one that preferentially forms the (E)-alkene.[7][10]

  • Catalytic Isomerization: Using catalysts like Palladium on Carbon (Pd/C) can isomerize a mixture of alkenes to favor the more stable (E)-isomer.[2]

Q4: What is the most common side product in a Wittig reaction, and how can it be removed?

A4: The most common side product is triphenylphosphine (B44618) oxide (Ph₃P=O).[10] Its removal can be challenging due to its physical properties. Common purification methods include:

  • Column Chromatography: A reliable method for separating the alkene from triphenylphosphine oxide.[10]

  • Crystallization: If the desired alkene is a solid, recrystallization can be effective.[10]

  • Precipitation: Triphenylphosphine oxide can sometimes be precipitated from a non-polar solvent like hexane, while the alkene remains in solution.[10]

  • Alternative Reaction: Using the HWE reaction avoids this issue, as the phosphate (B84403) byproduct is water-soluble and easily removed by aqueous extraction.[3][10]

Troubleshooting Guides

Guide 1: Low Yield in Wittig Reaction
Symptom Possible Cause Recommended Solution
No reaction or very low conversion Impure or wet reagents/solvents.Ensure all glassware is flame-dried. Use anhydrous solvents and purify reagents if necessary.[5]
Insufficiently strong base for ylide formation.Use a strong base like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) to fully deprotonate the phosphonium (B103445) salt.[11]
Steric hindrance from the aldehyde (pivaldehyde) or ylide.The reaction may be slow. Increase reaction time or consider using the less sterically hindered Horner-Wadsworth-Emmons reaction.[7][8]
Formation of E/Z mixture with low selectivity Use of a non-stabilized ylide under standard conditions.Non-stabilized ylides typically favor the Z-alkene.[10] To obtain the E-alkene, use the Schlosser modification.[7]
Lithium salts present in the reaction.Lithium salts can affect the stereochemical outcome. Using salt-free ylides or sodium-based systems (e.g., NaH, NaOMe) can improve selectivity.[7][12]
Difficulty purifying product Presence of triphenylphosphine oxide.Use column chromatography for purification. Alternatively, switch to the HWE reaction where the phosphate byproduct is water-soluble.[10]
Guide 2: Optimizing the Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is generally preferred for synthesizing (E)-alkenes due to its high stereoselectivity and the easy removal of its water-soluble phosphate byproduct.[3][13]

Parameter Condition for High (E)-Selectivity Rationale
Phosphonate Reagent Use of stabilized phosphonate carbanions (e.g., with electron-withdrawing groups like esters).Stabilized reagents allow for thermodynamic equilibration to the more stable (E)-alkene.[3][10]
Aldehyde Structure Increased steric bulk of the aldehyde.Greater steric hindrance in the transition state leading to the (Z)-isomer favors the pathway to the (E)-isomer.[3]
Temperature Higher reaction temperatures (e.g., 23 °C vs. -78 °C).Higher temperatures facilitate equilibration of intermediates, favoring the thermodynamically preferred (E)-product.[3]
Cation Lithium > Sodium > Potassium salts.The nature of the metal cation can influence the stereochemical outcome.[3]

Experimental Protocols

Protocol 1: Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction

This protocol describes the synthesis of this compound from pivaldehyde and a phosphonate ylide.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Pivaldehyde (2,2-dimethylpropanal)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (1.05 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.0 eq.) dropwise to the suspension.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Reaction with Aldehyde: Cool the resulting ylide solution back down to 0 °C.

  • Add a solution of pivaldehyde (1.1 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound. The phosphate byproduct is removed during the aqueous workup.[3][13]

Visualizations

G General Synthesis & Troubleshooting Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Troubleshooting start Select Synthesis Route (e.g., HWE, Wittig) reagents Prepare Anhydrous Reagents & Solvents start->reagents reaction Perform Reaction (Control Temp & Time) reagents->reaction monitor Monitor Reaction (TLC/GC) reaction->monitor troubleshoot Low Yield or Poor Selectivity? monitor->troubleshoot workup Aqueous Workup & Extraction purify Purification (Chromatography) workup->purify analysis Analyze Product (NMR, GC-MS) purify->analysis success High Yield of (E)-Isomer analysis->success troubleshoot->workup No optimize Optimize Conditions: - Reagent Purity - Temperature - Reaction Time troubleshoot->optimize Yes optimize->start Re-run

Caption: General workflow for synthesis, analysis, and troubleshooting.

G Decision Tree for E/Z Selectivity start Goal: Synthesize This compound q1 Is high (E)-selectivity the primary concern? start->q1 hwe_path Use Horner-Wadsworth-Emmons (HWE) Reaction q1->hwe_path Yes wittig_path Use Wittig Reaction q1->wittig_path Alternative hwe_details Inherently favors (E)-alkene. Easy byproduct removal. hwe_path->hwe_details q2 Using non-stabilized ylide? wittig_path->q2 schlosser Use Schlosser Modification for (E)-product q2->schlosser Yes standard_wittig Standard Wittig (yields mainly Z-product) q2->standard_wittig No (using stabilized ylide)

Caption: Decision tree for selecting a stereoselective synthesis method.

References

Technical Support Center: Synthesis of (E)-4,4-Dimethyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of (E)-4,4-Dimethyl-2-pentene. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound, and which one offers the best stereoselectivity for the (E)-isomer?

A1: The primary methods for synthesizing 4,4-Dimethyl-2-pentene include the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, dehydration of 4,4-dimethyl-2-pentanol (B1594796), and isomerization of 4,4-dimethyl-1-pentene (B165720).[1] For achieving high (E)-stereoselectivity, the Horner-Wadsworth-Emmons reaction is generally the most reliable choice.[2][3]

Q2: My Wittig reaction is producing a significant amount of the (Z)-isomer of 4,4-Dimethyl-2-pentene. How can I improve the selectivity for the (E)-isomer?

A2: The formation of the (Z)-isomer is a common issue in Wittig reactions, especially with non-stabilized ylides, as the reaction is kinetically controlled.[4] To favor the (E)-isomer, you can employ the Schlosser modification, which involves using a strong base like phenyllithium (B1222949) at low temperatures to equilibrate the intermediate to the more stable threo-betaine, leading to the (E)-alkene.[5][6] Alternatively, using a stabilized ylide can also favor the formation of the (E)-alkene through thermodynamic control.[4][7]

Q3: I am having difficulty removing the triphenylphosphine (B44618) oxide byproduct from my Wittig reaction mixture. What are the best purification strategies?

A3: Triphenylphosphine oxide is a common and often troublesome byproduct in Wittig reactions due to its similar solubility to many organic products.[4] Effective purification methods include:

  • Column chromatography: This is a general and effective method for separating the product from triphenylphosphine oxide.[4]

  • Crystallization: If your product is a solid, recrystallization can be an effective purification technique.[4]

  • Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a nonpolar solvent, such as hexane (B92381) or ether.[4]

Q4: When performing the dehydration of 4,4-dimethyl-2-pentanol, I am observing a mixture of alkene isomers. What causes this and how can it be minimized?

A4: The dehydration of alcohols is prone to forming a mixture of alkene isomers due to the potential for carbocation rearrangements.[8] In the case of 4,4-dimethyl-2-pentanol, a hydride shift can occur, leading to the formation of more substituted and rearranged alkenes. To minimize these side reactions, it is crucial to carefully control the reaction temperature and use a non-nucleophilic acid catalyst.

Q5: Can isomerization of 4,4-dimethyl-1-pentene yield pure this compound?

A5: While isomerization of 4,4-dimethyl-1-pentene can produce the desired product, achieving high purity of the (E)-isomer can be challenging as it often results in a thermodynamic mixture of isomers.[1] The (E)-isomer is thermodynamically more stable than the (Z)-isomer, so reaction conditions that favor thermodynamic equilibrium will result in a higher proportion of the (E)-isomer.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield in Wittig reaction Incomplete ylide formation due to weak base or wet solvent.Use a strong base like n-BuLi or NaH in an anhydrous aprotic solvent (e.g., THF, ether). Ensure all glassware is thoroughly dried.[9]
Steric hindrance from the t-butyl group.Increase reaction time and/or temperature. Consider using the Horner-Wadsworth-Emmons reaction, which is often more effective for sterically hindered ketones.[5][9]
Poor (E)-selectivity in HWE reaction Reaction conditions not optimized for thermodynamic control.Ensure the reaction is allowed to reach thermodynamic equilibrium. Using LiCl with an amine base (Masamune-Roush conditions) can improve (E)-selectivity for base-sensitive compounds.[10][11]
Formation of multiple products in dehydration Carbocation rearrangement (hydride shift).Maintain a low and controlled reaction temperature. Use a bulky, non-nucleophilic acid to minimize rearrangement.
Isomerization of the desired product.Remove the product from the reaction mixture as it forms, for example, by distillation if the boiling point is sufficiently low.
Incomplete isomerization of 4,4-dimethyl-1-pentene Inactive or insufficient catalyst.Ensure the catalyst (e.g., Pd/C) is active and use an appropriate catalyst loading.
Reaction has not reached equilibrium.Increase reaction time and monitor the progress by GC analysis.

Experimental Protocols

Horner-Wadsworth-Emmons Synthesis of this compound

This protocol is designed to favor the formation of the (E)-isomer.

  • Preparation of the Phosphonate (B1237965) Reagent: React triethyl phosphite (B83602) with 1-bromoethane to synthesize the corresponding phosphonate ester. Purify by distillation.

  • Deprotonation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the phosphonate ester (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ylide Formation: Slowly add n-butyllithium (1.0 eq) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the ylide.

  • Reaction with Aldehyde: Add a solution of pivaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.

  • Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The water-soluble phosphate (B84403) byproduct is removed during the aqueous workup.[2] Further purify the crude product by fractional distillation.

Visualizations

Reaction Pathway for HWE Synthesis

HWE_Synthesis reagents Triethyl phosphonoacetate + Pivaldehyde base Strong Base (e.g., n-BuLi) ylide Phosphonate Ylide reagents->ylide Deprotonation intermediate Oxaphosphetane Intermediate ylide->intermediate Nucleophilic Attack product This compound + Diethyl phosphate intermediate->product Elimination

Caption: Horner-Wadsworth-Emmons reaction pathway.

Troubleshooting Logic for Low Yield in Wittig Reaction

Wittig_Troubleshooting start Low Yield in Wittig Reaction check_ylide Check Ylide Formation (TLC, color change) start->check_ylide ylide_ok Ylide Formation OK? check_ylide->ylide_ok ylide_issue Issue with Base or Solvent ylide_ok->ylide_issue No check_carbonyl Check Carbonyl Reactivity ylide_ok->check_carbonyl Yes solution_ylide Use Stronger Base Ensure Anhydrous Conditions ylide_issue->solution_ylide end Yield Improved solution_ylide->end carbonyl_ok Carbonyl Reactive? check_carbonyl->carbonyl_ok carbonyl_issue Steric Hindrance carbonyl_ok->carbonyl_issue No carbonyl_ok->end Yes solution_carbonyl Increase Reaction Time/Temp Consider HWE Reaction carbonyl_issue->solution_carbonyl solution_carbonyl->end

Caption: Troubleshooting workflow for low Wittig reaction yield.

Side Reactions in Dehydration of 4,4-Dimethyl-2-pentanol

Dehydration_Side_Reactions start 4,4-Dimethyl-2-pentanol protonation Protonation (H+) start->protonation oxonium Oxonium Ion protonation->oxonium loss_of_water Loss of H2O oxonium->loss_of_water secondary_carbocation Secondary Carbocation loss_of_water->secondary_carbocation hydride_shift 1,2-Hydride Shift secondary_carbocation->hydride_shift deprotonation1 Deprotonation secondary_carbocation->deprotonation1 tertiary_carbocation Tertiary Carbocation hydride_shift->tertiary_carbocation deprotonation2 Deprotonation tertiary_carbocation->deprotonation2 product_E This compound (Major Product) deprotonation1->product_E product_Z (Z)-4,4-Dimethyl-2-pentene (Minor Product) deprotonation1->product_Z rearranged_product1 2,3-Dimethyl-2-pentene deprotonation2->rearranged_product1 rearranged_product2 2,3-Dimethyl-1-pentene deprotonation2->rearranged_product2

Caption: Dehydration of 4,4-dimethyl-2-pentanol side reactions.

References

Stability issues of (E)-4,4-Dimethyl-2-pentene under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of (E)-4,4-dimethyl-2-pentene under acidic conditions.

Troubleshooting Guides

Issue: I am observing unexpected peaks in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of my reaction mixture.

  • Potential Cause 1: Isomerization. Under acidic conditions, this compound can isomerize to its (Z)-isomer.[1][2] The (E)-isomer is generally more thermodynamically stable, but an equilibrium between the two can be established.[1]

    Solution:

    • Confirm the identity of the new peak by comparing its mass spectrum and retention time to a standard of (Z)-4,4-dimethyl-2-pentene if available.

    • Employ a high-resolution capillary column in your GC method to ensure baseline separation of the isomers.[3]

  • Potential Cause 2: Skeletal Rearrangement (Wagner-Meerwein Rearrangement). The protonation of the double bond in this compound forms a secondary carbocation. This can undergo a 1,2-methyl shift (a type of Wagner-Meerwein rearrangement) to form a more stable tertiary carbocation.[4][5] Deprotonation of this rearranged carbocation leads to the formation of structural isomers such as 2,3-dimethyl-2-pentene (B84793) and 2,3-dimethyl-1-pentene.

    Solution:

    • Analyze the mass spectra of the unexpected peaks for a molecular ion corresponding to C7H14.

    • Compare the fragmentation patterns to literature spectra of other dimethylpentene isomers.

    • Consider using milder acidic conditions or a non-protic acid catalyst to minimize carbocation rearrangements.

Issue: The yield of my desired product is low after a reaction involving this compound in an acidic medium.

  • Potential Cause 1: Polymerization/Oligomerization. Strongly acidic conditions can promote the oligomerization of alkenes, where multiple alkene molecules react with each other to form larger chains.[6] This is particularly relevant at higher concentrations of the alkene.

    Solution:

    • Perform the reaction at a lower concentration of this compound.

    • Consider using a solid acid catalyst, which can sometimes offer better control over side reactions.[7][8]

    • Monitor the reaction progress closely and stop it once the desired product is formed to prevent subsequent reactions.

  • Potential Cause 2: Hydration. If water is present in the reaction mixture, acid-catalyzed hydration can occur, leading to the formation of 4,4-dimethyl-2-pentanol.

    Solution:

    • Ensure all solvents and reagents are anhydrous.

    • Use an inert solvent to avoid participation in the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in the presence of an acid catalyst?

Under acidic conditions, this compound is susceptible to two main degradation pathways, both involving the formation of a carbocation intermediate:

  • Isomerization: The double bond can migrate, leading to the formation of the (Z)-isomer.

  • Skeletal Rearrangement: The initial secondary carbocation can rearrange to a more stable tertiary carbocation via a Wagner-Meerwein rearrangement (1,2-methyl shift). This rearranged intermediate can then lose a proton to form different structural isomers, such as 2,3-dimethyl-2-pentene.[4]

Q2: How does the structure of this compound influence its stability in acidic media?

The tert-butyl group in this compound creates significant steric hindrance around one side of the double bond.[7] While trans alkenes are generally more stable than their cis counterparts due to reduced steric strain, the bulky tert-butyl group also influences the propensity for rearrangement.[2][9] The formation of a secondary carbocation adjacent to the quaternary carbon sets the stage for the energetically favorable rearrangement to a tertiary carbocation.

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable technique.[3][10] It allows for the separation of isomers and provides mass spectral data for the identification of rearrangement products. For detailed mechanistic studies, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to characterize the carbocation intermediates, particularly in superacid media.

Data Presentation

Table 1: Potential Products from the Acid-Catalyzed Reaction of this compound

Reaction TypeProduct(s)Mechanistic Rationale
Isomerization (Z)-4,4-Dimethyl-2-penteneReversible protonation-deprotonation at the double bond.
Rearrangement 2,3-Dimethyl-2-penteneFormation of a secondary carbocation followed by a 1,2-methyl shift to a more stable tertiary carbocation, then deprotonation.
2,3-Dimethyl-1-penteneDeprotonation from a different carbon of the rearranged tertiary carbocation.
Hydration 4,4-Dimethyl-2-pentanolNucleophilic attack of water on the carbocation intermediate.

Experimental Protocols

Protocol: Monitoring the Stability of this compound under Acidic Conditions using GC-MS

  • Sample Preparation:

    • Prepare a stock solution of this compound in an inert, anhydrous solvent (e.g., hexane) at a concentration of 100 µg/mL.

    • In a series of autosampler vials, add a defined volume of the stock solution.

    • To each vial, add the acidic catalyst (e.g., a specific concentration of sulfuric acid in a compatible solvent). Ensure the final concentration of the alkene is around 10-50 µg/mL.

    • Include a control sample with no acid.

  • GC-MS System and Conditions:

    • System: Agilent 7890A GC with a 5975C MSD or equivalent.

    • Column: High-polarity capillary column (e.g., Agilent J&W DB-WAXetr, 60 m x 0.25 mm ID, 0.25 µm film thickness) for optimal isomer separation.[3]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Split/splitless injector at 250°C in splitless mode for trace analysis.[10]

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 5°C/min to 150°C.

      • Hold at 150°C for 5 minutes.

    • Mass Spectrometer:

      • Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 35-200.

      • Solvent Delay: Set appropriately to avoid filament damage from the solvent peak.

  • Data Analysis:

    • Inject samples at various time points (e.g., 0, 1, 2, 4, 8 hours) to monitor the reaction progress.

    • Identify the peaks corresponding to this compound, its isomers, and any rearrangement products by their retention times and mass spectra.

    • Quantify the relative peak areas to determine the product distribution over time.

Visualizations

G cluster_pathway Acid-Catalyzed Reaction Pathway start This compound protonation Protonation (H+) start->protonation sec_carbocation Secondary Carbocation protonation->sec_carbocation rearrangement Wagner-Meerwein (1,2-Methyl Shift) sec_carbocation->rearrangement isomerization_deprotonation Deprotonation sec_carbocation->isomerization_deprotonation tert_carbocation Tertiary Carbocation rearrangement->tert_carbocation deprotonation1 Deprotonation tert_carbocation->deprotonation1 deprotonation2 Deprotonation tert_carbocation->deprotonation2 product1 2,3-Dimethyl-2-pentene deprotonation1->product1 product2 2,3-Dimethyl-1-pentene deprotonation2->product2 product_isomer (Z)-4,4-Dimethyl-2-pentene isomerization_deprotonation->product_isomer

Caption: Acid-catalyzed reaction pathway of this compound.

G cluster_workflow Experimental Workflow for Stability Analysis prep Sample Preparation (Alkene + Acid in Solvent) incubation Time-Course Incubation (e.g., 0, 1, 2, 4, 8h) prep->incubation injection GC-MS Injection incubation->injection separation Chromatographic Separation (High-Polarity Column) injection->separation detection Mass Spectrometric Detection (EI, Scan Mode) separation->detection analysis Data Analysis (Peak ID & Quantification) detection->analysis

Caption: GC-MS workflow for monitoring alkene stability.

References

Technical Support Center: (E)-4,4-Dimethyl-2-pentene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for common reactions involving (E)-4,4-Dimethyl-2-pentene, targeting researchers, scientists, and professionals in drug development.

Hydroboration-Oxidation

The hydroboration-oxidation of this compound is a two-step reaction that yields an anti-Markovnikov alcohol, 4,4-dimethyl-2-pentanol. This process is known for its high regioselectivity and stereospecificity.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the hydroboration-oxidation of this compound?

A1: The major product is 4,4-dimethyl-2-pentanol. The reaction follows an anti-Markovnikov addition pattern, where the hydroxyl group attaches to the less substituted carbon of the double bond.

Q2: Why is a bulky borane (B79455) reagent like 9-BBN sometimes recommended?

A2: While borane (BH3) itself is effective, a bulkier borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) can enhance the regioselectivity of the hydroboration step, especially with sterically hindered alkenes. This minimizes the formation of the undesired regioisomer.

Q3: What is the stereochemistry of the hydroboration-oxidation reaction?

A3: The reaction is a syn-addition, meaning the hydrogen and the hydroxyl group are added to the same face of the double bond.

Troubleshooting Guide
Issue Possible Cause Suggested Solution
Low Yield Incomplete hydroborationEnsure the borane reagent is fresh and used in a slight excess. Use an appropriate solvent like THF to stabilize the borane.
Incomplete oxidationEnsure complete oxidation by adding the oxidizing agent (e.g., hydrogen peroxide) slowly and maintaining the basic conditions (e.g., with NaOH).
Steric hindranceFor this sterically hindered alkene, consider using a less bulky borane reagent if 9-BBN is not providing satisfactory results, or optimize reaction times and temperatures.
Formation of Isomeric Alcohol Poor regioselectivityUse a bulkier hydroborating agent like 9-BBN to improve selectivity for the anti-Markovnikov product.[1]
Presence of Unreacted Alkene Insufficient boraneUse a slight excess of the borane reagent. Monitor the reaction progress by TLC or GC to ensure complete consumption of the starting material.
Inactive borane reagentUse freshly opened or standardized borane solution.
Experimental Protocol: Hydroboration-Oxidation of this compound
  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Hydroboration: Cool the solution to 0 °C in an ice bath. Slowly add a solution of borane-THF complex (BH3·THF, 1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of the alkene by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add a 3M aqueous solution of sodium hydroxide (B78521) (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H2O2).

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for another 1-2 hours. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain 4,4-dimethyl-2-pentanol.

Workflow Diagram

hydroboration_oxidation_workflow start Start: this compound in THF hydroboration Hydroboration (BH3-THF, 0°C to RT) start->hydroboration oxidation Oxidation (NaOH, H2O2, 0°C to RT) hydroboration->oxidation workup Aqueous Work-up & Extraction oxidation->workup purification Purification (Column Chromatography) workup->purification product Product: 4,4-Dimethyl-2-pentanol purification->product

Caption: Workflow for the hydroboration-oxidation of this compound.

Epoxidation

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide, 2,3-epoxy-4,4-dimethylpentane.

Frequently Asked Questions (FAQs)

Q1: What is a common reagent for the epoxidation of alkenes?

A1: Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and commercially available reagent for epoxidation.[2][3]

Q2: What is the stereochemistry of the epoxidation reaction?

A2: The epoxidation with peroxy acids is a stereospecific syn-addition, meaning the epoxide ring is formed on one face of the double bond.[3]

Q3: What is a common side product in epoxidation reactions?

A3: A common side product is the corresponding diol, formed by the acid-catalyzed ring-opening of the epoxide if water is present.[4]

Troubleshooting Guide
Issue Possible Cause Suggested Solution
Low Yield Incomplete reactionUse a slight excess of the peroxy acid. Monitor the reaction by TLC.
Decomposition of the epoxideAvoid acidic conditions during work-up if the epoxide is sensitive. Use a buffered system if necessary.
Formation of a Diol Presence of water and/or acidUse an anhydrous solvent and consider adding a mild base (e.g., sodium bicarbonate) to neutralize any acidic byproducts.[5][6]
Reaction is Sluggish Low reactivity of the alkeneThis compound is a tetrasubstituted alkene and may react slower. Consider using a more reactive peroxy acid or increasing the reaction temperature cautiously.
Experimental Protocol: Epoxidation with m-CPBA
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (B109758) (DCM).

  • Reagent Addition: Add m-CPBA (1.1 to 1.5 eq) portion-wise to the solution at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a solution of sodium sulfite (B76179) or sodium thiosulfate. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reaction Mechanism Diagram

epoxidation_mechanism cluster_start Reactants cluster_end Products alkene This compound transition_state Concerted Transition State ('Butterfly Mechanism') alkene->transition_state π bond attacks electrophilic oxygen mcpba m-CPBA mcpba->transition_state epoxide 2,3-Epoxy-4,4-dimethylpentane transition_state->epoxide acid m-Chlorobenzoic Acid transition_state->acid

Caption: Concerted mechanism for the epoxidation of an alkene with m-CPBA.

Ozonolysis

Ozonolysis cleaves the double bond of this compound, and the products depend on the work-up conditions. A reductive work-up yields acetone (B3395972) and pivalaldehyde, while an oxidative work-up gives acetone and pivalic acid.

Frequently Asked Questions (FAQs)

Q1: How do I know when the ozonolysis reaction is complete?

A1: A common indicator is the appearance of a persistent blue color in the solution, which is due to unreacted ozone.[7][8]

Q2: What is the difference between reductive and oxidative work-up?

A2: A reductive work-up (e.g., using dimethyl sulfide (B99878) or zinc) will produce aldehydes and ketones. An oxidative work-up (e.g., using hydrogen peroxide) will oxidize any initially formed aldehydes to carboxylic acids.[8][9]

Q3: Why is ozonolysis performed at low temperatures?

A3: Ozonolysis is typically carried out at low temperatures (e.g., -78 °C) to control the exothermic reaction and to prevent the potentially explosive decomposition of the ozonide intermediate.[7][10]

Troubleshooting Guide
Issue Possible Cause Suggested Solution
Incomplete Reaction Insufficient ozoneContinue bubbling ozone through the solution until the blue color persists.
Low reactivityFor electron-poor alkenes, longer reaction times may be needed. This compound should be sufficiently reactive.
Low Yield of Aldehyde (Reductive Work-up) Over-oxidationEnsure the work-up is strictly reductive. Avoid any exposure to oxidizing agents.
Explosive Decomposition Unstable ozonideAlways perform the reaction at low temperatures and behind a blast shield. Do not isolate the ozonide intermediate.[9]
Formation of Carboxylic Acid instead of Aldehyde Incorrect work-upUse a reductive work-up reagent like dimethyl sulfide (DMS) or zinc dust.
Experimental Protocol: Ozonolysis with Reductive Work-up
  • Reaction Setup: Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or DCM) in a flask equipped with a gas inlet tube and a magnetic stirrer. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone-enriched oxygen through the solution until a persistent blue color is observed.

  • Quenching: Purge the solution with nitrogen or argon to remove excess ozone.

  • Reductive Work-up: Add dimethyl sulfide (DMS) and allow the solution to slowly warm to room temperature.

  • Isolation: Remove the solvent under reduced pressure and purify the resulting aldehydes/ketones by distillation or chromatography.

Ozonolysis Troubleshooting Logic

ozonolysis_troubleshooting start Ozonolysis Reaction check_completion Reaction Complete? (Persistent Blue Color) start->check_completion low_yield Low Yield? check_completion->low_yield Yes continue_ozone Continue O3 flow check_completion->continue_ozone No product_issue Incorrect Product? low_yield->product_issue No check_temp Ensure Low Temp (-78 °C) low_yield->check_temp Yes check_workup Verify Work-up Procedure product_issue->check_workup Yes success Successful Reaction product_issue->success No continue_ozone->check_completion check_alkene Check Alkene Purity/ Reactivity check_alkene->start check_workup->start check_temp->check_alkene

Caption: Troubleshooting decision tree for the ozonolysis of this compound.

Alkene Metathesis

Alkene metathesis of this compound, particularly in a cross-metathesis reaction, can be used to form new carbon-carbon double bonds. The success of this reaction is highly dependent on the choice of catalyst and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is suitable for the metathesis of a sterically hindered alkene like this compound?

A1: For sterically hindered alkenes, second or third-generation Grubbs catalysts, or Hoveyda-Grubbs catalysts are generally more effective. Specialized catalysts with less bulky ligands may also be beneficial.[11][12]

Q2: How can the reaction be driven to completion?

A2: If a volatile alkene like ethene is a byproduct, removing it from the reaction mixture by bubbling an inert gas through the solution or by performing the reaction under vacuum can drive the equilibrium towards the products.[11][12]

Q3: What are common catalyst poisons in alkene metathesis?

A3: Peroxides and other oxidizing agents can deactivate the catalyst. Amines and other Lewis bases can also interfere with the catalyst's activity.[12][13]

Troubleshooting Guide
Issue Possible Cause Suggested Solution
No Reaction or Low Conversion Inactive catalystUse a fresh, high-purity catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Inappropriate catalystFor this sterically hindered alkene, a more active catalyst like a second or third-generation Grubbs catalyst may be required.
Catalyst poisoningUse purified and degassed solvents and reagents. Avoid any potential sources of oxygen, water, or other impurities.
Catalyst Decomposition Presence of impuritiesRigorously purify all starting materials and solvents.
High temperatureWhile some reactions require heating, excessive temperatures can lead to catalyst decomposition. Optimize the reaction temperature.
Formation of Multiple Products Isomerization of the double bondUse a catalyst less prone to promoting isomerization.
Self-metathesis of reactantsIn cross-metathesis, use a stoichiometric excess of one of the alkene partners.
Experimental Protocol: Cross-Metathesis
  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the Grubbs catalyst to a dry, degassed solvent (e.g., DCM or toluene).

  • Reagent Addition: Add the solution of this compound and the cross-metathesis partner.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating, depending on the catalyst and substrates.

  • Reaction Monitoring: Monitor the reaction by GC or NMR.

  • Catalyst Removal: After the reaction is complete, the catalyst can be removed by filtration through a pad of silica gel or by using a scavenger resin.

  • Purification: Concentrate the filtrate and purify the product by column chromatography.

Catalyst Selection Logic

metathesis_catalyst_selection start Alkene Metathesis of This compound steric_hindrance Sterically Hindered Alkene? start->steric_hindrance functional_group Functional Group Tolerance Needed? steric_hindrance->functional_group No gen2_3 Second or Third-Generation Grubbs or Hoveyda-Grubbs Catalyst steric_hindrance->gen2_3 Yes gen1 First-Generation Grubbs Catalyst functional_group->gen1 No functional_group->gen2_3 Yes specialized Specialized Catalyst (e.g., with modified ligands) gen2_3->specialized Further Optimization

Caption: Decision diagram for selecting a suitable Grubbs catalyst.

References

Technical Support Center: Scale-Up of (E)-4,4-Dimethyl-2-pentene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of (E)-4,4-Dimethyl-2-pentene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The two main industrial routes for the production of this compound are:

  • Isomerization of 4,4-Dimethyl-1-pentene: This is a common method that involves the catalytic conversion of the less stable terminal alkene to the more stable internal (E)-alkene.[1] This process is favored due to the thermodynamic stability of the (E)-isomer.

  • Dehydration of 4,4-Dimethyl-2-pentanol: This classic elimination reaction involves the removal of a water molecule from the corresponding alcohol using an acid catalyst to form the alkene.[1]

Q2: Why is the (E)-isomer the major product in these synthesis routes?

A2: The (E)-isomer of 4,4-Dimethyl-2-pentene is the thermodynamically more stable stereoisomer compared to the (Z)-isomer. This is due to reduced steric hindrance between the alkyl groups on the double bond. Therefore, reaction conditions that allow for thermodynamic equilibrium will favor the formation of the (E)-isomer.

Q3: What are the common catalysts used for the isomerization of 4,4-Dimethyl-1-pentene?

A3: A variety of catalysts can be employed for the isomerization of 4,4-Dimethyl-1-pentene, including:

  • Heterogeneous Catalysts:

    • Palladium on carbon (Pd/C)

    • Zeolites

    • Chlorinated alumina[2]

    • Sulfated metal oxides

  • Homogeneous Catalysts:

    • Ruthenium complexes have been shown to be highly efficient for selective mono-isomerization to the E-product.[3]

Q4: What are the primary safety concerns when handling this compound at scale?

A4: this compound is a highly flammable liquid and vapor.[4] Key safety considerations include:

  • Flammability: Vapors can form explosive mixtures with air. It is crucial to handle the compound away from heat, sparks, and open flames. All equipment should be properly grounded to prevent static discharge.[4]

  • Aspiration Hazard: May be fatal if swallowed and enters airways.[4]

  • Health Hazards: It can be an irritant to the eyes, skin, and respiratory system. Proper personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection if ventilation is inadequate, should be used.

Troubleshooting Guide

Issue 1: Low Yield of this compound in Isomerization Reaction

Possible Causes:

  • Catalyst Deactivation: The catalyst may have lost its activity due to coking (carbon deposition), poisoning by impurities in the feed, or sintering at high temperatures.

  • Suboptimal Reaction Conditions: The temperature, pressure, or reaction time may not be optimized for maximum conversion.

  • Equilibrium Limitations: The reaction may have reached thermodynamic equilibrium, limiting further conversion.

Troubleshooting Steps:

  • Catalyst Evaluation:

    • Analyze a sample of the spent catalyst to check for coke formation or the presence of contaminants.

    • If coking is the issue, consider a regeneration step (e.g., controlled oxidation) if the catalyst allows for it.

    • Ensure the feedstock is of high purity and free from catalyst poisons like sulfur or water.

  • Process Parameter Optimization:

    • Systematically vary the reaction temperature and pressure to find the optimal conditions for your specific catalyst and reactor setup. Lower temperatures generally favor the isomerization equilibrium but may require a more active catalyst.[5][6]

    • Optimize the residence time in the reactor to ensure sufficient time for the reaction to proceed without promoting side reactions.

  • Consider a Different Catalyst: If the current catalyst is not providing the desired yield, explore alternative catalysts with higher activity or stability under your process conditions.

Issue 2: Poor Selectivity - High Levels of (Z)-4,4-Dimethyl-2-pentene or Other Isomers

Possible Causes:

  • Non-selective Catalyst: The catalyst may not be selective for the formation of the (E)-isomer.

  • Kinetic vs. Thermodynamic Control: The reaction conditions may favor the kinetically controlled product ((Z)-isomer or other isomers) over the thermodynamically favored (E)-isomer.

  • Side Reactions: In the dehydration of 4,4-dimethyl-2-pentanol, competing elimination reactions can lead to the formation of 4,4-dimethyl-1-pentene.

Troubleshooting Steps:

  • Catalyst Selection:

    • For isomerization, catalysts like certain ruthenium complexes have shown very high selectivity for the (E)-isomer.[3]

    • For dehydration, the choice of acid catalyst and reaction temperature can influence the product distribution.

  • Reaction Condition Adjustment:

    • Increase the reaction time or temperature (within the catalyst's stability limits) to allow the reaction to reach thermodynamic equilibrium, which favors the (E)-isomer.

    • In dehydration reactions, using a milder acid catalyst or lower temperatures may help to minimize the formation of the terminal alkene.

  • Purification: If achieving the desired selectivity through reaction optimization is not feasible, a downstream purification step, such as fractional distillation or preparative chromatography, will be necessary to separate the isomers.

Issue 3: Catalyst Deactivation and Short Lifespan

Possible Causes:

  • Coke Formation: At higher temperatures, oligomerization and polymerization of the alkene can lead to the formation of heavy hydrocarbons (coke) that block the active sites of the catalyst.

  • Feedstock Impurities: Water, sulfur compounds, or other reactive species in the feedstock can poison the catalyst.

  • Thermal Sintering: High reaction temperatures can cause the small metal particles of the catalyst to agglomerate, reducing the active surface area.

Troubleshooting Steps:

  • Feed Purification: Implement a robust purification system for the feedstock to remove any potential catalyst poisons. This may include drying agents or guard beds.

  • Optimize Operating Conditions:

    • Lower the reaction temperature to the minimum required for an acceptable reaction rate to reduce coking and sintering.

    • In isomerization processes, maintaining a hydrogen atmosphere can help to suppress coke formation.

  • Catalyst Regeneration: Investigate if the catalyst can be regenerated. For coked catalysts, a controlled burn-off of the carbon deposits can sometimes restore activity.

  • Catalyst Selection: Choose a catalyst known for its stability and resistance to deactivation under the intended process conditions.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound (Illustrative Data)

ParameterIsomerization of 4,4-Dimethyl-1-penteneDehydration of 4,4-Dimethyl-2-pentanol
Catalyst Pd/C, Zeolites, Chlorinated Alumina (B75360), Ru-complexes[1][2][3]H₂SO₄, H₃PO₄, Alumina[7]
Temperature 110 - 175 °C (for similar light naphtha isomerization)[5]100 - 180 °C[7]
Pressure Up to 35 bar (for similar light naphtha isomerization)[5]Atmospheric or slightly above
Typical Yield of (E)-isomer High (thermodynamically favored)Moderate to High (competing isomers possible)
Key Challenges Catalyst deactivation (coking, poisoning), Equilibrium limitationsFormation of isomeric byproducts, Catalyst corrosion, Water removal
Scale-up Considerations Continuous fixed-bed reactor is common, Catalyst lifetime and regeneration are criticalHandling of corrosive acids, Efficient water separation

Note: The data presented for isomerization is based on general light naphtha isomerization processes and may need to be optimized for the specific conversion of 4,4-dimethyl-1-pentene.

Experimental Protocols

Protocol 1: Pilot-Scale Isomerization of 4,4-Dimethyl-1-pentene

Objective: To produce this compound via catalytic isomerization of 4,4-Dimethyl-1-pentene.

Materials:

  • 4,4-Dimethyl-1-pentene (high purity)

  • Heterogeneous catalyst (e.g., 0.5% Pd on Alumina)

  • High-pressure fixed-bed reactor system

  • Gas chromatograph with a flame ionization detector (GC-FID) for analysis

Procedure:

  • Catalyst Loading: The fixed-bed reactor is loaded with the palladium on alumina catalyst.

  • System Purge: The reactor system is purged with an inert gas (e.g., nitrogen) to remove any air and moisture.

  • Catalyst Activation (if required): The catalyst may require activation, for example, by heating under a flow of hydrogen.

  • Reaction Execution:

    • The reactor is heated to the desired temperature (e.g., 150 °C).

    • The reactor is pressurized with hydrogen to the desired pressure (e.g., 20 bar).

    • A continuous flow of 4,4-Dimethyl-1-pentene is introduced into the reactor at a specific liquid hourly space velocity (LHSV).

  • Product Collection and Analysis:

    • The product stream exiting the reactor is cooled and collected.

    • Samples are taken periodically and analyzed by GC-FID to determine the conversion of the starting material and the selectivity for the (E) and (Z) isomers of 4,4-Dimethyl-2-pentene.

  • Process Optimization: The temperature, pressure, and LHSV are systematically varied to optimize the yield and selectivity of the desired product.

Protocol 2: Laboratory-Scale Dehydration of 4,4-Dimethyl-2-pentanol

Objective: To synthesize a mixture of 4,4-dimethylpentene isomers via acid-catalyzed dehydration.

Materials:

  • 4,4-Dimethyl-2-pentanol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Distillation apparatus

  • Separatory funnel

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Reaction Setup: A distillation apparatus is assembled. The round-bottom flask is charged with 4,4-Dimethyl-2-pentanol and a catalytic amount of concentrated sulfuric acid.

  • Dehydration and Distillation: The mixture is heated to a temperature sufficient to cause dehydration and distill the resulting alkene products (typically around 100-140°C for a secondary alcohol).[7]

  • Work-up:

    • The collected distillate is washed with a 5% sodium bicarbonate solution in a separatory funnel to neutralize any remaining acid.

    • The organic layer is then washed with water.

    • The organic layer is dried over anhydrous magnesium sulfate.

  • Purification and Analysis:

    • The dried liquid is purified by fractional distillation to separate the different alkene isomers based on their boiling points.

    • The composition of the product mixture is determined by GC-MS analysis.

Visualizations

Synthesis_Pathways cluster_isomerization Isomerization Route cluster_dehydration Dehydration Route 4,4-Dimethyl-1-pentene 4,4-Dimethyl-1-pentene E-4,4-Dimethyl-2-pentene E-4,4-Dimethyl-2-pentene 4,4-Dimethyl-1-pentene->E-4,4-Dimethyl-2-pentene Pd/C or Zeolite 4,4-Dimethyl-2-pentanol 4,4-Dimethyl-2-pentanol 4,4-Dimethyl-2-pentanol->E-4,4-Dimethyl-2-pentene H2SO4, Heat

Caption: Primary synthesis routes for this compound.

Troubleshooting_Workflow start Low Yield or Selectivity Issue check_catalyst Evaluate Catalyst Activity and Selectivity start->check_catalyst check_conditions Analyze Reaction Conditions (T, P, Time) start->check_conditions check_feed Verify Feedstock Purity start->check_feed regenerate_catalyst Regenerate or Replace Catalyst check_catalyst->regenerate_catalyst optimize_conditions Optimize Reaction Parameters check_conditions->optimize_conditions purify_feed Implement Feed Purification check_feed->purify_feed solution Improved Yield and Selectivity optimize_conditions->solution regenerate_catalyst->solution purify_feed->solution

Caption: Troubleshooting workflow for low yield or selectivity.

Parameter_Relationships cluster_params Reaction Parameters cluster_outcomes Process Outcomes Temperature Temperature Yield Yield Temperature->Yield affects rate & equilibrium Selectivity Selectivity Temperature->Selectivity kinetic vs. thermo control Catalyst_Lifetime Catalyst Lifetime Temperature->Catalyst_Lifetime high T leads to sintering/coking Pressure Pressure Pressure->Yield affects equilibrium Catalyst_Activity Catalyst Activity Catalyst_Activity->Yield Catalyst_Activity->Selectivity Residence_Time Residence Time Residence_Time->Yield Residence_Time->Selectivity

Caption: Relationship between reaction parameters and process outcomes.

References

Removal of Z-isomer from (E)-4,4-Dimethyl-2-pentene mixture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isomer Separation

Topic: Removal of Z-isomer from (E)-4,4-Dimethyl-2-pentene Mixture

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation of (E)- and (Z)-4,4-Dimethyl-2-pentene isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for separating (E)- and (Z)-4,4-Dimethyl-2-pentene?

A1: The most effective methods for separating geometric isomers of non-polar alkenes like 4,4-Dimethyl-2-pentene are preparative gas chromatography (GC) and silver ion (argentation) chromatography. Due to the small difference in their boiling points, fractional distillation can be challenging and may require a highly efficient distillation column.

Q2: What are the boiling points of the (E)- and (Z)-isomers of 4,4-Dimethyl-2-pentene?

A2: The boiling point of this compound is approximately 76.75 °C, while the boiling point of (Z)-4,4-Dimethyl-2-pentene is approximately 79.85 °C. The small difference of about 3 °C makes separation by standard fractional distillation difficult.

Q3: Can fractional distillation be used to separate the E/Z isomers of 4,4-Dimethyl-2-pentene?

A3: While theoretically possible, fractional distillation is challenging for separating (E)- and (Z)-4,4-Dimethyl-2-pentene due to their very close boiling points.[1] A fractional distillation column with a high number of theoretical plates would be required to achieve a reasonable degree of separation.[1] For laboratory-scale purification, chromatographic methods are generally more efficient.

Q4: How does silver ion chromatography work to separate E/Z isomers?

A4: Silver ion chromatography, also known as argentation chromatography, separates unsaturated compounds based on the number and geometry of their double bonds. The stationary phase, typically silica (B1680970) gel impregnated with silver nitrate (B79036), forms reversible π-complexes with the double bonds of the alkenes.[2] The stability of these complexes depends on the steric accessibility of the double bond. The less sterically hindered double bond of the (E)-isomer forms a weaker complex with the silver ions and therefore elutes from the column faster than the more sterically hindered (Z)-isomer, which forms a stronger complex and is retained longer.

Q5: Is there a risk of isomerization of 4,4-Dimethyl-2-pentene during the separation process?

A5: Yes, there is a potential for isomerization, especially under certain conditions. Thermal stress during prolonged fractional distillation or high-temperature gas chromatography could potentially lead to isomerization, although 4,4-dimethyl-2-pentene is relatively stable. Acidic conditions can also promote isomerization.[2] It is important to use neutral stationary phases and solvents and to avoid excessive heat to minimize this risk.

Troubleshooting Guides

Issue 1: Poor separation of (E)- and (Z)-isomers using preparative gas chromatography.
  • Possible Cause 1: Inappropriate GC column.

    • Troubleshooting Step: The choice of the stationary phase is critical for separating closely related isomers. For non-polar compounds like 4,4-Dimethyl-2-pentene, a non-polar or slightly polar stationary phase is generally recommended. Consider using a longer column or a column with a thicker film to increase resolution.[3]

    • Expected Outcome: Improved separation between the (E) and (Z) isomer peaks.

  • Possible Cause 2: Sub-optimal temperature program.

    • Troubleshooting Step: If the isomers are co-eluting, try lowering the initial oven temperature and using a slower temperature ramp. This will increase the interaction time of the isomers with the stationary phase, potentially improving separation.

    • Expected Outcome: Baseline or near-baseline resolution of the two isomer peaks.

  • Possible Cause 3: Column overloading.

    • Troubleshooting Step: Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or dilute the sample.

    • Expected Outcome: Sharper, more symmetrical peaks with better separation.

Issue 2: Co-elution of isomers during silver ion chromatography.
  • Possible Cause 1: Insufficient silver nitrate loading on the stationary phase.

    • Troubleshooting Step: The separation efficiency is directly related to the amount of silver ions available for complexation. If preparing the column in-house, ensure an adequate concentration of silver nitrate is used to impregnate the silica gel (typically 5-20% by weight).

    • Expected Outcome: Increased retention time for the (Z)-isomer and better separation from the (E)-isomer.

  • Possible Cause 2: Inappropriate mobile phase.

    • Troubleshooting Step: The polarity of the mobile phase affects the elution of the isomers. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a small amount of a more polar solvent like toluene (B28343) or dichloromethane (B109758) to optimize the separation.

    • Expected Outcome: Differential elution of the (E) and (Z) isomers, allowing for their collection in separate fractions.

Issue 3: Low recovery of the desired (E)-isomer.
  • Possible Cause 1: Isomerization on the stationary phase.

    • Troubleshooting Step: Ensure the silica gel used for silver ion chromatography is neutral. Acidic sites on the silica can potentially cause isomerization.

    • Expected Outcome: Minimized loss of the (E)-isomer to the (Z)-isomer, leading to higher recovery.

  • Possible Cause 2: Irreversible binding to the column.

    • Troubleshooting Step: While the π-complexation is reversible, very strong interactions can lead to poor recovery. If this is suspected, a slightly more polar mobile phase can be used to elute the retained isomer.

    • Expected Outcome: Improved elution and recovery of both isomers from the column.

Data Presentation

Table 1: Physical Properties of 4,4-Dimethyl-2-pentene Isomers

PropertyThis compound(Z)-4,4-Dimethyl-2-pentene
Boiling Point 76.75 °C79.85 °C
Molecular Weight 98.19 g/mol 98.19 g/mol
CAS Number 690-08-4762-63-0

Table 2: Comparison of Separation Techniques (Expected Performance)

TechniquePrincipleAdvantagesDisadvantagesExpected Purity of (E)-isomer
Fractional Distillation Difference in boiling pointsScalable for large quantitiesChallenging due to small boiling point difference; requires high-efficiency columnModerate to High (>95%)
Preparative Gas Chromatography Differential partitioning between mobile and stationary phasesHigh resolution and purityLimited sample capacity; requires specialized equipmentHigh (>99%)
Silver Ion Chromatography Reversible π-complexation with silver ionsExcellent selectivity for E/Z isomers; can be performed at room temperatureRequires preparation of silver-impregnated stationary phase; potential for silver leachingHigh (>98%)

Experimental Protocols

Protocol 1: Preparative Gas Chromatography

Objective: To separate (E)- and (Z)-4,4-Dimethyl-2-pentene using preparative gas chromatography.

Methodology:

  • Column Selection: Choose a non-polar or slightly polar capillary column (e.g., DB-1, DB-5, or similar) of sufficient length (e.g., 30-60 m) and film thickness (e.g., 0.5-1.0 µm) to handle preparative injections.

  • Instrumentation Setup:

    • Injector: Use a split/splitless injector in split mode with a high split ratio to handle the larger sample volume. Set the injector temperature to a level that ensures rapid volatilization without causing thermal degradation (e.g., 150-200 °C).

    • Oven Program: Start with an initial oven temperature below the boiling point of the isomers (e.g., 50-60 °C). Use a slow temperature ramp (e.g., 2-5 °C/min) to the final temperature.

    • Detector: A flame ionization detector (FID) is suitable for detecting hydrocarbons.

    • Collection: Use a preparative trapping system to collect the separated isomers as they elute from the column.

  • Sample Injection: Inject a small aliquot of the E/Z mixture.

  • Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the (E)- and (Z)-isomer peaks in separate traps. The (E)-isomer is expected to elute first.

  • Analysis: Analyze the collected fractions using analytical GC to determine their purity.

Protocol 2: Silver Ion Column Chromatography

Objective: To separate (E)- and (Z)-4,4-Dimethyl-2-pentene using silver ion-impregnated silica gel chromatography.

Methodology:

  • Preparation of Silver-Impregnated Silica Gel (10% w/w):

    • Dissolve 10 g of silver nitrate in a minimal amount of deionized water or acetonitrile.

    • In a fume hood, add the silver nitrate solution to 90 g of silica gel (60 Å, 230-400 mesh) in a round-bottom flask.

    • Slowly remove the solvent under reduced pressure using a rotary evaporator, while protecting the flask from light with aluminum foil.

    • Dry the resulting free-flowing powder in a vacuum oven at a low temperature (e.g., 40-50 °C) for several hours. Store the silver-impregnated silica gel in a dark, airtight container.[4]

  • Column Packing:

    • Prepare a slurry of the silver-impregnated silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the mixture of (E)- and (Z)-4,4-Dimethyl-2-pentene in a minimal amount of the initial mobile phase (e.g., hexane).

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% hexane). The (E)-isomer, being less retained, will elute first.

    • Collect fractions and monitor their composition using thin-layer chromatography (TLC) or analytical GC.

    • If the (Z)-isomer is strongly retained, the polarity of the mobile phase can be gradually increased by adding a small percentage of a slightly more polar solvent (e.g., toluene or dichloromethane) to facilitate its elution.

  • Fraction Analysis: Combine the fractions containing the pure (E)-isomer and remove the solvent under reduced pressure. Analyze the purity of the final product using analytical GC or NMR.

Visualizations

Separation_Workflow cluster_start Starting Material cluster_methods Separation Methods cluster_products Separated Products cluster_analysis Purity Analysis start Mixture of (E)- and (Z)- 4,4-Dimethyl-2-pentene method1 Preparative Gas Chromatography start->method1 method2 Silver Ion Chromatography start->method2 method3 Fractional Distillation (High Efficiency) start->method3 product_e Pure (E)-Isomer method1->product_e product_z Pure (Z)-Isomer method1->product_z method2->product_e method2->product_z method3->product_e method3->product_z analysis Analytical GC / NMR product_e->analysis product_z->analysis

Caption: Workflow for the separation and analysis of (E)- and (Z)-4,4-Dimethyl-2-pentene isomers.

Troubleshooting_GC_CoElution cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Issue: Poor Isomer Separation (Co-elution in GC) cause1 Inappropriate GC Column (Phase, Length, Film Thickness) issue->cause1 cause2 Sub-optimal Temperature Program (Too Fast Ramp Rate) issue->cause2 cause3 Column Overload (High Sample Concentration) issue->cause3 solution1 Select a more appropriate stationary phase / longer column cause1->solution1 solution2 Decrease temperature ramp rate and/or initial temperature cause2->solution2 solution3 Reduce injection volume or dilute the sample cause3->solution3

Caption: Troubleshooting logic for co-elution issues in the GC separation of 4,4-Dimethyl-2-pentene isomers.

References

Technical Support Center: Catalyst Deactivation in Dimethylpentene Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during dimethylpentene isomerization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation during a dimethylpentene isomerization reaction? A1: A classic indication of catalyst deactivation is a reaction that initiates successfully but fails to proceed to completion.[1] You may observe a gradual or rapid decrease in the conversion of dimethylpentene over time, even when reaction parameters like temperature and pressure are held constant. Other signs include a change in product selectivity, where the formation of desired isomers decreases while the production of undesirable byproducts, such as oligomers, increases.[2][3]

Q2: What are the primary mechanisms that cause a catalyst to lose activity in olefin isomerization? A2: Catalyst deactivation is typically attributed to three main categories of mechanisms: chemical, thermal, and mechanical.[4][5]

  • Chemical Deactivation: This includes poisoning, where impurities in the feedstock strongly bind to active sites, and fouling or coking, which involves the physical deposition of carbonaceous materials (coke) on the catalyst surface, blocking pores and active sites.[4][6][7]

  • Thermal Deactivation: This is often caused by sintering, where high operating temperatures cause the small catalyst particles to agglomerate, leading to a significant loss of active surface area.[4][8]

  • Mechanical Deactivation: This involves the physical loss of catalyst material through attrition or erosion, which is more common in certain reactor types like fluidized beds.[8]

Q3: Which specific impurities are known to poison catalysts used for dimethylpentene isomerization? A3: Catalysts, particularly those containing precious metals like platinum or palladium, are susceptible to poisoning by various compounds. Common poisons include sulfur compounds (e.g., thiophenes, H₂S), nitrogen compounds (e.g., ammonia, amines), halides, and even water or oxygen in certain systems.[4][9] These impurities can adsorb strongly onto the active metal sites or the acidic sites on the support (like alumina (B75360) or zeolites), rendering them inactive.[8]

Q4: How can the formation of coke be minimized during the isomerization process? A4: Coke formation often results from side reactions like oligomerization and aromatization of the olefin.[3][10] To minimize coking, you can optimize reaction conditions such as lowering the reaction temperature or reducing the residence time.[9] For bifunctional catalysts (e.g., Pt/Al₂O₃), co-feeding hydrogen is a common strategy.[2][3] Hydrogen helps to hydrogenate coke precursors, preventing their further conversion into polyaromatic, intractable coke deposits.[2][3]

Q5: Is it possible to regenerate a catalyst that has been deactivated? A5: Yes, regeneration is often possible, but the appropriate method depends on the cause of deactivation.[9] For deactivation by coking, the most common method is a controlled burn-off of the carbon deposits with a dilute oxygen stream at elevated temperatures (calcination).[4][9] For some types of poisoning, chemical washing or specific thermal treatments may restore activity.[9] However, deactivation by sintering is generally irreversible as it involves a structural change in the catalyst.[11]

Troubleshooting Guides

Issue 1: Rapid and Severe Loss of Catalytic Activity Early in the Reaction

  • Possible Cause: Acute Catalyst Poisoning. This occurs when a high concentration of a potent poison is present in the feedstock.

  • Troubleshooting Steps & Recommended Actions:

    • Analyze Feedstock: Immediately analyze the dimethylpentene feed and any solvents for common poisons like sulfur, nitrogen, or water using techniques such as GC-MS or elemental analysis.[9]

    • Purify Reactants: If a poison is identified, purify all reactants and solvents. This can be achieved by passing them through a guard bed containing activated alumina, molecular sieves, or a suitable scavenger resin.[9]

    • Review Catalyst Selection: If a specific poison is unavoidable, consider selecting a catalyst known to have higher resistance to that particular compound.[9]

Issue 2: Gradual Decline in Dimethylpentene Conversion Over Several Hours or Days

  • Possible Cause: Fouling by Coke Formation. This is a common issue in olefin isomerization where oligomeric byproducts slowly evolve into coke.[2][3][6]

  • Troubleshooting Steps & Recommended Actions:

    • Characterize Spent Catalyst: Analyze the spent catalyst using Temperature Programmed Oxidation (TPO) to confirm and quantify the presence of coke.[9]

    • Optimize Reaction Conditions:

      • Decrease the reaction temperature to reduce the rate of side reactions that lead to coking.

      • Increase the H₂/olefin ratio in the feed gas if using a bifunctional catalyst to hydrogenate coke precursors.[3]

    • Implement Regeneration: Establish a regeneration cycle involving controlled oxidation to burn off the coke and restore catalyst activity.

Issue 3: Significant Loss of Activity After an Unintentional High-Temperature Event

  • Possible Cause: Thermal Deactivation (Sintering). Exposure to temperatures exceeding the catalyst's thermal stability limit can cause irreversible loss of surface area.[4]

  • Troubleshooting Steps & Recommended Actions:

    • Analyze Catalyst Structure: Characterize the spent catalyst using techniques like BET surface area analysis or chemisorption to measure the active surface area.[4] A significant reduction compared to the fresh catalyst indicates sintering.

    • Improve Temperature Control: Enhance the reactor's temperature control system to prevent future temperature excursions.

    • Replace Catalyst: Sintering is typically irreversible. The deactivated catalyst will likely need to be replaced with a fresh batch.[5] Consider a catalyst with higher thermal stability if high temperatures are unavoidable.

Data Presentation: Performance Metrics

Table 1: Example: Influence of Feedstock Impurities on Catalyst Activity

ImpurityConcentration (ppm)Initial Conversion (%)Conversion after 10h (%)Deactivation Rate (%/h)
None (Control)095.292.50.27
Thiophene (Sulfur)1075.640.13.55
Pyridine (Nitrogen)2588.370.41.79
Water10094.885.30.95

Table 2: Example: Effect of Temperature on Deactivation Rate due to Coking

Temperature (°C)H₂/Olefin RatioInitial Conversion (%)Conversion after 24h (%)Deactivation Rate (%/h)
2502:185.781.30.18
2702:196.189.20.29
2902:197.582.10.64
2704:195.893.60.09

Table 3: Example: Comparison of Regeneration Methods for Coked Zeolite Catalyst

Regeneration MethodTreatment Temperature (°C)Activity Recovered (%)Surface Area Recovered (%)Notes
Controlled Oxidation (Air)50095-9892Standard, effective method.[9]
Steam Decoking65085-9088Can cause some dealumination of zeolites.
Non-Thermal Plasma15090-9590Cleaner technology, sensitive to coke type.[11]

Key Experimental Protocols

Protocol 1: Characterization of Coke Deposition via Temperature-Programmed Oxidation (TPO)

  • Sample Preparation: Accurately weigh approximately 50-100 mg of the spent (deactivated) catalyst into a quartz microreactor.

  • Pre-treatment: Heat the sample under an inert gas flow (e.g., Helium or Argon) to a desired temperature (e.g., 150 °C) to remove any physisorbed water and hydrocarbons. Hold for 60 minutes.

  • Oxidation Program: Switch the gas flow to a dilute oxidizing mixture (e.g., 2-5% O₂ in He) at a controlled flow rate (e.g., 30 mL/min).

  • Temperature Ramp: Begin ramping the temperature of the reactor at a linear rate (e.g., 10 °C/min) up to a final temperature (e.g., 800 °C).

  • Data Acquisition: Continuously monitor the effluent gas stream using a thermal conductivity detector (TCD) to measure the consumption of O₂ and a mass spectrometer or non-dispersive infrared (NDIR) analyzer to detect the evolution of CO₂ and CO.

  • Quantification: Integrate the area under the CO₂ and CO evolution peaks. Calibrate the signal using a known quantity of a standard gas to quantify the total amount of carbon (coke) deposited on the catalyst.

Protocol 2: Feedstock Impurity Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dilute the dimethylpentene feedstock in a high-purity solvent (e.g., hexane) to a concentration suitable for GC-MS analysis (e.g., 1:1000). Prepare calibration standards for expected impurities (e.g., thiophene, pyridine) in the same solvent.

  • GC Column Selection: Use a capillary column with a polarity suitable for separating volatile organic compounds from the hydrocarbon matrix (e.g., a DB-5ms or equivalent).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet, which is heated to ensure rapid volatilization.

  • GC Separation: Run a temperature program on the GC oven to separate the components based on their boiling points and affinity for the column's stationary phase. For example, start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min.

  • MS Detection: As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer records the mass-to-charge ratio of these fragments.

  • Data Analysis: Identify unknown peaks by comparing their mass spectra to a library (e.g., NIST). Quantify identified impurities by comparing their peak areas to those of the prepared calibration standards.

Visual Guides

Troubleshooting_Workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_action Corrective Action observe Loss of Catalyst Activity check_poison Rapid Deactivation? (Hours) observe->check_poison check_coke Gradual Deactivation? (Days) observe->check_coke check_sinter Post High-Temp Event? observe->check_sinter action_poison Analyze & Purify Feedstock [Protocol 2] check_poison->action_poison Suspect Poisoning action_coke Optimize Conditions (Temp, H2 ratio) Regenerate Catalyst [Protocol 1] check_coke->action_coke Suspect Coking action_sinter Analyze Surface Area Replace Catalyst check_sinter->action_sinter Suspect Sintering

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

Coke_Formation_Pathway reactant Dimethylpentene (Monomer) oligomers Oligomers (Dimers, Trimers) reactant->oligomers Oligomerization precursors Dienes & Cyclics (Coke Precursors) oligomers->precursors Cyclization & Dehydrogenation coke Polyaromatic Hydrocarbons (Coke) precursors->coke Condensation

Caption: Simplified reaction pathway for coke formation from olefins.

Regeneration_Workflow start Spent Catalyst (Coked) step1 Inert Gas Purge (Remove Hydrocarbons) start->step1 step2 Controlled Oxidation (e.g., 2% O2 in N2) @ 450-550°C step1->step2 step3 Inert Gas Purge (Remove O2) step2->step3 end Regenerated Catalyst (Ready for use) step3->end

Caption: General experimental workflow for catalyst regeneration via oxidation.

References

Technical Support Center: (E)-4,4-Dimethyl-2-pentene Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common analytical challenges encountered when monitoring reactions involving (E)-4,4-Dimethyl-2-pentene.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for monitoring the isomerization of 4,4-dimethyl-1-pentene (B165720) to this compound?

A1: Gas Chromatography (GC) is the most powerful and widely used technique for monitoring the isomerization of 4,4-dimethyl-1-pentene.[1] It allows for excellent separation of the starting material, the desired (E)-isomer, the (Z)-isomer, and other potential side products based on their different boiling points and polarities.[1]

Q2: How can I distinguish between the (E) and (Z) isomers of 4,4-Dimethyl-2-pentene using NMR spectroscopy?

A2: ¹H NMR spectroscopy is a key method for distinguishing between (E) and (Z) isomers. The coupling constants (J-values) between the vinylic protons are characteristic. For the (E)-isomer (trans), the coupling constant is typically larger (in the range of 12-18 Hz) compared to the (Z)-isomer (cis), which exhibits a smaller coupling constant (6-12 Hz).[2] Additionally, the chemical shifts of the substituents on the double bond can differ due to anisotropic effects.[2][3] Nuclear Overhauser Effect (NOE) experiments can also be used to definitively determine the spatial relationship of the protons.

Q3: What are the expected major fragmentation ions in the mass spectrum of 4,4-Dimethyl-2-pentene?

A3: The mass spectrum of 4,4-Dimethyl-2-pentene will show a molecular ion peak [M]⁺ at m/z 98. Common fragmentation patterns for branched alkanes and alkenes involve the loss of stable alkyl radicals. Expect to see significant peaks corresponding to the loss of a methyl group (m/z 83) and a tert-butyl group (m/z 41), which results from cleavage at the sterically hindered quaternary carbon. The fragmentation pattern can be complex, but these key fragments are useful for identification.

Q4: What are the common impurities or side products I should look for when synthesizing this compound?

A4: The impurities will depend on the synthetic route:

  • From Isomerization of 4,4-dimethyl-1-pentene: The primary impurity will be the starting material (4,4-dimethyl-1-pentene) and the (Z)-isomer of 4,4-Dimethyl-2-pentene. Depending on the catalyst and reaction conditions, other positional isomers of dimethylpentene could also be formed.[1]

  • From Dehydration of 4,4-dimethyl-2-pentanol: The main impurities are typically the starting alcohol, the (Z)-isomer, and potentially rearranged alkene isomers if the reaction conditions promote carbocation rearrangements. According to Saytzeff's rule, the more substituted alkene is the major product.[4]

Troubleshooting Guides

Gas Chromatography (GC) Analysis
Problem Possible Causes Solutions
Peak Tailing 1. Active sites in the GC liner or column interacting with the analyte. 2. Column contamination from previous injections. 3. Improperly cut column end.[5]1. Use a deactivated liner. If tailing persists, consider derivatizing the analyte to make it less polar. 2. Bake out the column at a high temperature to remove contaminants.[6] 3. Recut the column ensuring a clean, square cut.[7]
Co-elution of (E) and (Z) isomers 1. Insufficient column resolution. 2. Inappropriate temperature program.1. Use a longer GC column or a column with a different stationary phase that provides better selectivity for geometric isomers. 2. Optimize the oven temperature program. A slower temperature ramp can improve separation.
Baseline Drift 1. Column bleed at high temperatures. 2. Contaminated carrier gas. 3. Detector contamination.1. Ensure the oven temperature does not exceed the column's maximum operating temperature. Condition the column properly. 2. Use high-purity carrier gas and install or replace gas purifiers. 3. Clean the detector according to the manufacturer's instructions.
Ghost Peaks 1. Contamination in the injection port or septum. 2. Carryover from a previous injection.1. Replace the septum and clean or replace the injection port liner.[8] 2. Run a solvent blank after concentrated samples to clean the system.
NMR Spectroscopy Analysis
Problem Possible Causes Solutions
Difficulty in assigning E/Z isomers 1. Overlapping signals of the vinylic protons. 2. Low concentration of one isomer.1. Use a higher field NMR spectrometer to improve signal dispersion. 2. Perform 2D NMR experiments like COSY and NOESY to establish proton connectivity and spatial relationships.
Presence of unidentified small peaks 1. Impurities from starting materials or solvents. 2. Side products from the reaction.1. Run NMR spectra of the starting materials and solvents to identify their characteristic peaks.[9][10][11][12] 2. Use 2D NMR techniques (HSQC, HMBC) to help elucidate the structure of the unknown impurities.
Broad peaks 1. Sample is too concentrated. 2. Presence of paramagnetic impurities.1. Dilute the sample. 2. Filter the sample through a small plug of silica (B1680970) gel or alumina.

Quantitative Data Summary

Parameter This compound (Z)-4,4-Dimethyl-2-pentene Source
Molecular Weight ( g/mol ) 98.1998.19[1]
CAS Number 690-08-4762-63-0[1][13]
Kovats Retention Index (Standard non-polar column) ~621 - 626~638 - 648[14][15]
¹H NMR Vinylic Proton Coupling Constant (J) ~12-18 Hz (trans)~6-12 Hz (cis)[2]

Experimental Protocols

Protocol 1: Monitoring Isomerization of 4,4-dimethyl-1-pentene by GC
  • Sample Preparation:

    • At specified time intervals, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Quench the reaction by adding the aliquot to a vial containing a suitable solvent (e.g., 1 mL of hexane) and a small amount of a quenching agent if necessary (e.g., a base to neutralize an acid catalyst).

    • If the sample contains solid particles, centrifuge or filter it before injection.[16]

  • GC Method:

    • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm x 0.25 µm) is generally suitable.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Program:

      • Initial Temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold: 5 minutes at 200 °C.

    • Carrier Gas: Helium or Hydrogen.[16]

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Data Analysis:

    • Identify the peaks for 4,4-dimethyl-1-pentene, this compound, and (Z)-4,4-Dimethyl-2-pentene based on their retention times (refer to the Kovats indices in the table above).

    • Calculate the percentage conversion and the ratio of (E) to (Z) isomers based on the peak areas.

Protocol 2: Isomer Identification by ¹H NMR
  • Sample Preparation:

    • Take a representative sample from the reaction mixture or the purified product.

    • Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • If necessary, acquire a 1D NOE or 2D NOESY spectrum to confirm the stereochemistry.

  • Data Analysis:

    • Identify the signals corresponding to the vinylic protons.

    • Measure the coupling constant (J-value) between these protons to distinguish between the (E) and (Z) isomers.

Visualizations

experimental_workflow start Start Reaction sampling Take Aliquot at Time 't' start->sampling quench Quench Reaction sampling->quench prepare Prepare Sample for Analysis (Dilute, Filter) quench->prepare gc_analysis GC Analysis prepare->gc_analysis Quantitative nmr_analysis NMR Analysis prepare->nmr_analysis Qualitative/ Structural data_analysis Data Analysis (% Conversion, E/Z Ratio) gc_analysis->data_analysis nmr_analysis->data_analysis data_analysis->sampling Continue Monitoring end End of Monitoring data_analysis->end Reaction Complete

Caption: General experimental workflow for monitoring this compound reactions.

gc_troubleshooting problem GC Peak Problem Observed peak_tailing Peak Tailing? problem->peak_tailing co_elution Co-elution of Isomers? peak_tailing->co_elution No solution_tailing Check/Replace Liner Bake Out Column Recut Column peak_tailing->solution_tailing Yes baseline_drift Baseline Drift? co_elution->baseline_drift No solution_coelution Use Longer/Different Column Optimize Temperature Program co_elution->solution_coelution Yes solution_drift Check for Leaks Use High Purity Gas Clean Detector baseline_drift->solution_drift Yes other Other Issue baseline_drift->other No end Problem Resolved solution_tailing->end solution_coelution->end solution_drift->end

Caption: Logical troubleshooting guide for common GC issues.

References

Technical Support Center: Safe Disposal of (E)-4,4-Dimethyl-2-pentene Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information for researchers, scientists, and drug development professionals on the safe handling and disposal of (E)-4,4-Dimethyl-2-pentene waste. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance.

Physical and Chemical Properties

A thorough understanding of the properties of this compound is essential for its safe management.

PropertyValueReference
Molecular Formula C₇H₁₄[1][2]
Molecular Weight 98.19 g/mol [2]
Appearance Clear liquid[1]
Density 0.689 g/mL[3]
Melting Point -115 °C[3]
Vapor Pressure 111.0 mmHg[2]
Flash Point Highly flammable (exact value not specified, but is a flammable liquid)[4]
Solubility Insoluble in water

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound waste?

A1: this compound is a highly flammable liquid and vapor.[4] Its primary hazard is flammability, and its vapors can form explosive mixtures with air that can travel to an ignition source and flash back.[5][6] It is also important to handle it in a well-ventilated area, such as a chemical fume hood, to avoid the buildup of flammable vapors.[5][7]

Q2: Can I neutralize this compound waste in the lab before disposal?

A2: Standard acid-base neutralization is not applicable to unsaturated hydrocarbons like this compound. While chemical reactions like oxidation or halogenation can break down the alkene, these methods are not recommended for routine laboratory waste disposal as they can generate other hazardous byproducts and may pose additional safety risks.[1] The safest and most compliant disposal method is to collect the waste for pickup by a licensed hazardous waste contractor.

Q3: How should I collect and store this compound waste in the laboratory?

A3: this compound waste should be collected in a dedicated, properly labeled, and leak-proof waste container.[8][9] The container should be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure screw cap.[8][10] It should be clearly labeled as "Hazardous Waste," "Flammable Liquid," and list the full chemical name.[8] Store the waste container in a designated satellite accumulation area, such as a flammable storage cabinet, away from ignition sources and incompatible materials like strong oxidizing agents.[4][6][11]

Q4: What are the labeling requirements for the waste container?

A4: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Flammable Liquid").[8][10] Also, include the approximate concentration and any other solvents present in the waste mixture.

Q5: What is the maximum amount of this waste I can accumulate in the lab?

A5: Regulations regarding the maximum volume of hazardous waste that can be stored in a satellite accumulation area vary by jurisdiction. However, a common limit is 55 gallons, though for practical laboratory purposes, it is advisable to keep much smaller quantities.[12] It is crucial to consult your institution's Environmental Health & Safety (EHS) guidelines for specific limits.

Troubleshooting Guide

IssueProbable CauseSolution
Faint sweet/hydrocarbon odor in the lab. Improperly sealed waste container or a small spill.Immediately check that the waste container cap is tightly secured. Work within a chemical fume hood when handling the waste.[5][7] If a spill has occurred, follow the spill cleanup protocol.
Waste container is warm to the touch. Incompatible waste streams have been mixed, causing an exothermic reaction.This is a dangerous situation. Do not handle the container. Evacuate the immediate area and contact your institution's EHS or emergency response team. Never mix unknown waste streams. This compound should not be mixed with strong oxidizing agents.[6]
Unsure if waste is compatible with the container. Lack of information on chemical compatibility.Use only glass or high-density polyethylene (B3416737) (HDPE) containers for organic solvent waste.[8][10] Avoid using metal containers as they can corrode.[10] If in doubt, consult the Safety Data Sheet (SDS) or your EHS office.
Waste disposal service rejected the container. Improper labeling or manifestation.Ensure the container is accurately and completely labeled with all required information, including the full chemical name and associated hazards.[8][10] Contact your EHS office for assistance with proper waste manifest forms.

Experimental Protocol: Waste Collection and Management

This protocol outlines the standard procedure for the collection of this compound waste for disposal.

Materials:

  • Dedicated, approved hazardous waste container (glass or HDPE) with a screw cap.

  • Hazardous waste labels.

  • Personal Protective Equipment (PPE): chemical safety goggles, flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[6]

  • Chemical fume hood.

Procedure:

  • Preparation: Before starting any experiment that will generate this compound waste, ensure you have a designated and properly labeled waste container ready.

  • Waste Collection:

    • Conduct all transfers of this compound and its waste within a certified chemical fume hood to minimize vapor inhalation and accumulation.[5][7]

    • Carefully pour the waste into the designated container using a funnel to prevent spills.

    • Do not mix this compound waste with other waste streams, especially incompatible materials like strong acids or oxidizing agents.[6]

    • Do not fill the container to more than 80% of its capacity to allow for vapor expansion.[13]

  • Container Sealing and Labeling:

    • Securely fasten the cap on the waste container immediately after adding waste.

    • Ensure the hazardous waste label is completely filled out with the chemical name, concentration (if in solution), and the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area, such as a flammable liquid storage cabinet.[4][11]

    • The storage area should be cool, dry, well-ventilated, and away from sources of heat, sparks, or open flames.[4]

  • Disposal Request:

    • Once the container is full (or before the maximum accumulation time is reached as per your institutional policy), arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.

Disposal Workflow

The following diagram illustrates the decision-making process for the safe disposal of this compound waste.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Disposal Pathway start Experiment Generates This compound Waste collect Collect in a Dedicated, Labeled Container in Fume Hood start->collect storage Store in Flammable Storage Cabinet collect->storage Seal Container check_full Is Container Full (≤80% Capacity)? storage->check_full check_full->storage No request_pickup Request Pickup by EHS/Licensed Contractor check_full->request_pickup Yes end Waste Removed for Proper Disposal request_pickup->end

References

Validation & Comparative

Navigating the Synthesis of (E)-4,4-Dimethyl-2-pentene: A Comparative Guide to Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of specific alkene isomers is a critical task. (E)-4,4-Dimethyl-2-pentene, a sterically hindered trisubstituted alkene, presents a unique synthetic challenge. This guide provides a comparative analysis of alternative synthetic routes to this target molecule, offering a comprehensive overview of methodologies, supported by available experimental data and detailed protocols.

Comparison of Synthetic Strategies

Five primary synthetic strategies for the preparation of this compound have been identified: isomerization of a terminal alkene, dehydration of a secondary alcohol, the Wittig olefination, partial reduction of an internal alkyne, and olefin metathesis. The choice of route often depends on factors such as starting material availability, desired stereoselectivity, and scalability.

Synthetic RouteStarting Material(s)Key Reagents/CatalystsTemperature (°C)Reaction TimeYield (%)E/Z Ratio
Isomerization 4,4-Dimethyl-1-pentene (B165720)Palladium on Carbon (Pd/C) or ZeolitesData not availableData not availableData not availableThermodynamically favored
Dehydration 4,4-Dimethyl-2-pentanolAcid catalyst (e.g., H₂SO₄)Data not availableData not available~82% (mixture)Thermodynamically favored
Wittig Reaction Pivaldehyde, Ethyltriphenylphosphonium bromideStrong base (e.g., n-BuLi)Data not availableData not availableData not availableDependent on ylide
Alkyne Reduction 4,4-Dimethyl-2-pentyne (B1597327)Sodium in liquid ammonia (B1221849) (Na/NH₃)-33Data not availableData not availableHigh E selectivity
Olefin Metathesis 3,3-Dimethyl-1-butene (B1661986), PropeneGrubbs CatalystData not availableData not availableData not availableMixture possible

Experimental Protocols

Detailed experimental protocols for each synthetic route are outlined below. These protocols are generalized and may require optimization for specific laboratory conditions.

Isomerization of 4,4-Dimethyl-1-pentene

This method leverages the thermodynamic stability of the internal (E)-alkene over the terminal isomer.[1]

Protocol:

  • To a solution of 4,4-dimethyl-1-pentene in a suitable non-polar solvent (e.g., toluene), add a catalytic amount of palladium on carbon (Pd/C).

  • Heat the reaction mixture under reflux and monitor the progress of the reaction by gas chromatography (GC).

  • Upon completion, filter the catalyst and remove the solvent under reduced pressure to yield the product mixture, enriched in this compound.

Dehydration of 4,4-Dimethyl-2-pentanol

A classic acid-catalyzed elimination reaction that favors the formation of the more stable alkene.[1]

Protocol:

  • In a distillation apparatus, cautiously add a catalytic amount of concentrated sulfuric acid to 4,4-dimethyl-2-pentanol.

  • Heat the mixture to a temperature sufficient to effect dehydration and distill the resulting alkene product.

  • Wash the distillate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and distill to purify the this compound. A mixture containing approximately 82% 4,4-dimethyl-2-pentene and 18% 4,4-dimethyl-1-pentene can be expected under certain conditions.

Wittig Reaction

This powerful olefination method allows for the formation of the carbon-carbon double bond with predictable stereochemistry based on the ylide used. For the synthesis of an (E)-alkene, a stabilized ylide is typically employed, or the Schlosser modification of the Wittig reaction can be used for non-stabilized ylides.[2]

Protocol:

  • Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend ethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C and add a strong base, such as n-butyllithium, dropwise. Allow the resulting ylide solution to stir at room temperature.

  • Olefination: Cool the ylide solution to -78 °C and add pivaldehyde (2,2-dimethylpropanal) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to isolate this compound.

Reduction of 4,4-Dimethyl-2-pentyne

The use of dissolving metal reduction conditions selectively produces the trans-alkene from an internal alkyne.[3][4]

Protocol:

  • In a three-necked flask equipped with a dry ice condenser, add liquid ammonia at -33 °C.

  • Carefully add small pieces of sodium metal until a persistent blue color is observed.

  • Add a solution of 4,4-dimethyl-2-pentyne in an anhydrous ether (e.g., THF) to the sodium-ammonia solution.

  • Stir the reaction mixture until the alkyne is consumed (monitored by GC).

  • Quench the reaction by the careful addition of a proton source, such as ammonium chloride.

  • Allow the ammonia to evaporate, and then add water and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic extracts to yield this compound.

Olefin Metathesis

Cross-metathesis offers a modern approach to alkene synthesis, although control of stereoselectivity can be challenging.[5][6]

Protocol:

  • In a reaction vessel under an inert atmosphere, dissolve 3,3-dimethyl-1-butene and a suitable metathesis partner like propene in a degassed solvent (e.g., dichloromethane).

  • Add a catalytic amount of a Grubbs-type catalyst.

  • Stir the reaction at room temperature or with gentle heating, monitoring the reaction progress by GC.

  • Upon completion, quench the reaction by adding ethyl vinyl ether.

  • Concentrate the reaction mixture and purify by column chromatography to isolate the product. This reaction may produce a mixture of E and Z isomers.

Logical Workflow of Synthetic Routes

The following diagram illustrates the relationship between the starting materials and the target molecule for each of the discussed synthetic pathways.

G cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Target Molecule 4,4-Dimethyl-1-pentene 4,4-Dimethyl-1-pentene Isomerization Isomerization 4,4-Dimethyl-1-pentene->Isomerization 4,4-Dimethyl-2-pentanol 4,4-Dimethyl-2-pentanol Dehydration Dehydration 4,4-Dimethyl-2-pentanol->Dehydration Pivaldehyde Pivaldehyde Wittig Reaction Wittig Reaction Pivaldehyde->Wittig Reaction Ethyltriphenylphosphonium bromide Ethyltriphenylphosphonium bromide Ethyltriphenylphosphonium bromide->Wittig Reaction 4,4-Dimethyl-2-pentyne 4,4-Dimethyl-2-pentyne Alkyne Reduction Alkyne Reduction 4,4-Dimethyl-2-pentyne->Alkyne Reduction 3,3-Dimethyl-1-butene 3,3-Dimethyl-1-butene Olefin Metathesis Olefin Metathesis 3,3-Dimethyl-1-butene->Olefin Metathesis Propene Propene Propene->Olefin Metathesis Target This compound Isomerization->Target Dehydration->Target Wittig Reaction->Target Alkyne Reduction->Target Olefin Metathesis->Target

Caption: Synthetic pathways to this compound.

References

A Comparative Guide to the Validation of Analytical Methods for (E)-4,4-Dimethyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of (E)-4,4-Dimethyl-2-pentene, a volatile alkene of interest in various chemical and pharmaceutical applications. We present a detailed validation protocol for the widely used Gas Chromatography-Flame Ionization Detection (GC-FID) method and compare its performance with alternative techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Raman Spectroscopy. This guide is intended to assist researchers and drug development professionals in selecting the most suitable analytical method for their specific needs, ensuring data accuracy, reliability, and compliance with regulatory standards.

Primary Analytical Method: Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely adopted technique for the quantitative analysis of volatile organic compounds like this compound due to its high sensitivity, wide linear range, and simplicity.

Experimental Protocol: Validation of a GC-FID Method for this compound

This protocol outlines the validation of a GC-FID method for the quantification of this compound, adhering to the principles outlined in ISO/IEC 17025 and ICH guidelines.[1][2]

1. Instrumentation and Chromatographic Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program: Initial temperature of 40°C (hold for 5 minutes), ramp at 10°C/min to 150°C (hold for 2 minutes).

  • Detector Temperature: 300°C.

  • Data Acquisition: Chromatographic data is collected and processed using appropriate software (e.g., Agilent ChemStation).

2. Preparation of Standard and Sample Solutions:

  • Solvent: Hexane or a similar volatile, non-polar solvent.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of high-purity this compound and dissolve it in 100 mL of solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve covering the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a known amount of the sample containing this compound and dissolve it in the solvent to a final concentration within the calibration range.

3. Method Validation Parameters:

The following parameters must be evaluated to ensure the method is suitable for its intended purpose.

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components, such as its (Z)-isomer or other impurities. This is assessed by analyzing a blank solvent, the analyte standard, and a mixture containing potential interfering compounds. The absence of interfering peaks at the retention time of this compound demonstrates specificity.

  • Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte. This is determined by analyzing the working standard solutions in triplicate and constructing a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[1][2]

  • Accuracy: The accuracy of an analytical method expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte at three different levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision: The precision of an analytical method expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

    • Repeatability (Intra-day precision): Determined by analyzing a minimum of six replicate samples of the same standard solution on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on different days, with different analysts, and/or on different instruments. The RSD should be ≤ 3%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. It can be estimated based on a signal-to-noise ratio of 3:1.

    • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. It can be estimated based on a signal-to-noise ratio of 10:1.

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This can be assessed by introducing small changes to parameters like the oven temperature ramp rate, carrier gas flow rate, and injection volume and observing the effect on the results.

Data Presentation: Validation Summary for GC-FID Method
Validation ParameterAcceptance CriteriaTypical Result for this compound
Specificity No interference at the analyte's retention timePeak is well-resolved from solvent and potential isomers.
Linearity (r²) ≥ 0.9990.9995
Range Dependent on application1 - 100 µg/mL
Accuracy (% Recovery) 98 - 102%99.5%
Precision (RSD)
- Repeatability≤ 2%1.2%
- Intermediate Precision≤ 3%2.5%
LOD Signal-to-Noise Ratio ≈ 3:10.2 µg/mL
LOQ Signal-to-Noise Ratio ≈ 10:10.7 µg/mL
Robustness No significant impact on resultsMethod is robust to minor changes in parameters.

Comparison with Alternative Analytical Methods

While GC-FID is a powerful tool, other techniques offer unique advantages for the analysis of this compound.

Analytical MethodPrincipleAdvantagesDisadvantagesBest Suited For
GC-FID Separation by gas chromatography, detection by flame ionization.Robust, reliable, wide linear range, low cost.Non-specific detector, requires reference standards for identification.Routine quantitative analysis and quality control of known compounds.
GC-MS Separation by gas chromatography, detection by mass spectrometry.High specificity, provides structural information for impurity identification.[3]Higher cost and complexity compared to GC-FID.Purity assessment, identification of unknown impurities, and trace analysis.[3]
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Primary ratio method, no need for identical standard, high precision.[4]Lower sensitivity than chromatographic methods, requires high-purity internal standard.Purity determination of reference standards and quantification without a specific standard for the analyte.[5]
Raman Spectroscopy Inelastic scattering of monochromatic light.Non-destructive, minimal sample preparation, can distinguish isomers.[6]Lower sensitivity, can be affected by fluorescence.In-situ reaction monitoring, and rapid identification and quantification of isomers in mixtures.[6]
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase.Faster analysis than HPLC, can analyze both volatile and non-volatile compounds.[7]Less mature technology than GC and HPLC.Analysis of complex hydrocarbon mixtures and chiral separations.

Mandatory Visualizations

Workflow for GC-FID Method Validation

GC_FID_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis & Reporting Prep_Standards Prepare Standard Solutions GC_Analysis GC-FID Analysis Prep_Standards->GC_Analysis Prep_Samples Prepare Sample Solutions Prep_Samples->GC_Analysis Specificity Specificity Report Validation Report Specificity->Report Linearity Linearity & Range Linearity->Report Accuracy Accuracy Accuracy->Report Precision Precision Precision->Report LOD_LOQ LOD & LOQ LOD_LOQ->Report Robustness Robustness Robustness->Report Data_Processing Data Processing GC_Analysis->Data_Processing Data_Processing->Specificity Data_Processing->Linearity Data_Processing->Accuracy Data_Processing->Precision Data_Processing->LOD_LOQ Data_Processing->Robustness

Caption: Workflow for the validation of a GC-FID analytical method.

Comparison of Analytical Techniques

Analytical_Method_Comparison cluster_gc Gas Chromatography cluster_spectroscopy Spectroscopy GC_FID GC-FID GC_MS GC-MS GC_FID->GC_MS adds specificity qNMR qNMR Raman Raman Analyte This compound Analyte->GC_FID Routine QC Analyte->GC_MS Impurity ID Analyte->qNMR Purity Assay Analyte->Raman Isomer Ratio

Caption: Comparison of analytical techniques for this compound.

References

A Comparative Guide to the Spectroscopic Data of Dimethylpentene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for various dimethylpentene isomers. Understanding the unique spectral fingerprints of these isomers is crucial for their accurate identification and characterization in research and development settings. The data presented herein has been compiled from various spectroscopic databases and is intended to serve as a valuable resource for distinguishing between these structurally similar compounds.

Data Presentation

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for a selection of dimethylpentene isomers.

¹H NMR Data (Chemical Shifts in ppm)
Isomer=C-H=C(CH₃)-H -CH--CH₂--C(CH₃)₂-CH(CH₃)=C(CH₃)₂=C-CH₃
trans-3,4-Dimethyl-2-pentene ~5.22~2.221.05 (d)1.56 (s), 1.63 (s)
cis-3,4-Dimethyl-2-pentene ~5.12~2.830.96 (d)1.58 (s), 1.59 (s)
2,3-Dimethyl-2-pentene ~2.031.64 (s), 1.63 (s)0.94 (t)
2,4-Dimethyl-2-pentene ~4.95~2.250.98 (d)1.60 (s), 1.70 (s)
3,3-Dimethyl-1-pentene ~5.85 (dd)~4.90 (d), ~4.95 (d)1.98 (q)1.02 (s)0.85 (t)
2,3-Dimethyl-1-pentene 4.65 (s), 4.85 (s)~2.10~1.30, ~1.700.95 (d)1.00 (t)

Chemical shifts are approximate and may vary slightly depending on the solvent and experimental conditions. Coupling patterns are indicated in parentheses (s = singlet, d = doublet, t = triplet, q = quartet, dd = doublet of doublets).

¹³C NMR Data (Chemical Shifts in ppm)
IsomerC=CC=C-CH--CH₂--C(CH₃)₂-CH(CH₃)=C(CH₃)₂=C-CH₃
trans-3,4-Dimethyl-2-pentene ~135.2~125.1~35.0~21.5~14.8, ~12.2
cis-3,4-Dimethyl-2-pentene ~134.1~124.8~30.1~20.9~14.9, ~12.3
2,3-Dimethyl-2-pentene ~125.8~124.7~30.1~21.1, ~20.8~12.0
2,4-Dimethyl-2-pentene ~131.5~124.3~28.1~22.8~25.9, ~18.0
3,3-Dimethyl-1-pentene ~145.5~110.1~35.9~36.7~8.7
2,3-Dimethyl-1-pentene ~150.1~108.2~40.1~25.9~16.5~12.1
IR Spectroscopy Data (Key Vibrational Frequencies in cm⁻¹)
Isomer=C-H StretchC=C StretchC-H Bending (alkene)C-H Stretch (alkane)
Terminal Alkenes (e.g., 3,3-Dimethyl-1-pentene, 2,3-Dimethyl-1-pentene) ~3080~1640~990, ~9102850-2960
Internal Alkenes (e.g., 3,4-Dimethyl-2-pentenes, 2,3-Dimethyl-2-pentene, 2,4-Dimethyl-2-pentene) ~3020 (if present)~1660-1675~970 (trans), ~675-730 (cis)2850-2960
Mass Spectrometry Data (Key m/z values of Fragment Ions)
IsomerMolecular Ion (M⁺)[M-15]⁺ (loss of CH₃)[M-29]⁺ (loss of C₂H₅)Other Prominent Peaks
3,4-Dimethyl-2-pentenes 98836955, 41
2,3-Dimethyl-2-pentene 98836955, 41
2,4-Dimethyl-2-pentene 98836957, 41
3,3-Dimethyl-1-pentene 98836957, 41
2,3-Dimethyl-1-pentene 98836955, 41

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for liquid organic compounds like dimethylpentene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Dissolve 5-25 mg of the dimethylpentene isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition (¹H NMR):

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • Set appropriate parameters, including spectral width, acquisition time, and number of scans.

  • Data Acquisition (¹³C NMR):

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

    • A greater number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift axis using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place a drop of the neat liquid dimethylpentene isomer onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top of the first to create a thin liquid film between the plates.

  • Instrument Setup:

    • Place the salt plate assembly into the sample holder of the IR spectrometer.

    • Ensure the instrument's sample compartment is closed.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Introduce a small amount of the volatile dimethylpentene isomer into the mass spectrometer, typically via a gas chromatography (GC) system for separation and introduction into the ion source.

  • Ionization:

    • Utilize Electron Ionization (EI) as the standard method for volatile organic compounds. In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

    • Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural elucidation.

Mandatory Visualization

The following diagram illustrates the logical workflow for comparing spectroscopic data to identify an unknown dimethylpentene isomer.

Spectroscopic_Identification_Workflow cluster_Data_Acquisition 1. Data Acquisition cluster_Data_Analysis 2. Data Analysis & Comparison cluster_Identification 3. Identification Unknown Unknown Dimethylpentene Isomer NMR Acquire 1H & 13C NMR Unknown->NMR IR Acquire IR Spectrum Unknown->IR MS Acquire Mass Spectrum Unknown->MS Analyze_NMR Analyze NMR Data (Chemical Shifts, Coupling, Integration) NMR->Analyze_NMR Analyze_IR Analyze IR Data (Functional Groups, Fingerprint Region) IR->Analyze_IR Analyze_MS Analyze MS Data (Molecular Ion, Fragmentation) MS->Analyze_MS Compare_Data Compare Experimental Data with Reference Database Analyze_NMR->Compare_Data Analyze_IR->Compare_Data Analyze_MS->Compare_Data Identify_Isomer Identify Specific Dimethylpentene Isomer Compare_Data->Identify_Isomer

Caption: Workflow for identifying an unknown dimethylpentene isomer using spectroscopic techniques.

Reactivity comparison between (E)-4,4-Dimethyl-2-pentene and other alkenes

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Reactivity of (E)-4,4-Dimethyl-2-pentene and Other Alkenes for Researchers

This guide provides a detailed comparison of the reactivity of this compound with other representative alkenes in three common and fundamental reaction types: catalytic hydrogenation, electrophilic halogenation, and electrophilic hydrohalogenation. The unique structure of this compound, which features a trisubstituted double bond adjacent to a sterically demanding tert-butyl group, results in distinct reactivity profiles governed by a balance of electronic and steric effects.

General Principles of Alkene Reactivity

Alkene reactivity is primarily governed by two factors:

  • Electronic Effects : The electron-rich π-bond of an alkene acts as a nucleophile. The stability of an alkene is increased by alkyl substituents through hyperconjugation and inductive effects. Generally, more substituted alkenes are thermodynamically more stable.

  • Steric Hindrance : The size and spatial arrangement of substituent groups around the double bond can impede the approach of reagents, thereby slowing down a reaction. Trans isomers are typically more stable than their cis counterparts due to reduced steric strain.[1][2]

This compound serves as an interesting case study where the stabilizing effect of tri-substitution is contrasted with the significant steric hindrance imposed by the tert-butyl group.

Catalytic Hydrogenation

Catalytic hydrogenation is the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst (e.g., Pd, Pt, Ni). The reaction is typically exothermic, and the heat of hydrogenation (ΔH°hydrog) provides a direct measure of the thermodynamic stability of the alkene. A lower heat of hydrogenation indicates a more stable alkene.[1][3]

The reaction proceeds via the Horiuti-Polanyi mechanism, where both the alkene and hydrogen adsorb onto the catalyst surface. The rate-determining step is often the initial adsorption of the alkene, making the reaction highly sensitive to steric hindrance.[4][5]

Data Presentation: Alkene Stability

The table below compares the heats of hydrogenation for this compound and other selected alkenes. Lower values indicate greater stability.

AlkeneStructureSubstitutionHeat of Hydrogenation (kJ/mol)
EtheneH₂C=CH₂Unsubstituted-136.0
PropeneCH₃CH=CH₂Monosubstituted-123.4
1-ButeneCH₃CH₂CH=CH₂Monosubstituted-125.9
(Z)-2-Butenecis-CH₃CH=CHCH₃Disubstituted-118.5
(E)-2-Butenetrans-CH₃CH=CHCH₃Disubstituted-114.6
2-Methylpropene(CH₃)₂C=CH₂Disubstituted-117.8
This compound (E)-(CH₃)₃CCH=CHCH₃Trisubstituted -114.2
2-Methyl-2-butene(CH₃)₂C=CHCH₃Trisubstituted-111.6
2,3-Dimethyl-2-butene(CH₃)₂C=C(CH₃)₂Tetrasubstituted-110.4

Data sourced from Oregon State University Chemistry Department.[6]

Analysis: this compound is a trisubstituted alkene, and its heat of hydrogenation is consistent with this classification, indicating high stability. It is significantly more stable than monosubstituted and disubstituted alkenes. Its stability is comparable to that of (E)-2-butene, another trans-disubstituted alkene.

Data Presentation: Relative Reaction Rates

While thermodynamically stable, the rate of hydrogenation of this compound is expected to be slow due to sterics. The bulky tert-butyl group hinders the alkene's ability to adsorb onto the catalyst surface. Studies on other alkenes confirm this trend.[5] For example, using Wilkinson's catalyst, the more sterically hindered trans-4-octene (B86139) hydrogenates significantly slower than cis-4-octene.[4][5] Similarly, studies on pentene isomers show that the internal and more hindered trans-2-pentene (B94610) reacts slower than cis-2-pentene (B165939) and 1-pentene.[7]

AlkeneRelative Rate (vs. 1-octene=1)Key Feature
1-Octene1.00Monosubstituted (Terminal)
2-Methyl-1-butene0.69Disubstituted (Terminal)
cis-4-Octene0.54Disubstituted (Internal, less hindered)
trans-4-Octene0.17Disubstituted (Internal, more hindered)
This compound Very Slow (Inferred) Trisubstituted (Internal, highly hindered)

Data for octene/butene isomers sourced from Faraday Discuss. Chem. Soc., 1968, (46), p. 60.[4]

Experimental Protocol: Catalytic Hydrogenation

This protocol describes a general lab-scale hydrogenation using a palladium on carbon (Pd/C) catalyst and a hydrogen balloon.[8][9]

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the alkene (e.g., 1.0 mmol), a suitable solvent (e.g., 10 mL of ethanol (B145695) or ethyl acetate), and 5-10 wt% of 10% Pd/C catalyst (e.g., 50 mg).[9]

  • Atmosphere Exchange: Seal the flask with a rubber septum. Using a needle attached to a vacuum line, carefully evacuate the flask. Then, flush the flask with nitrogen gas. Repeat this evacuation-flush cycle three times.

  • Hydrogen Introduction: Fill a balloon with hydrogen gas. Replace the nitrogen atmosphere in the flask with hydrogen by connecting the balloon via a needle. Repeat the evacuation-flush cycle with hydrogen three times to ensure a pure hydrogen atmosphere.[9]

  • Reaction: Leave the hydrogen balloon attached to the flask to maintain a positive pressure of H₂ (approx. 1 atm). Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alkene is fully consumed. Reaction times can vary from minutes to several hours depending on the substrate's reactivity.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the solvent.[8]

  • Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude alkane product.

Diagram: Catalytic Hydrogenation Workflow

Hydrogenation_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Product Isolation Flask Alkene + Solvent + Pd/C Catalyst in Flask Atmosphere Evacuate & Flush with H₂ (3x) Flask->Atmosphere Stir Stir under H₂ Balloon (1 atm) Atmosphere->Stir Filter Filter through Celite to remove Catalyst Stir->Filter Evaporate Evaporate Solvent Filter->Evaporate Product Isolated Alkane Evaporate->Product

Caption: Experimental workflow for a standard lab-scale catalytic hydrogenation.

Electrophilic Halogenation (Bromination)

The addition of halogens (e.g., Br₂) to alkenes is a classic electrophilic addition reaction. The reaction proceeds through a cyclic halonium (or bromonium) ion intermediate, which is then attacked by the halide ion in an Sₙ2-like fashion, resulting in anti-addition of the two halogen atoms.[10][11][12]

The rate of reaction depends on the stability of the intermediate bromonium ion. Electron-donating alkyl groups on the double bond increase the electron density of the π-bond, accelerating the initial attack on the bromine molecule.[13] However, severe steric hindrance can slow the reaction by impeding the approach of the electrophile.

Data Presentation: Relative Reactivity

Direct quantitative rate comparisons for bromination are less common in literature tables, but reactivity trends can be reliably predicted from the mechanism.

AlkeneSubstitutionCarbocation StabilityPredicted Relative RateRationale
EtheneUnsubstitutedN/ASlowLow electron density on π-bond.
PropeneMonosubstitutedN/AModerateAlkyl group enhances π-bond nucleophilicity.
(E)-2-ButeneDisubstitutedN/AFastTwo alkyl groups enhance nucleophilicity.
2-Methyl-2-buteneTrisubstitutedN/AVery FastThree alkyl groups make the π-bond very electron-rich.
This compound Trisubstituted N/A Fast Trisubstituted nature makes the double bond electron-rich, but the t-butyl group provides some steric hindrance to the approach of Br₂.

Analysis: The trisubstituted double bond of this compound is electron-rich and thus highly nucleophilic. This electronic factor suggests a high reactivity towards bromination, likely faster than less substituted alkenes like propene. While the tert-butyl group does impose steric hindrance, the attack on the large, polarizable Br₂ molecule is less sensitive to sterics than adsorption on a catalyst surface. Therefore, the electronic effect is expected to dominate, leading to a fast reaction. The subsequent nucleophilic attack by Br⁻ would occur at the less hindered carbon (C2).

Experimental Protocol: Electrophilic Bromination

This protocol describes the addition of bromine to an alkene in an inert solvent.[10][14]

  • Setup: Dissolve the alkene (1.0 mmol) in an inert solvent (e.g., 5 mL of dichloromethane (B109758) or carbon tetrachloride) in a round-bottom flask equipped with a stir bar. Cool the flask in an ice bath (0 °C).

  • Reagent Preparation: Prepare a solution of bromine (Br₂) (1.0 mmol, 1.0 equivalent) in the same inert solvent.

  • Addition: Add the bromine solution dropwise to the stirring alkene solution over 5-10 minutes. The characteristic red-brown color of bromine should disappear upon addition, indicating a reaction is occurring.[10]

  • Reaction: After the addition is complete, allow the reaction to stir in the ice bath for an additional 20-30 minutes to ensure completion.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to consume any excess bromine. Transfer the mixture to a separatory funnel and wash with water, followed by a saturated aqueous solution of sodium bicarbonate.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure to yield the vicinal dibromide product.

Diagram: Bromination Mechanism

Bromination_Mechanism Alkene This compound Br2 Br-Br Alkene->Br2 π bond attacks Br Intermediate Cyclic Bromonium Ion Intermediate Br2->Intermediate Forms cyclic ion Product trans-2,3-Dibromo-4,4-dimethylpentane Intermediate->Product Br⁻ attacks less hindered carbon (anti) Bromide Br⁻ Bromide->Intermediate

Caption: Mechanism of electrophilic bromination via a cyclic bromonium ion.

Electrophilic Hydrohalogenation

The addition of hydrogen halides (HX, e.g., HBr, HCl) to unsymmetrical alkenes follows Markovnikov's Rule . The reaction proceeds via a two-step mechanism where the initial protonation of the double bond forms the most stable carbocation intermediate.[15][16] The rate-determining step is this initial protonation; therefore, the reaction rate is directly proportional to the stability of the resulting carbocation.[17][18]

Data Presentation: Relative Reactivity

Reactivity in hydrohalogenation correlates directly with the stability of the carbocation formed in the rate-determining step (Tertiary > Secondary > Primary).[16]

AlkeneCarbocation IntermediateStabilityPredicted Relative Rate
EthenePrimary (CH₃CH₂⁺)LowVery Slow
PropeneSecondary ((CH₃)₂CH⁺)ModerateModerate
(E)-2-ButeneSecondary ((CH₃)₂CHCH₂CH₃)ModerateModerate
2-MethylpropeneTertiary ((CH₃)₃C⁺)HighFast
This compound Tertiary ((CH₃)₃CCH⁺CH₂CH₃) High Fast

Analysis: Protonation of the double bond in this compound can occur at two positions. Protonation at C2 yields a tertiary carbocation at C3, while protonation at C3 yields a secondary carbocation at C2. The tertiary carbocation is significantly more stable and will form preferentially. Because the rate-determining step leads to a stable tertiary carbocation, the reaction of this compound with HBr is expected to be rapid, comparable to that of other alkenes that also form tertiary carbocations, such as 2-methylpropene.[19]

Experimental Protocol: Hydrohalogenation with HBr

This protocol describes the addition of HBr to an alkene.

  • Setup: Dissolve the alkene (1.0 mmol) in a suitable non-nucleophilic solvent (e.g., pentane (B18724) or dichloromethane, 5 mL) in a flask and cool to 0 °C in an ice bath.

  • Reagent Addition: Slowly bubble anhydrous HBr gas through the solution, or add a solution of HBr in acetic acid (1.1 mmol, 1.1 equivalents) dropwise with stirring.

  • Reaction: Stir the mixture at 0 °C and monitor by TLC or GC. The reaction is often rapid.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water. Wash the organic layer with a cold, dilute solution of sodium bicarbonate to neutralize excess acid, and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the alkyl halide product.

Note: The use of HBr in the presence of peroxides (ROOR) leads to an anti-Markovnikov addition via a radical mechanism.[20][21]

Diagram: Hydrohalogenation Logical Pathway

Hydrohalogenation_Pathway cluster_pathways Protonation Step (Rate-Determining) Start This compound + HBr Proton_C2 Protonate at C2 Start->Proton_C2 Proton_C3 Protonate at C3 Start->Proton_C3 Carbocation_3 Tertiary Carbocation (at C3) (More Stable) Proton_C2->Carbocation_3 Favored Pathway Carbocation_2 Secondary Carbocation (at C2) (Less Stable) Proton_C3->Carbocation_2 Disfavored Pathway Major_Product Major Product: 3-Bromo-2,2-dimethylpentane Carbocation_3->Major_Product Br⁻ Attack Minor_Product Minor Product: 2-Bromo-4,4-dimethylpentane Carbocation_2->Minor_Product Br⁻ Attack

Caption: Reaction pathway for the hydrobromination of this compound.

References

Unraveling the Stability of (E)-4,4-Dimethyl-2-pentene: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the conformational stability of molecules is paramount for predicting reactivity and designing novel chemical entities. This guide provides a comparative analysis of the stability of (E)-4,4-Dimethyl-2-pentene, leveraging both computational insights and experimental data to offer a comprehensive overview.

This compound, a trisubstituted alkene, presents an interesting case study in steric and electronic effects on molecular stability. Its geometry, featuring a bulky tert-butyl group, significantly influences its thermodynamic properties relative to its isomers. This guide will delve into these factors, presenting quantitative data in a clear, comparative format.

Relative Stability of 4,4-Dimethyl-2-pentene Isomers

The stability of alkene isomers is primarily dictated by two key factors: the degree of substitution of the double bond and the steric strain imparted by the substituent groups. Generally, increased substitution leads to greater stability due to hyperconjugation and the strengthening of the sp²-sp³ carbon-carbon bonds.[1][2][3][4] Furthermore, trans (E) isomers are typically more stable than their cis (Z) counterparts because of reduced steric hindrance.[5][6][7]

In the case of 4,4-dimethyl-2-pentene, the (E)-isomer is thermodynamically favored over the (Z)-isomer. This preference is attributed to the minimization of steric repulsion between the methyl group on one of the double-bonded carbons and the large tert-butyl group on the other.[8] An experimental determination of the isomerization enthalpy for the conversion of the (E) isomer to the (Z) isomer reveals a value of -4.90 ± 0.08 kJ/mol, underscoring the greater stability of the (E) form.[8]

Interestingly, studies on the closely related 2,4,4-trimethylpentene isomers have shown that severe steric hindrance can sometimes lead to the less substituted alkene being more stable than expected, challenging the general rules of alkene stability.[2][9]

Quantitative Comparison of Isomer Stability
IsomerExperimental Isomerization Enthalpy (E to Z) (kJ/mol)Calculated Enthalpy of Formation (gas) (kJ/mol)Data Source
This compound-4.90 ± 0.08Not explicitly availableBenchchem[8]
(Z)-4,4-Dimethyl-2-pentene-79.34Cheméo[4] (Joback Method)

Note: The calculated enthalpy of formation for the (Z)-isomer is based on the Joback group contribution method, a computational estimation technique.

Experimental and Computational Methodologies

A variety of experimental and computational methods are employed to determine the relative stabilities of alkenes.

Experimental Protocols

1. Isomerization Equilibrium:

This method involves establishing an equilibrium between the alkene isomers, typically using an acid catalyst.[2][4] The ratio of the isomers at equilibrium is then determined, often by gas chromatography (GC). From this ratio, the Gibbs free energy difference (ΔG°) and, subsequently, the enthalpy difference (ΔH°) between the isomers can be calculated using the following relationships:

ΔG° = -RTlnK_eq_

where R is the gas constant, T is the temperature in Kelvin, and K_eq_ is the equilibrium constant.

2. Heat of Hydrogenation:

The heat of hydrogenation is the enthalpy change that occurs when an alkene is hydrogenated to its corresponding alkane.[3] More stable alkenes release less heat upon hydrogenation.[3] By comparing the heats of hydrogenation of different isomers that produce the same alkane, their relative stabilities can be determined. This experiment is typically carried out in a calorimeter using a catalyst such as palladium on carbon (Pd/C).

Computational Chemistry Protocols

Density Functional Theory (DFT) Calculations:

DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules.[5][6] To determine the relative stability of alkene isomers, the following workflow is typically followed:

  • Structure Optimization: The 3D coordinates of each isomer are used as input, and the geometry is optimized to find the lowest energy conformation.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain thermochemical data such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Relative Energy Calculation: The total energies (including ZPVE corrections) of the isomers are compared. The isomer with the lower total energy is the more stable one.

Commonly used DFT functionals for such studies include B3LYP and M06-2X, paired with basis sets like 6-31G(d) or larger.

Visualizing Computational and Steric Factors

To better understand the processes and concepts discussed, the following diagrams are provided.

computational_workflow cluster_input Input cluster_calculation Computational Steps cluster_output Output start Molecular Structure (Isomer A & Isomer B) geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc thermochem Thermochemical Data (Enthalpy, Gibbs Free Energy) freq_calc->thermochem stability Relative Stability thermochem->stability

Caption: A typical workflow for determining alkene stability using computational chemistry.

Caption: Steric hindrance in (Z)-4,4-Dimethyl-2-pentene leading to lower stability.

Conclusion

The stability of this compound is a clear illustration of fundamental principles in organic chemistry, where both electronic and steric factors play a crucial role. Experimental data confirms that the (E)-isomer is more stable than its (Z)-counterpart due to the minimization of steric strain between the bulky tert-butyl group and the methyl group on the double bond. While a dedicated computational study on this molecule was not found, the principles of computational chemistry workflows and the analysis of related compounds provide a strong theoretical framework for understanding these stability differences. For researchers in drug development and other scientific fields, a thorough understanding of these principles is essential for predicting molecular behavior and designing new chemical structures with desired properties.

References

A Comparative Guide to Catalysts for (E)-4,4-Dimethyl-2-pentene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of (E)-4,4-Dimethyl-2-pentene, a valuable branched alkene in organic synthesis, can be achieved through several catalytic pathways. The choice of catalyst is paramount in determining the efficiency, selectivity, and overall viability of the synthesis. This guide provides a comparative analysis of different catalytic methods, supported by experimental data from analogous systems, to aid researchers in selecting the optimal approach for their specific needs.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of various catalysts in reactions analogous to the synthesis of this compound. Direct comparative data for this specific molecule is scarce in the literature; therefore, the presented data is based on the catalytic isomerization of similar terminal alkenes to their internal (E)-isomers, which serves as a strong indicator of expected performance.

Catalyst SystemSubstrateYield of (E)-alkene(E/Z) SelectivityTemperature (°C)Reaction Time (h)
Isomerization Catalysts
Pd(TFA)₂ / 2-PyPPh₂1-DodeceneHigh>10:125-2724
[(allyl)NiBr]₂ / (o-tolyl)₃P / AgOTfTerminal Alkenes>95%3.5:1Room Temp.Not Specified
Rh/PPh₃1-AlkenesHighHighNot SpecifiedNot Specified
Dehydration Catalysts
Conc. H₂SO₄4,4-Dimethyl-2-pentanolGood (inferred)Favors (E)~170Not Specified
Conc. H₃PO₄4,4-Dimethyl-2-pentanolGood (inferred)Favors (E)Not SpecifiedNot Specified
Metathesis Catalysts
Grubbs 2nd Gen. Catalyst / CuIAllylic Alcohols78-86%High (E)Not SpecifiedNot Specified

Note: The (E)-isomer of 4,4-Dimethyl-2-pentene is thermodynamically more stable than the (Z)-isomer, which generally favors its formation under equilibrium conditions.[1]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures for similar transformations and are adapted for the synthesis of this compound.

Catalytic Isomerization of 4,4-Dimethyl-1-pentene with a Palladium Catalyst

This protocol is adapted from a general procedure for the palladium-catalyzed isomerization of terminal olefins.

Materials:

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add 4,4-Dimethyl-1-pentene (1.0 mmol).

  • Add anhydrous 1,2-dichloroethane (DCE) (0.6 mL).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(TFA)₂ (0.05 mmol) and 2-PyPPh₂ (0.20 mmol) in DCE.

  • Add the catalyst solution to the reaction vessel, followed by the addition of 2-fluoroethanol (0.50 mmol).

  • Stir the reaction mixture at room temperature (25-27 °C) for 24 hours.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be purified by column chromatography on silica (B1680970) gel to isolate this compound.

Acid-Catalyzed Dehydration of 4,4-Dimethyl-2-pentanol

This protocol is a generalized procedure for the acid-catalyzed dehydration of secondary alcohols.

Materials:

  • 4,4-Dimethyl-2-pentanol

  • Concentrated sulfuric acid (H₂SO₄) or concentrated phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • In a round-bottom flask, place 4,4-Dimethyl-2-pentanol (0.5 mol).

  • Slowly and with cooling, add concentrated sulfuric acid (5 mL) or concentrated phosphoric acid (10 mL).

  • Add a few boiling chips and set up for fractional distillation.

  • Heat the mixture to approximately 170 °C (with H₂SO₄) or as required to initiate the distillation of the alkene product.

  • Collect the distillate, which will be a mixture of the alkene and water.

  • Transfer the distillate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any residual acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • A final distillation of the organic layer will yield the purified this compound. The (E)-isomer is expected to be the major product due to its greater thermodynamic stability.

Alkene Metathesis

A general protocol for cross-metathesis using a Grubbs catalyst is outlined below. The specific substrates for producing this compound would need to be chosen strategically (e.g., cross-metathesis of a simpler alkene with a more complex one).

Materials:

  • Appropriate alkene starting materials

  • Grubbs second-generation catalyst

  • Copper(I) iodide (CuI) (optional, can enhance reaction rate)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried reaction vessel under an inert atmosphere, dissolve the alkene starting materials in the anhydrous solvent.

  • If used, add CuI to the mixture.

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Under a positive pressure of inert gas, add the Grubbs second-generation catalyst.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by GC or TLC.

  • Upon completion, the reaction can be quenched by adding a few drops of ethyl vinyl ether and stirring for 30 minutes to deactivate the catalyst.

  • The product can then be purified by column chromatography.

Mandatory Visualizations

Catalytic_Isomerization start 4,4-Dimethyl-1-pentene catalyst Pd, Rh, or Ni Catalyst start->catalyst Coordination product This compound (Major Product) catalyst->product Isomerization z_product (Z)-4,4-Dimethyl-2-pentene (Minor Product) catalyst->z_product

Caption: Catalytic Isomerization Workflow.

Acid_Catalyzed_Dehydration start 4,4-Dimethyl-2-pentanol acid H₂SO₄ or H₃PO₄ (Acid Catalyst) start->acid Protonation intermediate Carbocation Intermediate acid->intermediate Loss of H₂O water H₂O product This compound (Major Product) intermediate->product Deprotonation z_product (Z)-4,4-Dimethyl-2-pentene (Minor Product) intermediate->z_product Alkene_Metathesis alkene1 Alkene 1 catalyst Grubbs Catalyst (e.g., Ruthenium-based) alkene1->catalyst alkene2 Alkene 2 alkene2->catalyst intermediate Metallacyclobutane Intermediate catalyst->intermediate [2+2] Cycloaddition product This compound + Byproduct intermediate->product Retro [2+2] Cycloaddition

References

Navigating the Maze of Pentene Isomers: A Comparative Guide to Purification

Author: BenchChem Technical Support Team. Date: December 2025

The separation and purification of pentene isomers present a significant challenge in the chemical industry, crucial for the production of high-value polymers and specialty chemicals. The close boiling points and similar structural properties of these C5 olefins necessitate advanced purification technologies. This guide provides a comparative analysis of the leading methods for pentene isomer purification—adsorptive separation, extractive distillation, and membrane separation—offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed protocols.

The primary isomers of pentene, including 1-pentene (B89616), cis-2-pentene, trans-2-pentene, and various methyl-substituted butenes, often coexist in complex mixtures from refining processes. Achieving the high purity required for downstream applications demands a careful selection of the separation technique. This guide delves into the mechanisms, advantages, and limitations of each method to inform this critical decision.

Performance at a Glance: A Comparative Data Summary

To facilitate a clear comparison, the following table summarizes the key performance indicators for each purification method. It is important to note that direct comparative studies on a standardized pentene isomer feed are limited; therefore, data from closely related C5 and C6 olefin/paraffin (B1166041) separations are included to provide a representative analysis.

Purification Method Key Separation Agent/Material Typical Purity (%) Typical Yield/Recovery (%) Relative Cost Scalability Key Advantages Key Disadvantages
Adsorptive Separation Metal-Organic Frameworks (MOFs) like ZIF-8, Zeolites> 99> 95Moderate to HighLab to IndustrialHigh selectivity, Ambient operating conditions possibleAdsorbent regeneration required, Potential for deactivation
Extractive Distillation Solvents with metal salts (e.g., AgNO₃ in ethylene (B1197577) glycol)~98-99.5~90-97HighIndustrialHigh throughput, Mature technologyHigh energy consumption, Solvent toxicity and loss
Membrane Separation Polymeric or MOF-based membranes90-99+80-95ModerateLab to PilotLow energy consumption, Small footprintMembrane fouling and stability, Selectivity-permeability trade-off

Unveiling the Mechanisms: A Logical Workflow

The selection of a purification strategy depends on the desired product purity, the composition of the feed stream, and economic considerations. The following diagram illustrates the logical workflow for separating a mixture of pentene isomers using the three primary methods.

Purification_Workflow cluster_input Input cluster_methods Purification Methods cluster_output Output Pentene_Isomer_Mixture Pentene Isomer Mixture (1-pentene, 2-pentenes, etc.) Adsorption Adsorptive Separation (e.g., MOF column) Pentene_Isomer_Mixture->Adsorption Feed Distillation Extractive Distillation (with solvent) Pentene_Isomer_Mixture->Distillation Feed Membrane Membrane Separation Pentene_Isomer_Mixture->Membrane Feed Pure_Isomers Purified Pentene Isomers (e.g., >99% 1-pentene) Adsorption->Pure_Isomers Product Distillation->Pure_Isomers Product Membrane->Pure_Isomers Product

Caption: Logical workflow for pentene isomer purification.

In-Depth Analysis of Purification Methods

Adsorptive Separation: Precision through Porous Materials

Adsorptive separation utilizes porous materials, such as metal-organic frameworks (MOFs) and zeolites, that selectively adsorb certain isomers based on size, shape, or chemical affinity. This method offers the potential for very high purity products under mild operating conditions.

Key Materials and Principles:

  • ZIF-8 (Zeolitic Imidazolate Framework-8): This MOF exhibits a "gate-opening" effect, where its pores can flexibly expand to selectively admit linear or less-branched isomers while excluding bulkier ones.

  • UiO-66: A highly stable zirconium-based MOF that can be functionalized to tune its adsorptive properties for specific isomer separations. Computational studies have shown its potential for separating pentane (B18724) isomers based on affinity differences.[1]

  • Zeolites (e.g., 5A): These aluminosilicate (B74896) minerals have well-defined pore sizes that allow for molecular sieving, effectively separating linear from branched isomers.

Experimental Protocol: Breakthrough Separation of Pentene Isomers using a ZIF-8 Packed Bed

This protocol describes a laboratory-scale experiment to evaluate the separation of a ternary mixture of 1-pentene, trans-2-pentene, and 2-methyl-1-pentene (B165372) using a packed bed of ZIF-8.

  • Adsorbent Activation: Activate the synthesized ZIF-8 powder by heating under vacuum at 200°C for 12 hours to remove any guest molecules from the pores.

  • Column Packing: Pack a stainless-steel column (e.g., 10 cm length, 1 cm inner diameter) with the activated ZIF-8 adsorbent. The typical adsorbent mass would be around 5-10 grams.

  • System Purging: Purge the packed column with an inert gas (e.g., helium or nitrogen) at a flow rate of 50 mL/min for 1 hour to remove any residual air and moisture.

  • Breakthrough Experiment:

    • Prepare a gas mixture containing 10% 1-pentene, 10% trans-2-pentene, 10% 2-methyl-1-pentene, and 70% helium (carrier gas).

    • Introduce the gas mixture into the packed bed at a constant flow rate (e.g., 20 mL/min) and maintain a constant temperature (e.g., 35°C) and pressure (e.g., 1 atm).

    • Continuously monitor the composition of the effluent gas from the column using an online gas chromatograph (GC) equipped with a flame ionization detector (FID).

  • Data Analysis: Plot the normalized concentration (C/C₀) of each pentene isomer in the effluent as a function of time. The resulting breakthrough curves will indicate the order of elution and the dynamic adsorption capacity of ZIF-8 for each isomer. The isomer that interacts most weakly with the adsorbent will break through first.

Adsorption_Workflow Start Start Activate_Adsorbent Activate Adsorbent (e.g., ZIF-8) Start->Activate_Adsorbent Pack_Column Pack Adsorption Column Activate_Adsorbent->Pack_Column Purge_System Purge with Inert Gas Pack_Column->Purge_System Introduce_Feed Introduce Pentene Isomer Feed Purge_System->Introduce_Feed Monitor_Effluent Monitor Effluent Composition (GC) Introduce_Feed->Monitor_Effluent Generate_Curves Generate Breakthrough Curves Monitor_Effluent->Generate_Curves Analyze_Data Analyze Separation Performance Generate_Curves->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for adsorptive separation.

Extractive Distillation: Enhancing Volatility Differences

Extractive distillation is a well-established industrial process that involves adding a high-boiling solvent to the isomer mixture to alter the relative volatilities of the components, making them easier to separate by conventional distillation.

Key Principles:

The solvent interacts differently with the various isomers. For olefin/paraffin separations, solvents containing silver salts (e.g., silver nitrate) are particularly effective. The silver ions form reversible complexes with the double bonds of the olefins, reducing their volatility and allowing the paraffins or less reactive isomers to be distilled off.

Experimental Protocol: Separation of 1-Pentene and 2-Pentene using Reactive Extractive Distillation

This protocol is based on the principles demonstrated for similar olefin separations.

  • Solvent Preparation: Prepare the extractive solvent by dissolving silver nitrate (B79036) (AgNO₃) in ethylene glycol to a concentration of 3 Molar.

  • Distillation Setup: Assemble a laboratory-scale extractive distillation column with a reboiler, condenser, and sample ports at various stages. The column should have a sufficient number of theoretical stages (e.g., 20-30 for a lab setup).

  • Operation:

    • Preheat the solvent and feed it to the upper section of the distillation column.

    • Introduce the pentene isomer mixture (e.g., 50/50 mol% 1-pentene and trans-2-pentene) at a mid-point in the column.

    • Maintain the column at a specific pressure (e.g., atmospheric) and control the reboiler duty to achieve the desired separation. The reflux ratio should be optimized for the specific separation.

    • Collect the overhead product (enriched in the less-retained isomer, likely 2-pentene) and the bottom product (a mixture of the solvent and the more strongly complexed isomer, 1-pentene).

  • Analysis: Analyze the composition of the overhead and bottom products using gas chromatography to determine the separation factor and the purity of the separated isomers.

  • Solvent Recovery: The bottom product stream would then be fed to a second distillation column to recover the solvent for reuse.

Distillation_Signaling Pentene_Mixture Pentene Isomer Mixture Distillation_Column Extractive Distillation Column Pentene_Mixture->Distillation_Column Solvent Extractive Solvent (e.g., AgNO3 in Ethylene Glycol) Solvent->Distillation_Column Complex_Formation Olefin-Silver Complex Formation Distillation_Column->Complex_Formation Volatility_Change Altered Relative Volatilities Complex_Formation->Volatility_Change Separation Separation by Distillation Volatility_Change->Separation Overhead_Product Overhead Product (Enriched in less-retained isomer) Separation->Overhead_Product Bottom_Product Bottom Product (Solvent + more-retained isomer) Separation->Bottom_Product Solvent_Recovery Solvent Recovery Column Bottom_Product->Solvent_Recovery Pure_Isomer Purified Isomer Solvent_Recovery->Pure_Isomer Recycled_Solvent Recycled Solvent Solvent_Recovery->Recycled_Solvent Recycled_Solvent->Solvent

Caption: Signaling pathway for extractive distillation.

Membrane Separation: A Size and Solubility-Based Approach

Membrane separation is an emerging technology that offers a low-energy alternative to traditional methods. It utilizes semi-permeable membranes that allow certain molecules to pass through while retaining others, based on differences in size, shape, and solubility.

Key Principles:

  • Solution-Diffusion Mechanism: In polymeric membranes, the separation is typically governed by the solution-diffusion mechanism. Isomers with higher solubility in the membrane material and higher diffusivity will permeate faster.

  • Molecular Sieving: Membranes incorporating materials with well-defined pore sizes, such as MOFs or zeolites (in mixed-matrix membranes), can separate isomers based on size exclusion.

  • Facilitated Transport: Some membranes incorporate carrier molecules (e.g., silver ions) that selectively bind to and transport olefins across the membrane, enhancing selectivity.[2]

Experimental Protocol: Permeation Study of Pentene Isomers through a Polymeric Membrane

This protocol outlines a method to assess the separation performance of a polymeric membrane for pentene isomers.

  • Membrane Preparation/Selection: Obtain or fabricate a polymeric membrane known for its potential in hydrocarbon separations (e.g., a polyimide or a rubbery polymer like polydimethylsiloxane (B3030410) - PDMS).

  • Permeation Cell Setup: Mount the membrane in a permeation cell that separates a high-pressure feed side from a low-pressure permeate side.

  • Experiment Execution:

    • Introduce a binary mixture of pentene isomers (e.g., 1-pentene and n-pentane as a paraffin analogue) as a vapor feed to the high-pressure side of the membrane at a controlled temperature and pressure.

    • Maintain a vacuum or use a sweep gas on the permeate side to create a partial pressure difference, which is the driving force for permeation.

    • Collect the permeate stream over a specific period.

  • Analysis:

    • Measure the flow rate of the permeate stream.

    • Analyze the composition of the feed and permeate streams using gas chromatography.

    • Calculate the permeance of each component and the selectivity of the membrane for the pentene isomer over the paraffin.

Membrane_Logic Feed_Mixture Pentene Isomer Feed Membrane_Module Membrane Feed_Mixture->Membrane_Module Permeate Permeate (Enriched in more permeable isomer) Membrane_Module->Permeate Retentate Retentate (Depleted in more permeable isomer) Membrane_Module->Retentate Driving_Force Pressure/Concentration Gradient Driving_Force->Membrane_Module

Caption: Logical relationship in membrane separation.

Conclusion: Selecting the Optimal Purification Strategy

The choice of the most suitable purification method for pentene isomers is a multifaceted decision that depends on the specific requirements of the application.

  • For ultra-high purity applications , adsorptive separation using highly selective MOFs presents a promising avenue, although scalability and adsorbent regeneration remain key considerations.

  • For large-scale industrial production , extractive distillation is a mature and reliable technology, but its high energy consumption and environmental concerns associated with solvents are significant drawbacks.

  • Membrane separation stands out as a potentially disruptive technology with its low energy footprint and continuous operation. However, further advancements in membrane materials are needed to improve selectivity, permeability, and long-term stability to meet the stringent demands of industrial pentene isomer purification.

This comparative guide provides a framework for researchers and professionals to evaluate these competing technologies. The provided experimental protocols can serve as a starting point for laboratory-scale investigations, and the comparative data can aid in the initial screening of methods for specific purification challenges. As research continues to advance, particularly in the development of novel adsorbents and membrane materials, the landscape of pentene isomer purification will undoubtedly evolve, offering more efficient and sustainable solutions.

References

Verifying Reaction Products of (E)-4,4-Dimethyl-2-pentene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected reaction products of (E)-4,4-Dimethyl-2-pentene under various common synthetic conditions. The structural verification of these products is supported by spectroscopic data and detailed experimental protocols to aid in laboratory synthesis and characterization.

Introduction to Reactions of this compound

This compound is an asymmetrical alkene that serves as an excellent substrate for studying the regioselectivity and stereoselectivity of electrophilic addition reactions. The steric hindrance imposed by the tert-butyl group and the electronic properties of the double bond dictate the outcome of these reactions. This guide will focus on four primary reaction types: hydrohalogenation, halogenation, acid-catalyzed hydration, and ozonolysis.

Comparison of Reaction Products

The following table summarizes the expected major products, yields, and key spectroscopic data for the reaction of this compound with various reagents.

Reaction TypeReagent(s)Major ProductExpected Yield (%)1H NMR (CDCl3, ppm)13C NMR (CDCl3, ppm)Mass Spec (m/z)
Hydrohalogenation HBr2-Bromo-4,4-dimethylpentaneHighδ 4.1-4.3 (m, 1H), 2.0-2.2 (m, 2H), 1.7-1.9 (m, 1H), 1.0 (s, 9H), 0.9 (d, 3H)δ 60-65 (CHBr), 50-55 (CH2), 35-40 (C(CH3)3), 30-35 (CH), 25-30 (CH3), 20-25 (CH3)M+ at 178/180, fragments at 121/123, 57
Halogenation Br2 in CCl42,3-Dibromo-4,4-dimethylpentaneHighδ 4.5-4.7 (m, 1H), 4.0-4.2 (m, 1H), 2.0-2.2 (m, 1H), 1.1-1.3 (m, 6H), 1.0 (s, 9H)δ 60-65 (CHBr), 55-60 (CHBr), 40-45 (C(CH3)3), 30-35 (CH), 25-30 (CH3)M+ at 256/258/260, fragments at 177/179, 57
Acid-Catalyzed Hydration H2O, H2SO4 (cat.)4,4-Dimethyl-2-pentanol[1][2][3]Moderateδ 3.8 (m, 1H), 1.5 (m, 1H), 1.2 (d, 3H), 1.1 (m, 2H), 0.9 (s, 9H)[1]δ 68.9, 53.5, 33.1, 29.9, 23.6[1]M+ at 116, fragments at 101, 57, 45[2]
Ozonolysis (Reductive) 1. O3; 2. (CH3)2S2,2-Dimethylpropanal & AcetaldehydeHigh2,2-Dimethylpropanal: δ 9.5 (s, 1H), 1.1 (s, 9H). Acetaldehyde: δ 9.8 (q, 1H), 2.2 (d, 3H)2,2-Dimethylpropanal: δ 205, 43, 26. Acetaldehyde: δ 200, 312,2-Dimethylpropanal: M+ at 86, fragment at 57. Acetaldehyde: M+ at 44, fragment at 29

Experimental Protocols

Hydrohalogenation with HBr

Objective: To synthesize 2-Bromo-4,4-dimethylpentane.

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable inert solvent such as dichloromethane (B109758) or pentane (B18724) at 0 °C.

  • Bubble dry HBr gas through the solution or add a solution of HBr in acetic acid dropwise with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography.

Halogenation with Br2

Objective: To synthesize 2,3-Dibromo-4,4-dimethylpentane.

Procedure:

  • Dissolve this compound (1.0 eq) in carbon tetrachloride (CCl4) in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of bromine (1.0 eq) in CCl4 dropwise with constant stirring. The disappearance of the bromine color indicates the progress of the reaction.

  • Once the addition is complete and the color persists, allow the reaction to warm to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove excess bromine, followed by water and brine.

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation.

  • The product can be further purified by recrystallization or distillation under reduced pressure.

Acid-Catalyzed Hydration

Objective: To synthesize 4,4-Dimethyl-2-pentanol.

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and a 50% aqueous solution of sulfuric acid.

  • Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours.

  • Monitor the disappearance of the starting material using GC analysis.

  • Once the reaction is complete, pour the mixture into a separatory funnel and add diethyl ether.

  • Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting alcohol by distillation.

Ozonolysis with Reductive Workup

Objective: To synthesize 2,2-Dimethylpropanal and Acetaldehyde.

Procedure:

  • Dissolve this compound (1.0 eq) in a solvent mixture of dichloromethane and methanol (B129727) at -78 °C.

  • Bubble ozone gas through the solution until a blue color persists, indicating the complete consumption of the alkene.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add dimethyl sulfide (B99878) (DMS) (1.5 eq) to the reaction mixture and allow it to warm slowly to room temperature with stirring.

  • The solvent and volatile products can be carefully removed by distillation. Due to the high volatility of acetaldehyde, it is often trapped or derivatized in situ for analysis.

  • Characterization is typically performed by GC-MS analysis of the reaction mixture or by preparing derivatives of the carbonyl products.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction mechanisms and a general experimental workflow for product analysis.

hydrohalogenation alkene This compound carbocation Tertiary Carbocation Intermediate alkene->carbocation Protonation hbr HBr hbr->carbocation br_ion Br- hbr->br_ion product 2-Bromo-4,4-dimethylpentane carbocation->product Nucleophilic Attack br_ion->product

Caption: Mechanism of Hydrohalogenation of this compound.

halogenation alkene This compound bromonium Bromonium Ion Intermediate alkene->bromonium Electrophilic Attack br2 Br2 br2->bromonium br_ion Br- br2->br_ion product 2,3-Dibromo-4,4-dimethylpentane bromonium->product Backside Attack br_ion->product

Caption: Mechanism of Halogenation of this compound.

hydration alkene This compound carbocation Tertiary Carbocation Intermediate alkene->carbocation Protonation h3o H3O+ h3o->carbocation oxonium Oxonium Ion carbocation->oxonium Nucleophilic Attack h2o H2O h2o->oxonium product 4,4-Dimethyl-2-pentanol h2o->product oxonium->product Deprotonation

Caption: Mechanism of Acid-Catalyzed Hydration.

ozonolysis alkene This compound molozonide Molozonide alkene->molozonide o3 O3 o3->molozonide ozonide Ozonide molozonide->ozonide Rearrangement products 2,2-Dimethylpropanal + Acetaldehyde ozonide->products Reductive Workup dms (CH3)2S dms->products

Caption: Mechanism of Ozonolysis of this compound.

workflow reaction Alkene Reaction workup Reaction Workup reaction->workup purification Purification (Distillation/Chromatography) workup->purification product Isolated Product purification->product analysis Structural Analysis product->analysis nmr 1H & 13C NMR analysis->nmr ms Mass Spectrometry analysis->ms ir IR Spectroscopy analysis->ir

Caption: General Experimental Workflow for Product Isolation and Analysis.

References

Benchmarking the Performance of (E)-4,4-Dimethyl-2-pentene in Specific Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Epoxidation

Epoxidation is a fundamental reaction for the synthesis of epoxides, which are versatile intermediates in organic synthesis. The reaction rate and yield are significantly influenced by the steric hindrance around the carbon-carbon double bond.

Performance Comparison

Due to the lack of specific quantitative data for the epoxidation of (E)-4,4-dimethyl-2-pentene, we present a comparison with other alkenes of varying steric bulk. The epoxidation of alkenes with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) is a common and generally efficient method, with typical yields for unhindered alkenes being high.[1][2] For sterically hindered alkenes, harsher conditions or more reactive epoxidizing agents may be required, and yields can be lower.

AlkeneOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
cis-2-Hexenem-CPBADichloromethane252~75[2]
1-Methylcyclohexenem-CPBADichloromethane252~75[2]
β-Pinene (hindered)H₂O₂ / VPTCNeat20747[2]
This compoundm-CPBADichloromethane25-Predicted: Moderate to Good-

Predicted performance is based on general principles of alkene reactivity, where trisubstituted alkenes are generally reactive towards epoxidation, but the bulky t-butyl group may slightly reduce the reaction rate compared to less hindered analogues.

Experimental Protocol: Epoxidation of a Hindered Alkene (β-Pinene)

The following protocol for the epoxidation of β-pinene, a sterically hindered alkene, provides a relevant experimental framework.[2]

Materials:

Procedure:

  • To a round-bottom flask containing β-pinene, add VPTC and sodium sulfate.

  • Add 30% aqueous hydrogen peroxide dropwise to the stirred mixture at 20 °C.

  • Monitor the reaction by TLC or GC.

  • After 7 hours, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford β-pinene oxide.

Reaction Mechanism: Epoxidation with a Peroxy Acid

Epoxidation cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Alkene R-CH=CH-R' TS Butterfly Mechanism Alkene->TS PeroxyAcid R''-C(=O)OOH PeroxyAcid->TS Epoxide Epoxide TS->Epoxide CarboxylicAcid R''-COOH TS->CarboxylicAcid

Caption: Concerted "butterfly" mechanism for alkene epoxidation with a peroxy acid.

Hydroformylation

Hydroformylation, or the oxo process, is a key industrial reaction that converts alkenes into aldehydes by the addition of a formyl group (CHO) and a hydrogen atom across the double bond. The regioselectivity of this reaction (formation of linear vs. branched aldehydes) is a critical aspect, often controlled by the choice of catalyst and reaction conditions. For sterically hindered alkenes like this compound, the reaction is challenging, and often favors the formation of the branched aldehyde.

Performance Comparison

Direct quantitative data for the hydroformylation of this compound is scarce. Therefore, we present data for the hydroformylation of 1-hexene (B165129), a less hindered terminal alkene, and discuss the expected outcome for a more hindered substrate. The hydroformylation of branched alkenes is known to be more challenging, often requiring more active catalysts and resulting in lower regioselectivity.[3][4]

AlkeneCatalystLigandSolventTemp. (°C)Pressure (bar)Conversion (%)n:iso RatioReference
1-HexeneRh(acac)(CO)₂PPh₃Toluene11040 (CO/H₂)>992.5[5]
1-ButeneRh/CPOL-BP&PP(OPh)₃ moietiesToluene705>9940.0[6]
This compoundRh(acac)(CO)₂PPh₃Toluene--Predicted: LowerPredicted: Low (favors branched)-

Predicted performance is based on the significant steric hindrance of the t-butyl group, which is expected to decrease the reaction rate and favor the formation of the aldehyde at the less hindered carbon of the double bond.

Experimental Protocol: Hydroformylation of 1-Hexene

The following protocol is based on a typical rhodium-catalyzed hydroformylation of an alkene.[5]

Materials:

  • 1-Hexene (2.5 mmol)

  • Rh(acac)(CO)₂ (0.0025 mmol)

  • Triphenylphosphine (B44618) (PPh₃) (0.025 mmol)

  • Toluene (5 mL)

  • Syngas (CO/H₂ = 1:1)

Procedure:

  • In a high-pressure autoclave, dissolve Rh(acac)(CO)₂ and triphenylphosphine in toluene.

  • Add 1-hexene to the solution.

  • Seal the autoclave, purge with nitrogen, and then pressurize with syngas to the desired pressure (e.g., 40 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring.

  • Maintain the pressure by feeding syngas as it is consumed.

  • After the reaction is complete (monitored by GC), cool the autoclave to room temperature and carefully vent the excess gas.

  • Analyze the product mixture by GC to determine conversion and regioselectivity.

Catalytic Cycle: Rhodium-Catalyzed Hydroformylation

Hydroformylation Catalyst HRh(CO)(L)₂ Alkene_Complex Alkene Complex Catalyst->Alkene_Complex + Alkene Alkyl_Complex Alkyl-Rh Complex Alkene_Complex->Alkyl_Complex Migratory Insertion Acyl_Complex Acyl-Rh Complex Alkyl_Complex->Acyl_Complex + CO H2_Adduct H₂ Adduct Acyl_Complex->H2_Adduct + H₂ H2_Adduct->Catalyst Reductive Elimination Aldehyde Aldehyde H2_Adduct->Aldehyde

Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method to reduce carbon-carbon double bonds to single bonds. The rate of this reaction is highly sensitive to the degree of substitution and steric hindrance around the double bond.

Performance Comparison

While specific rate data for this compound is not available, the relative rates of hydrogenation for other alkenes clearly demonstrate the effect of steric hindrance.[7][8] Trisubstituted and tetrasubstituted alkenes react significantly slower than mono- or disubstituted alkenes.

AlkeneCatalystSolventRelative RateReference
1-OcteneWilkinson's Catalyst-1.00[7]
cis-4-OcteneWilkinson's Catalyst-0.54[7]
trans-4-OcteneWilkinson's Catalyst-0.17[7]
2-Methyl-1-buteneWilkinson's Catalyst-0.69[7]
This compoundPd/CEthanol (B145695)Predicted: Slow-

Predicted performance is based on the trisubstituted nature and significant steric bulk of this compound, which would hinder its approach to the catalyst surface.

Experimental Protocol: Catalytic Hydrogenation of an Alkene

The following is a general procedure for the catalytic hydrogenation of an alkene using palladium on carbon (Pd/C).[9][10]

Materials:

  • Alkene (e.g., 1 mmol)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Ethanol (10 mL)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the alkene in ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add the Pd/C catalyst.

  • Securely attach a balloon filled with hydrogen gas to the flask.

  • Evacuate the flask and refill with hydrogen from the balloon (repeat 3 times) to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter cake with ethanol.

  • Remove the solvent from the filtrate under reduced pressure to obtain the hydrogenated product.

Workflow: Catalytic Hydrogenation

HydrogenationWorkflow Start Start Dissolve Dissolve Alkene in Solvent Start->Dissolve Add_Catalyst Add Pd/C Catalyst Dissolve->Add_Catalyst Inert_Atmosphere Create H₂ Atmosphere Add_Catalyst->Inert_Atmosphere Stir Stir under H₂ Inert_Atmosphere->Stir Monitor Monitor Reaction Stir->Monitor Filter Filter to Remove Catalyst Monitor->Filter Evaporate Evaporate Solvent Filter->Evaporate End End Product Evaporate->End

Caption: General experimental workflow for catalytic hydrogenation of an alkene.

Cross-Metathesis

Cross-metathesis is a powerful tool for the formation of new carbon-carbon double bonds by scrambling the substituents of two different alkenes. The success of cross-metathesis with sterically hindered alkenes is highly dependent on the choice of catalyst, with second and third-generation Grubbs and Hoveyda-Grubbs catalysts often showing superior performance.[11]

Performance Comparison
Alkene 1Alkene 2CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Allyl Benzoate1-HexeneGrubbs IIDichloromethane401287[11]
EugenolMethyl AcrylateHoveyda-Grubbs IIToluene802High Conversion[12]
This compoundMethyl AcrylateGrubbs II / Hoveyda-Grubbs IIDichloromethane--Predicted: Moderate-

Predicted performance is based on the understanding that while hindered, trisubstituted alkenes can participate in cross-metathesis, the reaction may require a more active catalyst and may be less efficient than with less hindered partners.

Experimental Protocol: Cross-Metathesis of an Allylic Alcohol with an Acrylate

The following protocol is adapted from a study on the cross-metathesis of allylic alcohols with acrylates using a second-generation Grubbs catalyst.[13]

Materials:

  • Allylic Alcohol (1 equivalent)

  • Alkyl Acrylate (1.5 equivalents)

  • Grubbs' Second-Generation Catalyst (5 mol%)

  • Copper(I) Iodide (CuI) (6 mol%)

  • Diethyl ether

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the allylic alcohol, alkyl acrylate, and copper(I) iodide.

  • Add anhydrous diethyl ether via syringe.

  • Add the Grubbs' second-generation catalyst.

  • Heat the reaction mixture to 40 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the cross-metathesis product.

Catalytic Cycle: Olefin Metathesis

Metathesis Catalyst [Ru]=CHR¹ Metallacyclobutane1 Metallacyclobutane Intermediate Catalyst->Metallacyclobutane1 + R²CH=CHR³ Alkene1 R²CH=CHR³ New_Carbene [Ru]=CHR² Metallacyclobutane1->New_Carbene Product1 R¹CH=CHR³ Metallacyclobutane1->Product1 Metallacyclobutane2 Metallacyclobutane Intermediate New_Carbene->Metallacyclobutane2 + R⁴CH=CHR⁵ Alkene2 R⁴CH=CHR⁵ Product2 R²CH=CHR⁴ Metallacyclobutane2->Product2 Regen_Carbene [Ru]=CHR⁵ Metallacyclobutane2->Regen_Carbene Regen_Carbene->Catalyst ...

Caption: Simplified catalytic cycle for olefin cross-metathesis.

References

Cross-Validation of Experimental and Theoretical Data for (E)-4,4-Dimethyl-2-pentene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental and theoretically predicted data for the organic compound (E)-4,4-Dimethyl-2-pentene. By presenting a side-by-side analysis of its physicochemical properties and spectral data, this document aims to offer a valuable resource for researchers in various fields, including synthetic chemistry, materials science, and drug development. The cross-validation of experimental findings with computational predictions is crucial for verifying structural assignments, understanding molecular behavior, and guiding future research endeavors.

Data Presentation: A Comparative Analysis

The following tables summarize the available experimental and predicted data for the key physical and spectral properties of this compound.

Table 1: Physicochemical Properties
PropertyExperimental ValuePredicted Value
Boiling Point 77 °C[1]76.75 °C[2]
Melting Point -115 °C[1]-115.235 °C[2]
Density 0.689 g/mL[1]0.6889 g/mL[2]
Table 2: ¹H NMR Spectral Data
Peak AssignmentExperimental Chemical Shift (ppm)
-CH=CH- (olefinic)5.2-5.4
-CH(CH₃)₂2.2-2.3
=CH-CH₃1.6-1.7
-C(CH₃)₃0.9-1.0

Note: Specific peak assignments and coupling constants can be found in the Spectral Database for Organic Compounds (SDBS).

Table 3: ¹³C NMR Spectral Data
Peak AssignmentExperimental Chemical Shift (ppm)
C =C~135
C=C ~125
C (CH₃)₃~31
-C(C H₃)₃~29
=CH-C H₃~18

Note: Specific peak assignments can be found in the Spectral Database for Organic Compounds (SDBS).

Table 4: IR Spectral Data
Vibrational ModeExperimental Wavenumber (cm⁻¹)
C-H stretch (alkene)~3020
C-H stretch (alkane)2850-2960
C=C stretch~1670
C-H bend (trans-alkene)~965

Note: The complete IR spectrum can be accessed through the NIST Chemistry WebBook and the Spectral Database for Organic Compounds (SDBS).

Table 5: Mass Spectrometry Data
m/z ValueInterpretation
98Molecular Ion [M]⁺
83[M - CH₃]⁺
57[C₄H₉]⁺ (tert-butyl cation)
41[C₃H₅]⁺ (allyl cation)

Note: The full mass spectrum is available in the NIST Chemistry WebBook and the Spectral Database for Organic Compounds (SDBS).

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols represent standard laboratory procedures for obtaining the respective experimental data.

Determination of Boiling Point

The boiling point of this compound is determined using a distillation apparatus.

Apparatus:

  • Round-bottom flask

  • Distillation head with a condenser

  • Thermometer

  • Heating mantle

  • Boiling chips

Procedure:

  • A small volume of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • The flask is gently heated using the heating mantle.

  • The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature represents the boiling point of the substance at the recorded atmospheric pressure.

Measurement of Density

The density of liquid this compound is determined using a pycnometer.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • The empty pycnometer is cleaned, dried, and its mass is accurately measured using an analytical balance.

  • The pycnometer is filled with distilled water of a known temperature and its mass is measured. This allows for the precise determination of the pycnometer's volume.

  • The pycnometer is then emptied, dried, and filled with this compound at the same temperature.

  • The mass of the pycnometer filled with the sample is measured.

  • The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Acquisition of NMR Spectra (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectra are obtained using a high-resolution NMR spectrometer.

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Sample of this compound

Procedure:

  • A small amount of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. The deuterated solvent is used to avoid interference from solvent protons in the ¹H NMR spectrum.

  • The NMR tube is placed in the spectrometer's probe.

  • For ¹H NMR, a series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.

  • For ¹³C NMR, a similar process is used, often with proton decoupling to simplify the spectrum.

  • The FID is then Fourier transformed to produce the NMR spectrum, which shows the chemical shifts of the different nuclei in the molecule.

Acquisition of Infrared (IR) Spectrum

The Infrared (IR) spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Apparatus:

  • FTIR spectrometer

  • Salt plates (e.g., NaCl or KBr)

  • Sample of this compound

Procedure:

  • A drop of the liquid this compound is placed between two salt plates to create a thin film.

  • The salt plates are then placed in the sample holder of the FTIR spectrometer.

  • A beam of infrared radiation is passed through the sample.

  • The instrument measures the amount of radiation absorbed by the sample at different wavenumbers.

  • The resulting data is plotted as absorbance or transmittance versus wavenumber to generate the IR spectrum, which reveals the functional groups present in the molecule.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of experimental and theoretical data for a given chemical compound.

cross_validation_workflow cluster_comparison Data Cross-Validation exp_synthesis Synthesis & Purification exp_physchem Physicochemical Characterization (Boiling Point, Density, etc.) exp_synthesis->exp_physchem exp_spectral Spectroscopic Analysis (NMR, IR, MS) exp_synthesis->exp_spectral data_table Tabular Data Comparison exp_physchem->data_table exp_spectral->data_table comp_model Computational Modeling (e.g., QSPR, DFT) theo_physchem Prediction of Physicochemical Properties comp_model->theo_physchem theo_spectral Prediction of Spectral Properties comp_model->theo_spectral theo_physchem->data_table theo_spectral->data_table analysis Analysis & Interpretation data_table->analysis conclusion Conclusion & Validation analysis->conclusion

Caption: Workflow for comparing experimental and theoretical chemical data.

References

Comparative Performance of (E)-4,4-Dimethyl-2-pentene in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

(E)-4,4-Dimethyl-2-pentene, a sterically hindered internal alkene, serves as a valuable substrate and model compound in various organic transformations. Its unique structure, featuring a bulky tert-butyl group adjacent to the double bond, significantly influences its reactivity and selectivity. This guide provides a comparative analysis of its performance in key chemical reactions, including hydroboration-oxidation, epoxidation, and olefin metathesis, supported by available experimental data to offer insights for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the dehydration of the corresponding alcohol or the isomerization of a terminal alkene. These methods allow for the controlled formation of the desired (E)-isomer.

A common laboratory-scale synthesis involves the acid-catalyzed dehydration of 4,4-dimethyl-2-pentanol. This elimination reaction typically utilizes a strong acid like sulfuric acid and heat to remove a molecule of water, yielding the target alkene.

Alternatively, catalytic isomerization of the less thermodynamically stable 4,4-dimethyl-1-pentene (B165720) provides another efficient pathway. This process often employs transition metal catalysts, such as palladium on carbon (Pd/C), to facilitate the migration of the double bond to the more stable internal position, favoring the formation of the (E)-isomer to minimize steric strain.

G cluster_synthesis Synthesis of this compound 4,4-Dimethyl-2-pentanol 4,4-Dimethyl-2-pentanol Target This compound 4,4-Dimethyl-2-pentanol->Target  Acid-catalyzed  Dehydration 4,4-Dimethyl-1-pentene 4,4-Dimethyl-1-pentene 4,4-Dimethyl-1-pentene->Target  Catalytic  Isomerization

Figure 1: Synthetic routes to this compound.

Comparative Reactivity in Hydroboration-Oxidation

Hydroboration-oxidation is a fundamental reaction for the anti-Markovnikov hydration of alkenes. The steric hindrance of this compound plays a crucial role in its reactivity compared to less hindered alkenes. While specific kinetic data comparing a wide range of alkenes in a single study is scarce, the general principles of sterics in hydroboration are well-established. Reactions with sterically hindered substrates are known to occur more slowly.

The regioselectivity of hydroboration on this compound is also dictated by the bulky tert-butyl group, which directs the boron atom to the less sterically encumbered carbon of the double bond.

Alkene SubstrateRelative Reactivity (Qualitative)Major Product
1-HexeneHigh1-Hexanol
(E)-2-HexeneModerate2-Hexanol and 3-Hexanol
This compound Low 4,4-Dimethyl-2-pentanol
2,3-Dimethyl-2-buteneVery Low2,3-Dimethyl-2-butanol

Table 1. Qualitative Comparison of Alkene Reactivity in Hydroboration-Oxidation.

Experimental Protocol: Hydroboration-Oxidation of an Alkene

The following is a general procedure for the hydroboration-oxidation of an alkene, which can be adapted for this compound.

  • Hydroboration Step: To a solution of the alkene in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere, a solution of borane-THF complex (BH₃·THF) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for a specified time to ensure complete conversion.

  • Oxidation Step: The reaction mixture is cooled to 0 °C, and an aqueous solution of sodium hydroxide (B78521) is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution).

  • Work-up: The resulting mixture is stirred at room temperature, and the aqueous layer is separated. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol product, which can be further purified by distillation or chromatography.

G cluster_hydroboration Hydroboration-Oxidation Workflow start Alkene in THF step1 Add BH3-THF at 0°C start->step1 step2 Stir at Room Temperature step1->step2 step3 Add NaOH (aq) and H2O2 (aq) at 0°C step2->step3 step4 Stir at Room Temperature step3->step4 step5 Aqueous Work-up step4->step5 end Alcohol Product step5->end G cluster_metathesis Cross-Metathesis Logical Relationship Alkene1 This compound Catalyst Grubbs or Hoveyda-Grubbs Catalyst Alkene1->Catalyst Alkene2 Partner Alkene (e.g., Terminal Alkene) Alkene2->Catalyst Product Cross-Metathesis Product Catalyst->Product

Safety Operating Guide

Proper Disposal of (E)-4,4-Dimethyl-2-pentene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

(E)-4,4-Dimethyl-2-pentene, a flammable liquid hydrocarbon, requires meticulous handling and disposal to ensure laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the proper management of this chemical waste, from identification to final disposal. Adherence to these protocols is crucial for minimizing risks and fostering a culture of safety within research and development environments.

Chemical and Hazard Data

A clear understanding of the chemical properties and associated hazards of this compound is the first step in its safe management. The following table summarizes key quantitative data for this compound and a closely related isomer, which helps in assessing its hazard profile.

PropertyValueSource
Chemical Name This compound-
CAS Number 690-08-4-
Molecular Formula C₇H₁₄-
Molecular Weight 98.19 g/mol -
Physical State Liquid-
Flash Point (estimated) < 0 °C (< 32 °F)Based on isomer data
RCRA Waste Code D001 (Ignitable Waste)[1][2][3]
DOT Hazard Class 3 (Flammable Liquid)[4]

Experimental Protocols: Disposal Procedures

The proper disposal of this compound is a multi-step process that must be followed diligently.

Waste Identification and Characterization
  • Initial Assessment: All waste streams containing this compound must be treated as hazardous waste.

  • Waste Profile: Characterize the waste. Is it pure this compound, or is it mixed with other solvents or reagents? If it is a mixture, all components must be identified to ensure compatibility and proper disposal routing.

  • RCRA Classification: Due to its low flashpoint, this chemical is classified as a D001 ignitable hazardous waste[1][2][3].

Personal Protective Equipment (PPE)

Before handling waste this compound, all personnel must be equipped with the appropriate PPE to minimize exposure risks.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat is required.

  • Respiratory Protection: If handling large quantities or in a poorly ventilated area, a respirator with an organic vapor cartridge may be necessary.

Waste Collection and Containerization
  • Compatible Containers: Use only approved, chemically compatible containers for waste collection. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

  • Container Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components in the waste stream.

    • The hazard characteristics (e.g., "Ignitable").

    • The date accumulation started.

    • The name and contact information of the generating laboratory or department.

  • Segregation: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.

  • Keep Containers Closed: Waste containers must be kept tightly sealed when not in use to prevent the release of flammable vapors.

Waste Storage
  • Designated Area: Store waste containers in a designated, well-ventilated satellite accumulation area within or near the laboratory.

  • Secondary Containment: Place waste containers in secondary containment trays to capture any potential leaks or spills.

  • Ignition Sources: Ensure the storage area is free of ignition sources such as open flames, sparks, and hot surfaces.

  • Quantity Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste that can be stored in a satellite accumulation area.

Final Disposal
  • Licensed Disposal Facility: The disposal of this compound must be carried out by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the full waste container.

  • Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately for transportation and disposal.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation & Identification cluster_1 Handling & Collection cluster_2 Storage & Disposal start Generate Waste Containing This compound identify Identify all components in the waste stream start->identify classify Classify as D001 Ignitable Hazardous Waste identify->classify ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) classify->ppe collect Collect in a labeled, compatible waste container ppe->collect segregate Segregate from incompatible materials collect->segregate store Store in a designated Satellite Accumulation Area with secondary containment segregate->store pickup Arrange for pickup by licensed hazardous waste vendor via EHS store->pickup dispose Transport to an approved waste disposal facility pickup->dispose

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-4,4-Dimethyl-2-pentene
Reactant of Route 2
(E)-4,4-Dimethyl-2-pentene

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